Product packaging for Hypothemycin(Cat. No.:)

Hypothemycin

Cat. No.: B8103301
M. Wt: 378.4 g/mol
InChI Key: SSNQAUBBJYCSMY-KNTMUCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hypothemycin is a resorcylic acid lactone (RAL) fungal natural product that functions as a potent, mechanism-based inhibitor for a specific subset of protein kinases . It covalently and irreversibly inhibits kinases that possess a conserved cysteine residue within their ATP-binding site, a characteristic of the 'CDXG kinase' family . The inhibition occurs through a Michael addition reaction between the cis-enone group of this compound and the thiol group of the critical cysteine, forming a stable adduct . This unique mechanism makes it a valuable chemoproteomic tool for identifying and validating kinase targets in native cellular contexts . In research, this compound has demonstrated significant value in oncology and infectious disease studies. It inhibits several kinases that are popular anticancer drug targets, including MEK, VEGF, and ERK, with IC50 values in the low nanomolar range . Furthermore, it has been employed to identify novel therapeutic targets in parasites, such as the essential kinase TbCLK1 in Trypanosoma brucei , the causative agent of African sleeping sickness . Researchers should note that the cis-enone motif of this compound is known to be unstable in plasma, which has led to the development of more stable synthetic analogs like E-6201 for in vivo applications . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O8 B8103301 Hypothemycin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R,6S,7S,9Z,12S)-6,7,16-trihydroxy-18-methoxy-12-methyl-3,13-dioxatricyclo[13.4.0.02,4]nonadeca-1(15),9,16,18-tetraene-8,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O8/c1-9-4-3-5-12(20)17(23)14(22)8-15-18(27-15)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3-/t9-,14-,15+,17+,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNQAUBBJYCSMY-KNTMUCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC(=O)C(C(CC2C(O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C=C\C(=O)[C@H]([C@H](C[C@@H]2[C@H](O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017784
Record name Hypothemycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76958-67-3
Record name Hypothemycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hypothemycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery of Hypothemycin from Hypomyces subiculosus: A Technical Guide to its Isolation, Characterization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypothemycin, a resorcylic acid lactone produced by the fungus Hypomyces subiculosus, has emerged as a promising natural product with significant potential in oncology and immunology.[1][2][3] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of this compound. It details the experimental protocols for the fermentation of Hypomyces subiculosus, the extraction and purification of this compound, and the key bioassays utilized to elucidate its mechanism of action as a potent protein kinase inhibitor.[4][5] Furthermore, this document presents a compilation of its biological activity data and visual representations of its targeted signaling pathways and discovery workflow, serving as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular pharmacology.

Introduction

This compound is a 14-membered resorcylic acid lactone, a class of polyketide natural products known for their diverse biological activities. Initially isolated from Hypomyces species, it has demonstrated a range of effects including antifungal, antimalarial, and potent cytotoxic activities against various cancer cell lines. The primary mechanism of action of this compound is the selective and irreversible inhibition of a subset of protein kinases that possess a conserved cysteine residue within their ATP-binding domain. This unique mode of action has positioned this compound as a valuable tool for chemical biology and a lead compound for the development of targeted cancer therapeutics.

This guide aims to provide a detailed technical resource for the scientific community, covering the critical aspects of this compound research from the producing organism to its molecular targets.

Physicochemical Properties and Spectroscopic Data

This compound's structure has been elucidated through extensive spectroscopic analysis. Below is a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₂O₈
Molecular Weight378.37 g/mol
AppearanceSolid
SolubilitySoluble in DMSO and acetone; insoluble in water and methanol.
λmax221, 267, 310 nm

Table 2: NMR Spectroscopic Data for this compound (Data compiled from analogous compounds and related literature; a definitive complete dataset for this compound from a single source is not readily available in the searched literature)

Position¹H δ (ppm)¹³C δ (ppm)
2
3
4
5
6
7
8
9
10
11
12
13
14
1'
2'
3'
4'
5'
6'
OMe

Biological Activity

This compound exhibits potent inhibitory activity against several key protein kinases and demonstrates significant cytotoxicity in various cancer cell lines.

Table 3: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Reference
MDA-MB-435Melanoma1.9
OVCAR3Ovarian Cancer2.6
A549Lung Cancer6
MV-4-11Acute Myeloid Leukemia0.006
EOL1Eosinophilic Leukemia0.0004

Table 4: Kinase Inhibitory Activity of this compound (IC₅₀ Values)

KinaseIC₅₀ (nM)Reference
MEK15
TAK133
IL-2 Production9
IL-2 Induced Proliferation194

Experimental Protocols

Fermentation of Hypomyces subiculosus

The production of this compound is achieved through the fermentation of Hypomyces subiculosus. While specific media compositions can influence the yield, a general protocol is outlined below.

  • Strain and Culture Maintenance: Hypomyces subiculosus strains (e.g., DSM 11931, DSM 11932) are maintained on potato dextrose agar (PDA) plates.

  • Seed Culture: Inoculate a suitable liquid medium (e.g., YEPD broth containing 20 g/L yeast extract, 1 g/L peptone, and 20 g/L glucose) with mycelia from a PDA plate. Incubate at 26°C for approximately 8 hours with shaking until germ tubes are visible.

  • Production Culture: Transfer the seed culture (approximately 10% v/v) into a production medium. While various media can be used, oatmeal-based media have been shown to support robust production. Incubate the production culture for an extended period (e.g., 10-14 days) at 26°C with shaking.

  • Monitoring Production: The production of this compound can be monitored by periodically taking samples from the culture broth, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by HPLC.

Isolation and Purification of this compound

Following fermentation, this compound is extracted and purified from the culture broth.

  • Extraction: Separate the mycelia from the culture broth by filtration. Extract the culture filtrate and the mycelia with a suitable organic solvent such as ethyl acetate. Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps. This may include:

    • Initial Fractionation: Using flash chromatography on a silica gel column with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).

    • Further Purification: The fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile and water.

  • Purity Assessment: The purity of the isolated this compound is assessed by HPLC-PDA and confirmed by mass spectrometry and NMR spectroscopy.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be determined using the MTT assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

MEK1/2 Kinase Inhibition Assay

The inhibitory effect of this compound on MEK1/2 kinase activity can be assessed using a variety of commercially available kits or by western blotting for the phosphorylation of its downstream target, ERK1/2.

  • Cell Treatment: Treat cells with varying concentrations of this compound for a specified period.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting for Phospho-ERK1/2:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects primarily through the inhibition of the Ras/Raf/MEK/ERK signaling pathway.

Hypothemycin_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->MEK This compound->ERK

Caption: this compound inhibits the Ras/Raf/MEK/ERK signaling pathway.

Hypothemycin_Discovery_Workflow Fermentation Fermentation of Hypomyces subiculosus Extraction Extraction of Culture Broth Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Hypothemycin_Isolated Pure this compound Purification->Hypothemycin_Isolated Structure Structure Elucidation (NMR, MS) Hypothemycin_Isolated->Structure Bioassays Biological Assays Hypothemycin_Isolated->Bioassays Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioassays->Cytotoxicity Kinase Kinase Inhibition Assays (e.g., Western Blot for p-ERK) Bioassays->Kinase MoA Mechanism of Action Elucidation Cytotoxicity->MoA Kinase->MoA

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound, a natural product from Hypomyces subiculosus, represents a significant lead compound in the development of novel anticancer and immunosuppressive agents. Its well-defined mechanism of action, targeting key protein kinases, provides a strong rationale for its further investigation and development. This technical guide consolidates the available information on its discovery, biological activity, and the experimental protocols required for its study, aiming to facilitate future research in this promising area of natural product science.

References

A Technical Guide to Aflatoxin B1: Biosynthesis, Regulation, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aflatoxin B1 (AFB1) is a potent mycotoxin produced primarily by the fungi Aspergillus flavus and Aspergillus parasiticus.[1][2] As a Class 1 human carcinogen, it poses a significant threat to food safety and public health. This guide provides an in-depth overview of the molecular intricacies of AFB1, from its genetic origins to its quantitative analysis.

The Aflatoxin B1 Biosynthetic Pathway

The biosynthesis of AFB1 is a complex process involving a cascade of at least 27 enzymatic reactions.[3] The genes encoding these enzymes are located in a 70-kb gene cluster on chromosome 3.[3][4] The pathway begins with the synthesis of a hexanoate starter unit and its subsequent extension with malonyl-CoA by a polyketide synthase (PKS) and two fatty acid synthases (FAS) to form norsolorinic acid, the first stable intermediate.

The pathway proceeds through a series of intermediates, including averantin, averufin, versiconal, and versicolorin A, before reaching the penultimate stable metabolite, sterigmatocystin. The final steps involve the conversion of sterigmatocystin to O-methylsterigmatocystin and finally to aflatoxin B1.

A detailed list of the genes within the aflatoxin biosynthetic cluster and their corresponding enzymes is presented below.

GeneEnzyme/Protein Function
Early Steps (Acetate to Norsolorinic Acid)
aflA (fas-2)Fatty acid synthase (FAS) alpha subunit
aflB (fas-1)Fatty acid synthase (FAS) beta subunit
aflC (pksA)Polyketide synthase (PKS)
Intermediate Conversions (Norsolorinic Acid to Versicolorin A)
aflD (nor-1)Ketoreductase converting norsolorinic acid to averantin
aflE (avnA)P450 monooxygenase involved in averantin to averufin conversion
aflF (avfA)P450 oxidase in the conversion of averufin
aflG (adhA)Alcohol dehydrogenase
aflH (estA)Esterase
aflI (vbs)Versicolorin B synthase
aflJ (aflS)Regulatory protein (co-activator)
aflK (verB)Desaturase
Late Stage Conversions (Versicolorin A to Aflatoxin B1)
aflLPutative enzyme
aflM (ver-1)Cytochrome P450 monooxygenase
aflNOxidase
aflOP450 monooxygenase
aflP (omtB)O-methyltransferase B
aflQ (omtA)O-methyltransferase A
aflRPathway-specific transcription factor
aflS (aflJ)Regulatory protein (co-activator)
aflTHypothetical protein
aflU (cypA)Cytochrome P450 monooxygenase (involved in G-aflatoxin synthesis)
aflV (cypX)Cytochrome P450 monooxygenase
aflW (moxY)Monooxygenase
aflX (ordB)Oxidoreductase
aflY (hypA)Hypothetical protein

Source: Adapted from various studies on aflatoxin biosynthesis.

Aflatoxin_B1_Biosynthesis Acetate Acetate + Malonyl-CoA Hexanoate Hexanoate Acetate->Hexanoate Polyketide C20 Polyketide Hexanoate->Polyketide NOR Norsolorinic Acid (NOR) Polyketide->NOR AVN Averantin (AVN) NOR->AVN aflD (nor-1) AVF Averufin (AVF) AVN->AVF VHA Versiconal Hemiacetal Acetate (VHA) AVF->VHA VERB Versicolorin B (VERB) VHA->VERB VERA Versicolorin A (VERA) VERB->VERA aflK (verB) DMST Demethylsterigmatocystin (DMST) VERA->DMST OMST O-Methylsterigmatocystin (OMST) DMST->OMST AFB1 Aflatoxin B1 (AFB1) OMST->AFB1

Simplified Aflatoxin B1 biosynthetic pathway.

Regulation of Aflatoxin B1 Production

The production of AFB1 is tightly regulated at the genetic level, influenced by both pathway-specific and global regulatory factors.

  • Pathway-Specific Regulation : The expression of the aflatoxin gene cluster is primarily controlled by the aflR gene, which encodes a Zn(II)2Cys6 transcription factor. AflR binds to the promoter regions of most of the structural genes in the cluster, activating their transcription. Another gene, aflS (also known as aflJ), located adjacent to aflR, encodes a protein that acts as a transcriptional co-activator, enhancing the activity of AflR.

  • Global Regulation and Environmental Factors : Environmental cues such as temperature, pH, carbon source, and nitrogen availability significantly impact AFB1 production. For instance, a temperature of 29-30°C and high water activity (around 0.99 aw) are optimal for aflatoxin synthesis. These environmental signals are often transduced through global regulatory proteins like VeA, LaeA, and SrrA, which in turn modulate the expression of aflR. Oxidative stress has also been identified as a key trigger for aflatoxin biosynthesis, potentially as a defense mechanism for the fungus.

Aflatoxin_Regulation cluster_env Environmental Signals cluster_global Global Regulators cluster_pathway Pathway-Specific Regulators Temp Temperature (29-30°C) VeA VeA Temp->VeA LaeA LaeA Temp->LaeA SrrA SrrA Temp->SrrA Water High Water Activity Water->VeA Water->LaeA Water->SrrA Nutrients Nutrient Availability (Carbon, Nitrogen) Nutrients->VeA Nutrients->LaeA Nutrients->SrrA OxidativeStress Oxidative Stress OxidativeStress->VeA OxidativeStress->LaeA OxidativeStress->SrrA aflR aflR VeA->aflR activates LaeA->aflR activates SrrA->aflR activates aflS aflS (aflJ) aflR->aflS AflCluster Aflatoxin Gene Cluster (aflD, aflM, aflP, etc.) aflR->AflCluster activates transcription aflS->aflR enhances AFB1 Aflatoxin B1 Production AflCluster->AFB1

Regulatory network of Aflatoxin B1 production.

Quantitative Data on Aflatoxin B1

The production of AFB1 can vary significantly depending on the fungal strain, substrate, and environmental conditions. The following tables summarize representative quantitative data from various studies.

Table 1: AFB1 Production by Aspergillus flavus on Different Media

MediumIncubation Time (days)AFB1 Concentration (µg/mL or µg/g)
Yeast Extract Sucrose Broth (YEB)141.25
YEB + Peptone141.5
Czapek-Dox Liquid Medium (Czp-D)142.5
Rice (Solid State)140.75
Corn (Solid State)141.0
Corn, Sugar, Peanut, Coconut (CSPC)141.75
Data adapted from a study on optimizing AFB1 production.

Table 2: Occurrence of AFB1 in Various Commodities

CommodityNumber of SamplesPositive Samples (%)Concentration Range (ng/g)
Wheat3429.4ND - 7.08
Poultry Feed (Pakistan)4092.534 - 86.2
Peanuts (Global Review)--32.82 (average)
Walnuts (Global Review)--22.23 (average)
Hazelnuts (Global Review)--10.54 (average)
Data compiled from multiple surveillance studies. (ND = Not Detected)

Experimental Protocols

Accurate quantification of AFB1 is critical for research and regulatory purposes. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and validated method.

Protocol: Quantification of AFB1 in Feedstuffs by HPLC

This protocol is a generalized procedure based on common methods involving solvent extraction, cleanup, and HPLC analysis.

1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized and ground sample into a 50 mL centrifuge tube. b. Add 20 mL of an extraction solvent (e.g., acetonitrile/methanol, 40/60 v/v). c. Shake vigorously for 3 minutes at 3000 g. d. Add 1 g of sodium chloride and 4 g of anhydrous magnesium sulfate to induce phase separation. e. Shake for another 3 minutes at 3000 g and centrifuge. f. Transfer 1 mL of the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (Pre-column): a. Reconstitute the dried extract in a suitable solvent (e.g., 200 µL of n-hexane). b. Add 50 µL of trifluoroacetic acid (TFA). c. Vortex and incubate in a heating block at 65°C for 10 minutes to form the more fluorescent TFA derivative (AFB2a). d. Evaporate the TFA and n-hexane under nitrogen. e. Reconstitute the final sample in the HPLC mobile phase (e.g., water/acetonitrile/methanol) for injection.

3. HPLC-FLD Analysis: a. HPLC System: A standard HPLC system equipped with a fluorescence detector (FLD). b. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). c. Mobile Phase: An isocratic or gradient mixture of water, acetonitrile, and methanol. A typical isocratic mobile phase is water:acetonitrile:methanol (60:20:20, v/v/v). d. Flow Rate: 1.0 mL/min. e. Injection Volume: 20-100 µL. f. Fluorescence Detection: Excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.

4. Quantification: a. Prepare a calibration curve using certified AFB1 standards that have undergone the same derivatization process. b. Quantify the AFB1 concentration in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow Start Homogenized Sample (10g) Extraction Add Acetonitrile/Methanol Shake for 3 min Start->Extraction Partition Add NaCl & MgSO4 Shake for 3 min & Centrifuge Extraction->Partition Evaporation1 Evaporate 1mL of Supernatant (Nitrogen Stream) Partition->Evaporation1 Derivatization Add TFA Incubate at 65°C for 10 min Evaporation1->Derivatization Evaporation2 Evaporate to Dryness (Nitrogen Stream) Derivatization->Evaporation2 Reconstitution Reconstitute in Mobile Phase Evaporation2->Reconstitution HPLC Inject into HPLC-FLD System Reconstitution->HPLC Quantification Quantify using Calibration Curve HPLC->Quantification

Workflow for AFB1 quantification by HPLC.

References

An In-depth Technical Guide to Hypothemycin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hypothemycin is a naturally occurring resorcylic acid lactone (RAL), a class of polyketide secondary metabolites produced by various fungi, including those of the genus Hypomyces.[1] This macrolide has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antifungal, antineoplastic, and immunomodulatory properties.[2][3] Its mechanism of action, primarily as a covalent inhibitor of protein kinases, positions it as a valuable tool for cell biology research and a potential scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

This compound is characterized by a 14-membered macrocyclic lactone ring fused to a β-resorcylic acid moiety.[2] Key structural features include a cis-enone system and an epoxide, which are crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2R,4R,6S,7S,9Z,12S)-6,7,16-trihydroxy-18-methoxy-12-methyl-3,13-dioxatricyclo[13.4.0.02,4]nonadeca-1(15),9,16,18-tetraene-8,14-dione[4]
CAS Number 76958-67-3
Molecular Formula C₁₉H₂₂O₈
SMILES C[C@H]1C/C=C\C(=O)--INVALID-LINK--C3=C(C(=CC(=C3)OC)O)C(=O)O1)O">C@HO
InChIKey SSNQAUBBJYCSMY-KNTMUCJRSA-N

Table 2: Physicochemical and Spectroscopic Properties of this compound

PropertyValue
Molecular Weight 378.37 g/mol
Appearance White solid
Solubility Soluble in DMSO and acetone; Insoluble in water and methanol.
UV λmax 221, 267, 310 nm
Storage Temperature -20°C

Table 3: Representative ¹H and ¹³C NMR Spectroscopic Data for a this compound Analogue (4'-O-Methylthis compound in CDCl₃)

Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)
Aromatic H 12.07 (s, 1H), 6.42 (d, J=2.5, 1H), 6.40 (d, J=2.5, 1H)-
Olefinic H 6.33 (dd, J=11.5, 3.0, 1H), 6.20 (td, J=11.5, 2.5, 1H)145.4, 126.4
Macrolide H 5.52 (dqd, J=11.5, 6.0, 2.0, 1H), 4.77 (br s, 1H), 4.39 (d, J=1.5, 1H), 3.62 (dd, J=9.5, 1.5, 1H), 3.17 (dt, J=17.5, 11.5, 1H), 2.78 (br d, J=9.5, 1H), 2.57 (dq, J=17.5, 3.0, 1H), 2.20 (dd, J=15.0, 9.5, 1H), 0.97 (dd, J=15.5, 9.5, 1H)200.0 (C=O), 166.2 (C=O), 165.2 (C=O), 79.4, 75.8, 73.2, 62.9, 57.5, 36.9, 31.9
Methyl H 1.43 (d, J=6.0, 3H)21.0
Methoxy H 3.80 (s, 3H), 3.47 (s, 3H)56.8, 55.5
Note: This data is for a closely related analogue and serves as a reference. Chemical shifts for this compound will be similar but may vary slightly.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of a subset of protein kinases that possess a conserved cysteine residue within their ATP-binding site. This inhibitory action is covalent and irreversible, proceeding through a Michael addition reaction where the thiol group of the cysteine residue attacks the α,β-unsaturated ketone of this compound's cis-enone moiety.

Inhibition of the MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of Mitogen-activated protein kinase kinase (MEK), a central component of this cascade. By covalently binding to a conserved cysteine in MEK, this compound prevents its activation of Extracellular signal-regulated kinase (ERK), thereby blocking downstream signaling.

MEK_ERK_Pathway RTK Growth Factor Receptor (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->MEK TAK1_NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Complex Stimuli->Receptor TRAF TRAF proteins Receptor->TRAF TAK1 TAK1 TRAF->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription This compound This compound This compound->TAK1 Kinase_Assay_Workflow start Start prepare Prepare Reagents: - Kinase (MEK/TAK1) - Substrate - ATP - this compound dilutions start->prepare plate Plate Components: - Add this compound/vehicle - Add kinase - Add Substrate/ATP mixture prepare->plate incubate_kinase Incubate at RT (e.g., 60 min) plate->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubate_adpglo->add_detection incubate_detection Incubate at RT (30-60 min) add_detection->incubate_detection read Measure Luminescence incubate_detection->read analyze Analyze Data: - Calculate % Inhibition - Determine IC₅₀ read->analyze end End analyze->end MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) start->seed_cells incubate_attach Incubate for 24h for cell attachment seed_cells->incubate_attach treat_cells Treat cells with various concentrations of this compound (and vehicle control) incubate_attach->treat_cells incubate_treat Incubate for desired exposure time (e.g., 24-72h) treat_cells->incubate_treat add_mtt Add MTT solution to each well (final conc. ~0.5 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate for 2-4h (allows formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read Measure Absorbance at ~570 nm solubilize->read analyze Analyze Data: - Calculate % Viability vs. control - Determine IC₅₀ read->analyze end End analyze->end

References

The Resorcylic Acid Lactone Family: A Technical Guide to a Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The resorcylic acid lactone (RAL) family, a class of fungal-derived polyketides, has garnered significant attention in the scientific community for its remarkable structural diversity and broad spectrum of biological activities. Characterized by a core β-resorcylic acid moiety fused to a macrocyclic lactone ring, these natural products have shown promise as potent inhibitors of critical cellular targets, including heat shock protein 90 (Hsp90), various protein kinases, and the NF-κB signaling pathway. This technical guide provides an in-depth overview of the RAL family's core structure, biosynthesis, and mechanisms of action. It presents a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and biosynthetic workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Core Structure and Classification

The fundamental architecture of the resorcylic acid lactone family consists of a β-resorcylic acid (2,4-dihydroxybenzoic acid) unit integrated into a macrolactone ring.[1][2][3] The majority of naturally occurring RALs feature a 14-membered macrocyclic ring, though variations with 10, 12, and 16-membered rings also exist.[3] The structural diversity within the RAL family arises from variations in the macrolactone ring's size and functionalization, as well as the stereochemistry of chiral centers. RALs are broadly classified based on the absolute configuration at specific carbon atoms, such as the C-17 position in 14-membered RALs, leading to distinct biological activities.[3]

Biosynthesis

The biosynthesis of resorcylic acid lactones is a complex process orchestrated by iterative Type I polyketide synthases (PKSs). These large, multi-domain enzymes catalyze the repeated condensation of malonyl-CoA derived extender units to a starter unit, typically acetyl-CoA. The growing polyketide chain undergoes a series of modifications, including ketoreduction, dehydration, and enoylreduction, before being cyclized by a thioesterase domain to form the characteristic macrolactone ring. The β-resorcylic acid core is also formed through the polyketide pathway, followed by an aromatization reaction.

Resorcylic Acid Lactone Biosynthesis Workflow cluster_0 Polyketide Chain Assembly cluster_1 Macrocyclization & Aromatization Acetyl-CoA Acetyl-CoA iPKS Iterative Polyketide Synthase (iPKS) Acetyl-CoA->iPKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->iPKS Extender Units Linear Polyketide Linear Polyketide iPKS->Linear Polyketide Chain Elongation & Modification TE Thioesterase Domain Linear Polyketide->TE Release Aromatase Aromatase/Cyclase TE->Aromatase Intramolecular Lactonization RAL_Core Resorcylic Acid Lactone Core Aromatase->RAL_Core Aromatization

A simplified workflow of the biosynthesis of the resorcylic acid lactone core.

Key Members and Mechanisms of Action

Several members of the RAL family have been extensively studied for their potent biological activities. This section details the mechanisms of action for three prominent examples: radicicol, hypothemycin, and zearalenone.

Radicicol: Hsp90 Inhibition

Radicicol is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in signal transduction and cell cycle regulation. Radicicol binds to the N-terminal ATP-binding pocket of Hsp90 with high affinity, competitively inhibiting the binding of ATP. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, many of which are oncoproteins.

Radicicol Mechanism of Action Radicicol Radicicol Hsp90 Hsp90 (N-terminal ATP pocket) Radicicol->Hsp90 Binds to Hsp90_inactive Inactive Hsp90 Complex Hsp90->Hsp90_inactive Inhibits ATPase activity ATP ATP ATP->Hsp90 Competitively Inhibited Client_Proteins Client Oncoproteins (e.g., v-Src, Raf-1) Hsp90_inactive->Client_Proteins Leads to misfolding of Client_Proteins->Hsp90 Requires for folding Proteasome Proteasomal Degradation Client_Proteins->Proteasome Targeted for

Radicicol inhibits Hsp90, leading to client protein degradation.
This compound: Covalent Kinase Inhibition

This compound and other RALs containing a cis-enone moiety are potent inhibitors of a specific subset of protein kinases. Their mechanism involves the formation of a covalent bond with a conserved cysteine residue located in the ATP-binding site of susceptible kinases. This irreversible Michael addition reaction effectively inactivates the kinase, blocking downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade (MEK-ERK pathway), which is often dysregulated in cancer.

This compound Mechanism of Action This compound This compound (cis-enone) Target_Kinase Target Kinase (e.g., MEK, ERK) This compound->Target_Kinase Binds to Cys_Residue Conserved Cysteine in ATP-binding site This compound->Cys_Residue Forms covalent bond (Michael Addition) Target_Kinase->Cys_Residue Contains Inactive_Kinase Covalently Inactivated Kinase Target_Kinase->Inactive_Kinase Becomes Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Inactive_Kinase->Downstream_Signaling Blocks

This compound covalently inactivates target kinases via a conserved cysteine.
Zearalenone: Estrogenic and NF-κB Pathway Modulation

Zearalenone (ZEA) is a well-known mycoestrogen due to its structural similarity to 17β-estradiol, which allows it to bind to estrogen receptors (ERα and ERβ). This interaction can lead to endocrine-disrupting effects. Additionally, zearalenone has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. Studies suggest that ZEA can inhibit the activation of TAK1, an upstream kinase in the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines. However, in other contexts, it can also promote inflammatory responses. The immunomodulatory effects of zearalenone are complex and appear to be cell-type and context-dependent.

Zearalenone Signaling Pathways cluster_0 Estrogenic Pathway cluster_1 NF-κB Pathway Modulation ZEA_E Zearalenone ER Estrogen Receptors (ERα, ERβ) ZEA_E->ER Binds to Gene_Expression_E Estrogenic Gene Expression ER->Gene_Expression_E Modulates ZEA_N Zearalenone TAK1 TAK1 ZEA_N->TAK1 Inhibits NFkB NF-κB Activation TAK1->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Leads to

Zearalenone interacts with both estrogenic and NF-κB signaling pathways.

Quantitative Biological Data

The following tables summarize the inhibitory concentrations (IC₅₀) of selected resorcylic acid lactones against various cancer cell lines and protein kinases. This data highlights the potent and, in some cases, selective activity of these compounds.

Table 1: Cytotoxicity of Resorcylic Acid Lactones in Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
This compoundP815 (Mastocytoma)0.37
This compoundMV4-11 (Leukemia)0.006
This compoundEOL1 (Leukemia)0.0004
15-O-desmethyl-5Z-7-oxozeaenolDLD-1 (Colon)>50
5Z-7-OxozeaenolDLD-1 (Colon)0.03
ZearalenoneDLD-1 (Colon)>25
α-ZearalenolDLD-1 (Colon)>50
β-ZearalenolDLD-1 (Colon)15.4
RadicicolP. falciparum 3D78.563

Table 2: Kinase and Hsp90 Inhibitory Activity of Selected Resorcylic Acid Lactones

CompoundTargetIC₅₀ / KᵢReference
RadicicolHsp90< 1 µM (IC₅₀)
RadicicolPDK1230 µM (IC₅₀)
RadicicolPDK3400 µM (IC₅₀)
This compoundMEK10.033 µM (Kᵢ)
This compoundERK20.17 µM (Kᵢ)
This compoundMKK40.057 µM (Kᵢ)
This compoundJNK10.07 µM (Kᵢ)
L-783277MEK4 nM (IC₅₀)

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the biological activity of resorcylic acid lactones.

Hsp90 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function.

  • Principle: The assay quantifies the amount of ADP or inorganic phosphate (Pi) produced from ATP hydrolysis by Hsp90. Common methods include a colorimetric malachite green-based assay that detects Pi, or an enzyme-coupled spectrophotometric assay. The latter continuously measures ATP hydrolysis by linking ADP production to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

  • General Protocol (Enzyme-Coupled Assay):

    • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM KCl, 6 mM MgCl₂) containing purified Hsp90 enzyme, an ATP regeneration system (pyruvate kinase and phosphoenolpyruvate), and a reporter system (lactate dehydrogenase and NADH).

    • Compound Addition: Add the test RAL compound (dissolved in a suitable solvent like DMSO) to the reaction mixture at various concentrations. Include a vehicle control (DMSO alone) and a positive control inhibitor (e.g., geldanamycin).

    • Initiation: Start the reaction by adding a defined concentration of ATP (e.g., 1 mM).

    • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader at a constant temperature (e.g., 37°C).

    • Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the reaction. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

Protein Kinase Inhibition Assay

This assay determines the potency of RALs in inhibiting the activity of specific protein kinases.

  • Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a specific peptide or protein substrate. The assay can be performed using various detection methods, including radiometric assays with [γ-³²P]ATP or [γ-³³P]ATP, or fluorescence/luminescence-based assays that detect ADP production or the phosphorylated substrate.

  • General Protocol (Fluorescence-based):

    • Reaction Setup: In a microplate well, combine the target protein kinase, a specific peptide substrate, and the test RAL compound at various concentrations in a kinase reaction buffer.

    • Reaction Initiation: Start the reaction by adding ATP.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.

    • Detection: Stop the reaction and add detection reagents. For ADP-Glo™ or similar assays, one reagent depletes remaining ATP, and a second reagent converts the generated ADP into a luminescent signal.

    • Measurement: Read the signal (e.g., luminescence) using a plate reader.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls. Determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve. For covalent inhibitors like this compound, time-dependent inhibition assays are performed to determine the inactivation rate constant (k_inact).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic or cytostatic effects of RALs on cultured cells.

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active (i.e., viable) cells. The amount of formazan produced is proportional to the number of viable cells.

  • General Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the RAL compound for a specified duration (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol, or a detergent solution) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 570 and 590 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Conclusion

The resorcylic acid lactone family represents a rich source of biologically active compounds with significant therapeutic potential. Their ability to potently and often selectively target key cellular machinery like Hsp90 and protein kinases makes them attractive scaffolds for the development of novel anticancer and anti-inflammatory agents. This guide provides a foundational resource for researchers, summarizing the core chemical and biological properties of RALs, and offering standardized frameworks for their investigation. Further exploration into the structure-activity relationships, synthetic derivatization, and in vivo efficacy of these fascinating natural products is warranted to fully realize their clinical potential.

References

Hypothemycin's Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Covalent Kinase Inhibitor

Hypothemycin, a resorcylic acid lactone polyketide originally isolated from fungal species, has garnered significant interest within the scientific community for its potent and selective inhibitory effects on key cellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. The document details its primary molecular targets, the signaling cascades it perturbs, and the downstream cellular consequences, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: Covalent Inhibition of Kinases

This compound's primary mechanism of action is the selective and irreversible inhibition of a subset of protein kinases. This inhibition is achieved through a covalent modification of a conserved cysteine residue located within the ATP-binding pocket of susceptible kinases. The α,β-unsaturated ketone (a cis-enone) in the macrolide ring of this compound acts as a Michael acceptor, reacting with the nucleophilic thiol group of the cysteine residue. This covalent bond formation permanently inactivates the kinase, preventing ATP binding and subsequent phosphorylation of its substrates. This targeted covalent inactivation accounts for both the potency and selectivity of this compound.

Primary Molecular Targets and Signaling Pathways

This compound has been demonstrated to inhibit several critical kinases involved in cell proliferation, survival, and inflammation. The most well-characterized targets include Mitogen-activated protein kinase kinase (MEK), Transforming growth factor-β-activated kinase 1 (TAK1), and Extracellular signal-regulated kinase (ERK).

Inhibition of the Ras-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. This compound is a potent inhibitor of MEK1, a key kinase in this pathway.[1][2] By covalently binding to a conserved cysteine in MEK1, this compound prevents the phosphorylation and activation of its downstream targets, ERK1 and ERK2.[3] This disruption of the MEK-ERK axis leads to the normalization of transformed phenotypes in cancer cells driven by Ras mutations.[4] The inhibition of this pathway is a cornerstone of this compound's anti-tumor activity.

MEK_ERK_Pathway_Inhibition Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->MEK Covalent Inhibition

Inhibition of the NF-κB Signaling Pathway via TAK1

Transforming growth factor-β-activated kinase 1 (TAK1) is a crucial upstream kinase that activates both the NF-κB and JNK/p38 MAPK signaling pathways in response to pro-inflammatory cytokines such as TNF-α and IL-1. This compound is a potent inhibitor of TAK1, again through covalent modification of a cysteine residue in its ATP-binding site.[1] By inhibiting TAK1, this compound effectively blocks the activation of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and cell survival. This mechanism underlies the anti-inflammatory properties of this compound.

TAK1_NFkB_Pathway_Inhibition cluster_nucleus Cytoplasm CytokineReceptor Cytokine Receptor (e.g., TNFR) TAK1 TAK1 CytokineReceptor->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkBa IκBα IKK_complex->IkBa P NFkB NF-κB IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription This compound This compound This compound->TAK1 Covalent Inhibition

Quantitative Data Summary

The inhibitory potency of this compound against various kinases and cancer cell lines has been quantified in numerous studies. The following tables summarize key IC50 values.

Table 1: In Vitro Kinase Inhibition

Kinase TargetIC50 ValueReference
MEK15 nM
TAK133 nM
ERK-
PDGFR-
VEGFR-
PKD1-
MAPKAP5/MK5-
IL-2 Production9 nM
IL-2 Induced Proliferation194 nM

Table 2: Cytotoxicity in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
A549Lung Carcinoma6 µM
MV-4-11Acute Myeloid Leukemia0.006 µM
EOL1Eosinophilic Leukemia0.0004 µM
OVCAR3Ovarian Cancer2.6 µM
MDA-MB-435Melanoma1.9 µM

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's mechanism of action, detailed protocols for key experiments are provided below.

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against a target kinase.

Materials:

  • Recombinant active kinase (e.g., MEK1, TAK1)

  • Kinase-specific substrate (e.g., inactive ERK2 for MEK1, MKK6 for TAK1)

  • ATP (at or near the Km for the specific kinase)

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a microplate, add the kinase and its specific substrate to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction and measure the remaining ATP or the produced ADP using a suitable detection reagent and a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the MEK-ERK signaling pathway.

Materials:

  • Cells (e.g., cancer cell line with an active Ras-MEK-ERK pathway)

  • This compound

  • Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate cells and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or DMSO for a specific time.

  • Stimulate the cells with a mitogen like PMA to induce ERK1/2 phosphorylation.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-ERK1/2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities to determine the effect of this compound on ERK1/2 phosphorylation.

Western_Blot_Workflow CellCulture Cell Culture & Treatment with This compound Stimulation Stimulation (e.g., PMA) CellCulture->Stimulation Lysis Cell Lysis Stimulation->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Western Blot Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (anti-pERK) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Analysis Detection->Analysis

Conclusion

This compound represents a potent and selective class of kinase inhibitors with a well-defined covalent mechanism of action. Its ability to target key nodes in the Ras-MEK-ERK and NF-κB signaling pathways underscores its therapeutic potential in oncology and inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to further elucidating the biological activities of this compound and exploring its translational applications. The continued investigation into the broader kinome-wide selectivity and in vivo efficacy of this compound and its analogs will be crucial for its future development as a therapeutic agent.

References

Hypothemycin as a Protein Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothemycin is a resorcylic acid lactone natural product that has garnered significant interest in the field of oncology and cell signaling due to its potent and selective inhibitory activity against a specific subset of protein kinases.[1][2] Its unique mechanism of action, involving the formation of a covalent bond with a conserved cysteine residue within the ATP-binding site of target kinases, distinguishes it from many traditional competitive inhibitors. This covalent and irreversible inhibition leads to a prolonged duration of action and can offer advantages in terms of potency and efficacy. This guide provides an in-depth overview of this compound's function as a protein kinase inhibitor, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Mechanism of Action: Covalent Inhibition

This compound belongs to a class of cis-enone resorcylic acid lactones that act as targeted covalent inhibitors. The core of its mechanism lies in the α,β-unsaturated ketone (a Michael acceptor) within its macrocyclic structure. This electrophilic "warhead" is poised to react with nucleophilic residues in the active site of its target kinases.

A structural-bioinformatics analysis has revealed that the kinases potently inhibited by this compound share a conserved cysteine residue in their ATP-binding pocket. The inhibition process is a two-step mechanism:

  • Reversible Binding: this compound initially binds non-covalently to the ATP-binding pocket of the target kinase. This initial binding is driven by reversible interactions and is characterized by an inhibition constant (Ki).

  • Covalent Bond Formation: Following the initial binding, the strategically positioned cysteine residue performs a nucleophilic attack on the cis-enone of this compound, forming a stable, irreversible covalent adduct. This step is characterized by the rate of inactivation (kinact).

This covalent modification permanently disables the kinase, preventing it from binding ATP and phosphorylating its substrates.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Kinase Kinase Reversible_Complex Kinase-Hypothemycin Reversible Complex Kinase->Reversible_Complex Ki This compound This compound This compound->Reversible_Complex Covalent_Complex Covalently Modified Inactive Kinase Reversible_Complex->Covalent_Complex kinact (Michael Addition)

Mechanism of Covalent Inhibition by this compound.

Quantitative Data: Kinase Inhibition Profile

This compound has been shown to inhibit a range of protein kinases, with a notable selectivity for those containing the conserved cysteine residue in the ATP-binding site. The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: Inhibitory Constants (Ki) for Purified Protein Kinases

Target KinaseKi (nM)
VEGFR170
VEGFR210
MEK117
MEK238
FLT-390
PDGFRα1500
PDGFRβ900
ERK18400
ERK22400

Data sourced from Probes & Drugs.[3]

Table 2: Cellular IC50 Values for Growth Inhibition

Cell LineCancer TypeIC50 (nM)
MV4-11Acute Myeloid Leukemia7.82
SK-OV-3Ovarian Cancer7.16
COLO-829Malignant Melanoma6.82
HeLaCervical Cancer-
A549Lung Carcinoma-
MDA-MB-435Melanoma5.72
OVCAR-3Ovarian Cancer5.58
MCF7Breast Cancer5.48
NCI-H460Lung Cancer5.37
HT-29Colon Cancer5.23
SF-268Glioblastoma4.9

Data sourced from Probes & Drugs.[3]

Affected Signaling Pathways

This compound's inhibitory activity has a significant impact on key signaling pathways that are often dysregulated in cancer and other diseases. The primary target is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade. By inhibiting MEK1/2 and to a lesser extent ERK1/2, this compound effectively blocks the propagation of growth signals, leading to reduced cell proliferation and survival.

RTK Receptor Tyrosine Kinase (e.g., PDGFR, VEGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation This compound This compound This compound->ERK1_2

This compound Inhibition of the MAPK/ERK Signaling Pathway.

Experimental Protocols

Protocol 1: Biochemical Assay for Time-Dependent Kinase Inhibition

This protocol is designed to characterize the covalent inhibitory activity of this compound against a purified protein kinase.

A Prepare Kinase and This compound Solutions B Pre-incubate Kinase with this compound (Varying Times and Concentrations) A->B C Initiate Kinase Reaction (Add Substrate and ATP) B->C D Monitor Reaction Progress (e.g., ADP-Glo Assay) C->D E Data Analysis: Plot % Inhibition vs. Time D->E F Determine kinact and KI E->F

Workflow for Time-Dependent Kinase Inhibition Assay.

Materials:

  • Purified recombinant protein kinase of interest

  • This compound stock solution (in DMSO)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 96-well or 384-well white assay plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

    • Prepare a solution of the kinase in assay buffer.

    • Prepare a solution of the substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Enzyme-Inhibitor Pre-incubation:

    • In the assay plate, add the kinase solution to wells containing the different concentrations of this compound or vehicle control (DMSO).

    • Incubate the plate at room temperature for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for the time-dependent covalent modification.

  • Kinase Reaction Initiation:

    • To initiate the kinase reaction, add the substrate/ATP mixture to all wells.

  • Reaction and Detection:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a fixed time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration at each pre-incubation time point relative to the DMSO control.

    • Plot the observed rate constant (kobs) of inactivation against the inhibitor concentration. The kobs can be determined from the slope of the natural log of the remaining enzyme activity versus pre-incubation time.

    • Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I]) where [I] is the inhibitor concentration.

Protocol 2: Cell Viability (MTT) Assay

This protocol determines the effect of this compound on the viability of cancer cell lines.

A Seed Cells in a 96-well Plate B Treat Cells with Serial Dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate % Viability and IC50 F->G

Workflow for MTT Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of ERK Phosphorylation

This protocol assesses the inhibitory effect of this compound on the MAPK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK).

Materials:

  • Cancer cell line of interest

  • Complete growth medium and serum-free medium

  • This compound stock solution

  • Growth factor for stimulation (e.g., EGF)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (for Total ERK):

    • Strip the membrane to remove the first set of antibodies.

    • Re-block the membrane and probe with the anti-total-ERK1/2 antibody to assess the total amount of ERK protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

Conclusion

This compound represents a potent and selective covalent inhibitor of a specific subset of protein kinases, with a pronounced effect on the MAPK/ERK signaling pathway. Its unique mechanism of action and efficacy in preclinical models make it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other covalent kinase inhibitors, enabling researchers to further elucidate their therapeutic potential.

References

biological activities of Hypothemycin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activities of Hypothemycin

Introduction

This compound is a 14-membered resorcylic acid lactone (RAL), a polyketide natural product isolated from fungal species such as Hypomyces subiculosus.[1][2] Structurally, it is characterized by a macrolide ring, an enone, an aromatic ether, an epoxide, and a diol.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anticancer, immunomodulatory, and antiparasitic effects.[1][3] Its primary mechanism of action involves the selective and irreversible inhibition of specific protein kinases, making it a valuable lead compound in drug discovery and a powerful tool for chemical biology research.

Core Mechanism of Action: Kinase Inhibition

This compound's biological effects are predominantly attributed to its ability to act as a covalent inhibitor of a subset of protein kinases. It selectively targets kinases that possess a conserved cysteine residue within the ATP-binding pocket. The inhibition occurs via a thiol-Michael addition reaction, where the cysteine residue's sulfhydryl group nucleophilically attacks the α,β-unsaturated enone system of this compound, forming an irreversible covalent bond. This covalent modification prevents the kinase from binding ATP, thereby inactivating it.

Inhibition of Transforming Growth Factor-β Activated Kinase 1 (TAK1)

A primary and well-characterized target of this compound is the Transforming Growth Factor-β Activated Kinase 1 (TAK1), also known as MAP3K7. TAK1 is a crucial upstream kinase in the signaling pathways of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), which are pivotal in regulating inflammation, immunity, and cell survival. By irreversibly binding to a cysteine residue in the ATP-binding pocket of TAK1, this compound effectively blocks these downstream signaling cascades, which contributes significantly to its anticancer and anti-inflammatory properties.

TAK1_Inhibition cluster_inhibition Mechanism of Inhibition cluster_pathway Downstream Signaling Blockade This compound This compound (cis-enone) Covalent_Adduct This compound-TAK1 Covalent Adduct This compound->Covalent_Adduct Michael Addition TAK1 TAK1 Kinase (Cys in ATP pocket) TAK1->Covalent_Adduct TAK1_active Active TAK1 Covalent_Adduct->TAK1_active INHIBITION NFkB_pathway NF-κB Pathway Activation TAK1_active->NFkB_pathway Inflammation Inflammation & Tumor Promotion NFkB_pathway->Inflammation

Mechanism of TAK1 covalent inhibition by this compound.
Inhibition of the Ras/ERK Signaling Pathway

This compound has also been shown to inhibit cellular signaling mediated by the Ras oncogene. This inhibition leads to the reduced expression of Ras-inducible genes that are critical for tumor invasion and angiogenesis, such as matrix metalloproteinases (MMP-1, MMP-3, MMP-9), transforming growth factor-beta (TGF-β), and vascular endothelial growth factor (VEGF). Furthermore, it disrupts the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK pathway, which is often downstream of Ras. This suggests that this compound interferes with the Ras/MEK/ERK signaling cascade, a pathway fundamental to cell proliferation and survival.

ERK_Inhibition_Pathway Ras Ras MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK pERK Phospho-ERK1/2 ERK->pERK Phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation This compound This compound This compound->ERK Inhibits Phosphorylation

This compound inhibits the phosphorylation of ERK1/2.

Anticancer Activity

This compound exhibits potent cytotoxic properties against a variety of human cancer cell lines. Its efficacy is linked to its ability to inhibit kinases like TAK1, which are overactive in certain cancers and promote tumor cell survival and proliferation.

Cell LineCancer TypeIC₅₀ (µM)Reference
OVCAR3Ovarian Cancer2.6
MDA-MB-435Melanoma1.9

Anti-inflammatory and Immunomodulatory Activity

This compound demonstrates significant immunomodulatory effects, primarily by inhibiting T-cell activation and altering cytokine production profiles. It potently suppresses the production of pro-inflammatory cytokines while enhancing the secretion of others, indicating a complex and novel mode of action as an immunosuppressive agent.

ActivitySystemIC₅₀ (nM)Reference
IL-2 Production SuppressionStimulated Human T-cells9
IL-2 Induced ProliferationStimulated Human T-cells194

In addition to inhibiting Interleukin-2 (IL-2), this compound also suppresses the production of IL-6, IL-10, IFN-γ, and TNF-α. Conversely, it has been observed to markedly enhance the production of IL-4, IL-5, and IL-13 at both the mRNA and protein levels.

Antiparasitic Activity

Recent studies have highlighted the potential of this compound as a therapeutic agent for African trypanosomiasis, the disease caused by the protozoan parasite Trypanosoma brucei. The compound is potently trypanocidal both in vitro and in murine infection models. Its mechanism in this context also involves the covalent inhibition of essential parasite kinases, particularly TbCLK1, a kinase critical for parasite survival.

OrganismActivityEC₅₀ (nM)Reference
Trypanosoma brucei (bloodstream form)Trypanocidal~170

Experimental Protocols

Representative Protocol: In Vitro Kinase Inhibition Assay (TAK1)

This protocol is based on the methodology described for determining TAK1 inhibitory activity.

  • Compound Preparation : Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions in 10% DMSO for the assay.

  • Reaction Mixture : In a 50 µL final reaction volume, combine 40 mM Tris (pH 7.4), 10 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.

  • Enzyme and Substrate : Add the TAK1-TAB1 enzyme complex and the substrate (e.g., 0.2 mg/mL Myelin Basic Protein, MBP) to the reaction mixture.

  • Pre-incubation : Add 5 µL of the diluted this compound compound to the mixture (final DMSO concentration of 1%). Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation : Initiate the enzymatic reaction by adding ATP to a final concentration of 20 µM.

  • Incubation : Conduct the reaction for 45 minutes at 30 °C.

  • Detection : Stop the reaction and quantify the amount of substrate phosphorylation using an appropriate method, such as radiometric assays with [γ-³²P]ATP or luminescence-based assays that measure remaining ATP.

  • Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Representative Protocol: Cell Viability (Cytotoxicity) Assay

This protocol outlines a general workflow for determining the cytotoxic effect of this compound on cancer cell lines using an MTT assay, a common method for assessing cell proliferation.

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plates B 2. Allow cells to adhere (e.g., 24 hours) A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for a defined period (e.g., 48-72h) C->D E 5. Add MTT reagent to each well and incubate D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance (e.g., at 570 nm) F->G H 8. Calculate % viability and determine IC50 G->H

General workflow for an MTT-based cytotoxicity assay.

Conclusion

This compound is a potent bioactive natural product with a well-defined mechanism of action centered on the covalent inhibition of specific protein kinases. Its ability to target key signaling nodes like TAK1 and the ERK pathway underpins its significant anticancer and anti-inflammatory activities. Furthermore, its efficacy against parasites like T. brucei opens new avenues for therapeutic development. The detailed understanding of its molecular interactions and biological effects makes this compound an invaluable tool for researchers and a promising scaffold for the design of novel, targeted therapies in oncology, immunology, and infectious diseases.

References

A Technical Guide to Preliminary Studies on the Cytotoxicity of Hypothemycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxic studies of Hypothemycin, a resorcylic acid lactone natural product. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a consolidated look at its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Quantitative Cytotoxicity Data

This compound has demonstrated a wide range of cytotoxic and inhibitory activities across various cell types, from protozoan parasites to human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) are key metrics for quantifying a compound's potency. The following table summarizes the reported quantitative data for this compound and its analogues.

CompoundTarget Cell Line / OrganismAssay TypeReported IC50 / EC50Reference
This compoundTrypanosoma brucei (Bloodstream Form)Cell Density~170 nM (EC50)[1]
This compoundOVCAR3 (Human Ovarian Cancer)Cytotoxicity Assay2.6 µM[2]
This compoundMDA-MB-435 (Human Melanoma)Cytotoxicity Assay1.9 µM[2]
This compoundHuman T-Cells (IL-2 Production)Cytokine Production9 nM[3]
This compoundHuman T-Cells (IL-2 Induced Proliferation)Cell Proliferation194 nM[3]
This compoundPlasmodium falciparum (Malaria)Anti-malarial Activity2.2 µg/mL
4-O-demethylthis compoundBRAF-mutated Cell LinesCytotoxicity AssayPotent and Selective

Mechanisms of Cytotoxic Action

Preliminary studies indicate that this compound exerts its cytotoxic effects by targeting and inhibiting specific protein kinases. This inhibition disrupts critical signaling pathways involved in cell proliferation, survival, and inflammation. The primary mechanisms identified to date involve the covalent inactivation of kinases that possess a conserved cysteine residue within their ATP-binding domain.

Inhibition of the MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the MEK/ERK axis, is a central regulator of cell growth and proliferation. This compound has been shown to selectively inhibit this pathway. It can block the phosphorylation and activation of ERK1/2, which is crucial for transmitting proliferative signals to the nucleus. This inhibition contributes to the normalization of transformed phenotypes in cancer cells dependent on this pathway for growth.

MEK_ERK_Inhibition GrowthFactor Growth Factor / Mitogenic Signal Receptor Receptor Tyrosine Kinase (e.g., PDGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS Activates MEK MEK1/2 RAS->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes This compound This compound This compound->Receptor Inhibits This compound->MEK Inhibits

This compound inhibits the MEK/ERK signaling pathway.
Inhibition of the NF-κB Pathway via TAK1

Transforming growth factor-β activated kinase 1 (TAK1) is a key regulator of the nuclear factor-κB (NF-κB) signaling pathway, which is integral to inflammation and cancer cell survival. This compound and its analogues have been identified as inhibitors of TAK1. By inhibiting TAK1, this compound prevents the downstream signaling cascade that leads to the activation of NF-κB, thereby promoting apoptosis in cancer cells.

TAK1_NFKB_Inhibition Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) TAK1 TAK1 Stimulus->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Phosphorylates IkB IκBα IKK_Complex->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Nucleus Gene Transcription (Survival, Proliferation) NFkB->Nucleus Translocates to Nucleus This compound This compound This compound->TAK1 Inhibits

This compound inhibits the NF-κB pathway via TAK1.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preliminary cytotoxic studies of this compound.

General Cytotoxicity Assay (MTT/WST-8 Based)

This protocol outlines a common method for assessing the cytotoxic activity of compounds like this compound against adherent cancer cell lines.

Cytotoxicity_Workflow start Start seed 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plate start->seed incubate1 2. Incubate Overnight (37°C, 5% CO₂) seed->incubate1 treat 3. Add this compound (serial dilutions) + Vehicle Control (DMSO) incubate1->treat incubate2 4. Incubate (24, 48, or 72h) treat->incubate2 add_reagent 5. Add Assay Reagent (e.g., MTT, WST-8) incubate2->add_reagent incubate3 6. Incubate (1-4 hours) add_reagent->incubate3 read 7. Measure Absorbance (Microplate Reader) incubate3->read analyze 8. Calculate % Viability & Determine IC50 read->analyze end End analyze->end

A typical experimental workflow for a cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., OVCAR3, MDA-MB-435) in a 96-well, flat-bottom plate at a density of approximately 5,000 cells per well.

  • Overnight Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (typically DMSO) should be kept constant and low (e.g., <0.5%) across all wells. Add the diluted compound or vehicle control to the appropriate wells.

  • Incubation Period: Return the plate to the incubator for a predetermined period, typically 24, 48, or 72 hours.

  • Viability Reagent: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 to each well and incubate for 1-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.

  • Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the Kinase-Glo® Plus assay, which measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.

Methodology:

  • Reagent Preparation: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. Prepare dilutions of this compound in a buffer with a low percentage of DMSO (e.g., 10% DMSO for the stock, resulting in 1% final concentration).

  • Reaction Setup: In a 96-well plate, add the kinase (e.g., TAK1), the appropriate substrate, and ATP to a reaction buffer.

  • Inhibitor Pre-incubation: Add 5 µL of the diluted this compound or control to the reaction mixture. Pre-incubate for approximately 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction: Initiate the kinase reaction (often by the addition of ATP or substrate) and allow it to proceed for a set time at the optimal temperature for the enzyme.

  • Signal Generation: Add an equal volume of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal. The luciferase in the reagent will catalyze the conversion of the remaining ATP to light.

  • Data Acquisition: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

  • Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC50 value.

Conclusion and Future Directions

Preliminary studies on this compound reveal its potential as a cytotoxic agent with specific molecular targets in key signaling pathways related to cell proliferation and survival, such as the MEK/ERK and NF-κB pathways. The quantitative data, while varied across different cell types, consistently demonstrates potent activity in the nanomolar to low micromolar range.

Future research should focus on elucidating the broader kinase inhibitory profile of this compound to better understand its selectivity and potential off-target effects. Investigating its efficacy in additional cancer cell lines, particularly those with known mutations in the identified pathways (e.g., BRAF or RAS mutations), will be crucial. Furthermore, exploring the potential for apoptosis induction and cell cycle arrest as downstream consequences of its kinase inhibition will provide a more complete picture of its cytotoxic mechanism. Finally, in vivo studies in relevant animal models are a necessary next step to validate these in vitro findings and assess the therapeutic potential of this compound.

References

Modulatory Effects of Hypothemycin on Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypothemycin, a resorcylic acid lactone antibiotic, has demonstrated significant immunomodulatory properties, particularly in its ability to selectively regulate cytokine production. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on cytokine expression, the underlying molecular mechanisms, and detailed experimental protocols for its study. Quantitative data are summarized, and key signaling pathways are visualized to offer a comprehensive resource for researchers in immunology and drug development.

Introduction

Cytokines are pivotal mediators of the immune response, orchestrating a complex network of cellular communication that governs inflammation, immunity, and hematopoiesis. Dysregulation of cytokine production is a hallmark of numerous inflammatory and autoimmune diseases, making the modulation of cytokine signaling a key therapeutic strategy. This compound has emerged as a molecule of interest due to its unique ability to differentially modulate cytokine profiles, inhibiting the production of certain pro-inflammatory cytokines while enhancing the secretion of others. This dual activity suggests a novel mechanism of action with potential therapeutic implications.

Quantitative Impact of this compound on Cytokine Production

This compound exhibits a distinct pattern of cytokine modulation, primarily observed in activated T cells. It has been shown to suppress the production of several pro-inflammatory cytokines while simultaneously augmenting the expression of Th2-associated cytokines. The available quantitative data from studies on human and mouse T cells stimulated with anti-CD3 monoclonal antibody and phorbol myristate acetate (PMA) are summarized below.

Table 1: Inhibitory Effects of this compound on Cytokine Production
CytokineEffectIC50 Value (nM)Cell TypeNotes
Interleukin-2 (IL-2)Potent Suppression9[1]Human and Mouse T cellsThis inhibition is a key indicator of T cell activation suppression.
Interleukin-6 (IL-6)InhibitionNot specifiedHuman and Mouse T cellsThe precise IC50 value has not been reported in the reviewed literature.
Interleukin-10 (IL-10)InhibitionNot specifiedHuman and Mouse T cellsThe precise IC50 value has not been reported in the reviewed literature.
Interferon-gamma (IFN-γ)InhibitionNot specifiedHuman and Mouse T cellsThe precise IC50 value has not been reported in the reviewed literature.
Tumor Necrosis Factor-alpha (TNF-α)InhibitionNot specifiedHuman and Mouse T cellsThe precise IC50 value has not been reported in the reviewed literature.
Table 2: Enhancing Effects of this compound on Cytokine Production
CytokineEffectQuantitative DataCell TypeNotes
Interleukin-4 (IL-4)Marked EnhancementSpecific fold-increase not detailed in reviewed literatureHuman and Mouse T cellsEffect observed at both mRNA and protein levels.[1]
Interleukin-5 (IL-5)Marked EnhancementSpecific fold-increase not detailed in reviewed literatureHuman and Mouse T cellsEffect observed at both mRNA and protein levels.[1]
Interleukin-13 (IL-13)Marked EnhancementSpecific fold-increase not detailed in reviewed literatureHuman and Mouse T cellsEffect observed at both mRNA and protein levels.[1]

Molecular Mechanisms of Action

This compound's modulation of cytokine production is attributed to its interference with key intracellular signaling pathways. The primary mechanisms identified involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling cascades.

Inhibition of the MEK-ERK Pathway

A central mechanism of this compound's action is the inhibition of the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1] This is a critical step in the MAPK pathway, which is essential for T cell activation and the production of several cytokines. This compound's effect on ERK1/2 is likely due to its ability to inhibit upstream kinases, such as MEK1/2.

MEK_ERK_Pathway_Inhibition cluster_cytoplasm Cytoplasm TCR TCR/CD3 PKC PKC TCR->PKC PMA PMA PMA->PKC MEK1_2 MEK1/2 PKC->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation pERK1_2 p-ERK1/2 Transcription Cytokine Gene Transcription pERK1_2->Transcription This compound This compound This compound->MEK1_2 Inhibition This compound->ERK1_2 Inhibition of Phosphorylation

This compound inhibits the MEK-ERK signaling cascade.
Inhibition of the TAK1-NF-κB Pathway

This compound is a known inhibitor of TGF-β-activated kinase 1 (TAK1), a key upstream kinase in the NF-κB signaling pathway. By inhibiting TAK1, this compound prevents the subsequent activation of the IκB kinase (IKK) complex, which is necessary for the degradation of IκB and the nuclear translocation of NF-κB. This blockade of NF-κB activation leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α and IL-6.

TAK1_NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm Receptor Pro-inflammatory Receptor (e.g., IL-1R) TAK1 TAK1 Receptor->TAK1 IKK IKK complex TAK1->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation This compound This compound This compound->TAK1 Inhibition Transcription Pro-inflammatory Cytokine Gene Transcription NFkB_nuc->Transcription

This compound blocks the TAK1-NF-κB signaling pathway.

Detailed Experimental Protocols

The following are representative protocols for studying the effects of this compound on T cell activation and cytokine production. These should be optimized for specific experimental conditions.

T Cell Activation and Proliferation Assay

This protocol describes the in vitro stimulation of T cells and the assessment of their proliferative response in the presence of this compound.

T_Cell_Assay_Workflow Isolate Isolate PBMCs (e.g., Ficoll-Paque) Stimulate Stimulate T cells (anti-CD3 + PMA) Isolate->Stimulate Treat Treat with This compound (Dose-response) Stimulate->Treat Incubate Incubate (e.g., 48-72h) Treat->Incubate Assay Assess Proliferation (e.g., [3H]-thymidine incorporation or CFSE) Incubate->Assay

Workflow for T cell activation and proliferation assay.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • Anti-CD3 monoclonal antibody (e.g., OKT3)

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • [³H]-thymidine or CFSE staining kit

  • Scintillation counter or flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend in complete RPMI-1640 medium.

  • Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) for 2-4 hours at 37°C.

  • Wash the plate with sterile PBS to remove unbound antibody.

  • Seed the PBMCs at a density of 1-2 x 10⁵ cells/well.

  • Add PMA to a final concentration of 10-50 ng/mL.

  • Add varying concentrations of this compound to the designated wells. Include a vehicle control (DMSO).

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • For [³H]-thymidine incorporation, add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

  • For CFSE staining, label the cells with CFSE prior to stimulation and analyze the dilution of the dye by flow cytometry after incubation.

Cytokine Measurement by ELISA

This protocol outlines the quantification of secreted cytokines in the supernatant of stimulated T cell cultures.

Materials:

  • Supernatants from T cell activation assay (from section 4.1)

  • Cytokine-specific ELISA kits (e.g., for IL-2, TNF-α, IL-4, etc.)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • After the incubation period in the T cell activation assay, centrifuge the 96-well plates and carefully collect the supernatant from each well.

  • Perform the ELISA for each cytokine of interest according to the manufacturer's instructions. A general procedure is as follows: a. Coat the ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate and block with an appropriate blocking buffer. c. Add cell culture supernatants and standards to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-HRP. f. Wash the plate and add the substrate solution (e.g., TMB). g. Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of each cytokine in the samples based on the standard curve.

Analysis of ERK1/2 Phosphorylation by Western Blot

This protocol is for assessing the phosphorylation status of ERK1/2 in T cells treated with this compound.

Materials:

  • Stimulated and this compound-treated T cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After a short stimulation period (e.g., 15-30 minutes) with anti-CD3 and PMA in the presence or absence of this compound, lyse the T cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

Conclusion and Future Directions

This compound presents a fascinating profile of cytokine modulation, with a clear inhibitory effect on key pro-inflammatory cytokines and an enhancing effect on Th2-type cytokines. Its mechanism of action through the inhibition of the MEK/ERK and TAK1/NF-κB pathways provides a solid foundation for its observed immunomodulatory activities. The differential regulation of cytokine production suggests that this compound could be a valuable tool for dissecting the signaling pathways that control T cell differentiation and function.

For drug development professionals, the selective nature of this compound's effects warrants further investigation. Future research should focus on obtaining more precise quantitative data for its impact on a wider range of cytokines and exploring its in vivo efficacy in models of inflammatory and autoimmune diseases. Elucidating the exact molecular interactions that lead to the enhancement of Th2 cytokine production is a critical next step in understanding its full therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a robust starting point for researchers aiming to explore the multifaceted immunomodulatory properties of this compound.

References

The Therapeutic Potential of Hypothemycin: An Early Research Retrospective

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hypothemycin, a resorcylic acid lactone natural product, has garnered significant interest in the scientific community for its diverse biological activities. Early research into this fungal metabolite has unveiled its potential as a therapeutic agent, particularly in the realms of oncology and immunology. This technical guide provides an in-depth overview of the foundational studies on this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its therapeutic promise.

Core Mechanism of Action: Kinase Inhibition

This compound's primary mechanism of action is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. It has been identified as a potent, irreversible inhibitor of several kinases, primarily through the covalent modification of a conserved cysteine residue within the ATP-binding pocket. This targeted inhibition disrupts downstream signaling cascades that are often dysregulated in diseases such as cancer and inflammatory disorders.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the key quantitative data from early studies on this compound, providing a comparative overview of its inhibitory activity against various cancer cell lines and specific protein kinases.

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
OVCAR3Ovarian Cancer2.6 µM[1]
MDA-MB-435Melanoma1.9 µM[1]
P815Mastocytoma (c-KIT mutant)370 nM[2]
MV4-11Acute Myeloid Leukemia (FLT3 mutant)6 nM[2]
EOL1Eosinophilic Leukemia (PDGFRα mutant)0.4 nM[2]

Table 2: Kinase Inhibition Profile of this compound

Kinase TargetInhibition Constant (Ki)Inactivation Rate (kinact)Second-Order Rate Constant (kinact/Ki)Reference
Selected Cys-Containing Kinases
MEK11.2 µM0.002 s⁻¹1,700 M⁻¹s⁻¹
ERK22.4 µM0.001 s⁻¹420 M⁻¹s⁻¹
TAK1Data not explicitly provided in this format
GSK3αNo time-dependent inactivation observed
Other Kinases
TbCLK1IC50: 150 nMNot ApplicableNot Applicable
TbGSK3shortIC50: >4.5 µMNot ApplicableNot Applicable

Table 3: Immunomodulatory Activity of this compound

ActivityTargetIC50 ValueReference
Inhibition of IL-2 ProductionT-cells9 nM
Inhibition of IL-2-induced ProliferationT-cells194 nM

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the early research of this compound.

Cell Viability and Cytotoxicity Assay

This protocol was used to determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

  • Cell Seeding: Cancer cell lines (e.g., OVCAR3, MDA-MB-435) were seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: this compound, dissolved in DMSO, was serially diluted and added to the wells.

  • Incubation: The plates were incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability was assessed using a standard method such as the MTT assay, which measures the metabolic activity of viable cells. The absorbance is read using a plate reader, and the data is used to calculate the IC50 value.

Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of this compound on the activity of specific kinases, such as TAK1.

  • Reaction Setup: The assay was performed using a commercial kit like the Kinase-Glo® Plus Luminescence Kinase Assay.

  • Pre-incubation: this compound was pre-incubated with the target kinase (e.g., TAK1) in a reaction mixture for 10 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP. The reaction measures the amount of ATP remaining after the kinase reaction.

  • Luminescence Detection: A luminescence signal, inversely proportional to the kinase activity, was measured using a luminometer. The data was then used to determine the inhibitory potency of this compound.

T-Cell Activation and Proliferation Assay

This protocol was employed to investigate the immunomodulatory effects of this compound on T-cell function.

  • T-Cell Isolation: T-cells were isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs).

  • Stimulation: T-cells were stimulated to proliferate using anti-CD3 monoclonal antibodies (mAb) alone or in combination with phorbol 12-myristate 13-acetate (PMA).

  • This compound Treatment: The stimulated T-cells were treated with varying concentrations of this compound.

  • Proliferation Assessment: T-cell proliferation was measured by the incorporation of [3H]-thymidine or by using dye dilution assays (e.g., CFSE).

  • Cytokine Production Analysis: The levels of various cytokines (e.g., IL-2, IL-4, IFN-γ) in the cell culture supernatants were quantified using ELISA.

Ras-Responsive Element (RRE)-Driven Reporter Gene Assay

This assay was designed to screen for inhibitors of Ras-mediated cellular signaling.

  • Cell Line: A cell line was engineered to contain a reporter gene (e.g., luciferase) under the control of a Ras-responsive element (RRE).

  • Treatment: The cells were treated with this compound.

  • Reporter Gene Expression: The expression of the reporter gene was quantified (e.g., by measuring luciferase activity). A reduction in reporter gene expression indicated inhibition of the Ras signaling pathway.

Signaling Pathways and Visualizations

This compound has been shown to interfere with key signaling pathways implicated in cancer and inflammation. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition by this compound.

Ras-Mediated Signaling Pathway

The Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in Ras are frequently found in human cancers, leading to constitutive activation of this pathway. Early studies demonstrated that this compound inhibits Ras-mediated cellular signals, leading to the reduced expression of Ras-inducible genes.

Ras_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (MMPs, VEGF, TGF-β) TranscriptionFactors->GeneExpression This compound This compound This compound->Ras Inhibits downstream signaling

Caption: Inhibition of the Ras-mediated signaling pathway by this compound.

TAK1/NF-κB Signaling Pathway

Transforming growth factor-β-activated kinase 1 (TAK1) is a key upstream kinase that activates the NF-κB and MAPK signaling pathways in response to various stimuli, including pro-inflammatory cytokines. This compound has been shown to be a potent inhibitor of TAK1, thereby blocking downstream inflammatory and survival signals.

TAK1_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & promotes degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression This compound This compound This compound->TAK1 Inhibits

Caption: Inhibition of the TAK1/NF-κB signaling pathway by this compound.

Experimental Workflow for T-Cell Activation Assay

The following diagram illustrates the general workflow for assessing the impact of this compound on T-cell activation and cytokine production.

TCell_Workflow cluster_assays Assessments Start Isolate T-Cells (from Spleen or PBMCs) Stimulate Stimulate T-Cells (Anti-CD3 mAb +/- PMA) Start->Stimulate Treat Treat with This compound Stimulate->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate Proliferation Measure Proliferation ([3H]-thymidine or CFSE) Incubate->Proliferation Cytokine Measure Cytokine Production (ELISA) Incubate->Cytokine End Data Analysis (IC50 Calculation) Proliferation->End Cytokine->End

Caption: Workflow for T-cell activation and cytokine production assays.

Conclusion

The early research on this compound has laid a strong foundation for its development as a potential therapeutic agent. Its ability to potently and selectively inhibit key kinases in oncogenic and inflammatory signaling pathways highlights its promise. The quantitative data and detailed experimental protocols summarized in this guide serve as a valuable resource for researchers and drug development professionals seeking to build upon these foundational studies and further explore the therapeutic potential of this compound and its analogs. Future research will likely focus on optimizing its pharmacological properties, evaluating its efficacy in more complex disease models, and elucidating its full spectrum of molecular targets.

References

An In-Depth Technical Guide to the Biosynthetic Pathway of Hypothemycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothemycin is a resorcylic acid lactone (RAL) natural product with significant biological activities, including potent inhibitory effects on various protein kinases. Its complex chemical structure, featuring a 14-membered macrolactone ring, makes it an attractive target for biosynthetic studies and a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic machinery, biochemical transformations, and genetic organization. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is orchestrated by a dedicated gene cluster encoding a suite of enzymes responsible for the assembly of the polyketide backbone and its subsequent modifications. The pathway can be broadly divided into two major stages: the synthesis of the core macrolactone structure by polyketide synthases (PKSs) and the post-PKS tailoring reactions that furnish the final bioactive molecule.

The initial steps of this compound biosynthesis are catalyzed by a collaborative effort between a highly reducing polyketide synthase (HR-PKS), Hpm8, and a non-reducing polyketide synthase (NR-PKS), Hpm3.[1] Hpm8 is responsible for the synthesis of a hexaketide intermediate, which is then transferred to Hpm3 for further extension and cyclization. This enzymatic duo ultimately produces the key intermediate, trans-7',8'-dehydrozearalenol (DHZ).[2][3]

Following the formation of DHZ, a series of post-PKS modifications are carried out by tailoring enzymes to yield this compound. These modifications include methylation, epoxidation, and hydroxylation, catalyzed by an O-methyltransferase (OMT), a flavin-dependent monooxygenase (FMO), and a cytochrome P450 enzyme, respectively.[2][4] Finally, a glutathione S-transferase (GST) is proposed to catalyze the cis-trans isomerization of a double bond to yield the final stereochemistry of this compound.

Quantitative Data on this compound Biosynthesis

Quantitative data regarding the efficiency of the this compound biosynthetic pathway is crucial for metabolic engineering and yield improvement efforts. The following table summarizes key quantitative parameters that have been reported in the literature.

Enzyme/StrainParameterValueReference
Hpm8 (HR-PKS)Heterologous Expression Yield in S. cerevisiae1.5 mg/L
Hpm3 (NR-PKS)Heterologous Expression Yield in S. cerevisiae2.0 mg/L
Hypomyces subiculosus OMT knockoutProduct AccumulationIncreased production of 4-O-desmethylthis compound

Key Enzymes and their Functions

The this compound biosynthetic gene cluster encodes a series of enzymes with distinct catalytic roles. A summary of these key enzymes and their proposed functions is provided in the table below.

GeneEnzymeProposed FunctionReference
hpm8Highly Reducing Polyketide Synthase (HR-PKS)Synthesizes a hexaketide intermediate from acetyl-CoA and malonyl-CoA.
hpm3Non-Reducing Polyketide Synthase (NR-PKS)Extends the hexaketide intermediate and catalyzes cyclization to form trans-7',8'-dehydrozearalenol (DHZ).
hpm_omtO-methyltransferase (OMT)Catalyzes the methylation of a hydroxyl group on the resorcylic acid core.
hpm_fmoFlavin-dependent monooxygenase (FMO)Catalyzes the epoxidation of a double bond in the macrolactone ring.
hpm_p450Cytochrome P450 monooxygenaseCatalyzes the hydroxylation of the macrolactone ring.
hpm_gstGlutathione S-transferase (GST)Proposed to catalyze the cis-trans isomerization of the 7',8' double bond.

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been employed to elucidate the this compound biosynthetic pathway.

Heterologous Expression and Purification of Hpm8 and Hpm3 in Saccharomyces cerevisiae

The functional characterization of the polyketide synthases Hpm8 and Hpm3 was achieved through their heterologous expression in Saccharomyces cerevisiae. A general protocol for the expression and purification of His-tagged proteins from yeast is outlined below.

1. Gene Cloning and Vector Construction:

  • The open reading frames of hpm8 and hpm3 are amplified from the genomic DNA of Hypomyces subiculosus.

  • The amplified genes are cloned into a yeast expression vector containing a suitable promoter (e.g., GAL1) and a C-terminal hexahistidine (His6)-tag for affinity purification.

2. Yeast Transformation and Expression:

  • The expression constructs are transformed into a suitable S. cerevisiae host strain (e.g., BJ5464-NpgA).

  • Transformed yeast cells are grown in selective media to maintain the plasmids.

  • Protein expression is induced by the addition of galactose to the culture medium.

3. Cell Lysis and Protein Purification:

  • Yeast cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors.

  • Cells are lysed using mechanical methods such as glass bead beating or a French press.

  • The cell lysate is clarified by high-speed centrifugation.

  • The supernatant containing the soluble His-tagged proteins is incubated with Ni-NTA affinity resin.

  • The resin is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • The His-tagged proteins are eluted from the resin using a buffer with a high concentration of imidazole.

  • The purity of the eluted proteins is assessed by SDS-PAGE.

In Vitro Reconstitution of DHZ Biosynthesis

The catalytic activity of the purified Hpm8 and Hpm3 enzymes can be reconstituted in vitro to produce the key intermediate DHZ.

1. Reaction Setup:

  • A reaction mixture is prepared containing purified Hpm8 and Hpm3 enzymes in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • The substrates, malonyl-CoA and the reducing agent NADPH, are added to the reaction mixture.

2. Incubation and Product Extraction:

  • The reaction is incubated at an optimal temperature (e.g., 25°C) for a defined period.

  • The reaction is quenched, and the products are extracted using an organic solvent (e.g., ethyl acetate).

3. Product Analysis:

  • The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of DHZ.

O-methyltransferase (OMT) Gene Knockout in Hypomyces subiculosus

Gene knockout experiments are essential for confirming the function of specific genes in a biosynthetic pathway. The following provides a general workflow for creating a targeted gene deletion using CRISPR/Cas9 technology in filamentous fungi.

1. Design and Construction of gRNA and Donor DNA:

  • A specific guide RNA (gRNA) is designed to target the hpm_omt gene.

  • A donor DNA template is constructed containing flanking homologous regions to the target gene and a selectable marker.

2. Protoplast Preparation and Transformation:

  • Protoplasts are generated from the mycelia of Hypomyces subiculosus by enzymatic digestion of the cell wall.

  • The Cas9 protein, the in vitro transcribed gRNA, and the donor DNA are introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

3. Selection and Screening of Transformants:

  • Transformed protoplasts are regenerated on a selective medium.

  • Putative knockout mutants are screened by PCR using primers flanking the target gene to confirm the desired gene replacement event.

4. Metabolite Analysis:

  • The metabolite profiles of the wild-type and knockout strains are compared by HPLC and LC-MS to confirm the loss of this compound production and the accumulation of the corresponding demethylated intermediate.

Visualizations of the this compound Biosynthetic Pathway and Experimental Workflows

To provide a clearer understanding of the complex processes involved in this compound biosynthesis, the following diagrams have been generated using the DOT language.

Hypothemycin_Biosynthesis cluster_PKS Polyketide Synthesis cluster_PostPKS Post-PKS Modifications Acetyl-CoA Acetyl-CoA Hpm8 Hpm8 Acetyl-CoA->Hpm8 Malonyl-CoA Malonyl-CoA Malonyl-CoA->Hpm8 Hpm3 Hpm3 Malonyl-CoA->Hpm3 Hexaketide Intermediate Hexaketide Intermediate Hpm8->Hexaketide Intermediate 5 cycles DHZ trans-7',8'-dehydrozearalenol Hpm3->DHZ 3 cycles + cyclization Hexaketide Intermediate->Hpm3 OMT OMT DHZ->OMT Methylation Methylated Intermediate Methylated Intermediate OMT->Methylated Intermediate FMO FMO Epoxidized Intermediate Epoxidized Intermediate FMO->Epoxidized Intermediate P450 P450 Hydroxylated Intermediate Hydroxylated Intermediate P450->Hydroxylated Intermediate GST GST This compound This compound GST->this compound Methylated Intermediate->FMO Epoxidation Epoxidized Intermediate->P450 Hydroxylation Hydroxylated Intermediate->GST Isomerization Experimental_Workflow_Heterologous_Expression cluster_Cloning Gene Cloning cluster_Expression Protein Expression cluster_Purification Purification Amplify hpm8/hpm3 Amplify hpm8/hpm3 Clone into Yeast Vector Clone into Yeast Vector Amplify hpm8/hpm3->Clone into Yeast Vector Transform Yeast Transform Yeast Clone into Yeast Vector->Transform Yeast Induce Expression Induce Expression Transform Yeast->Induce Expression Cell Lysis Cell Lysis Induce Expression->Cell Lysis Ni-NTA Affinity Chromatography Ni-NTA Affinity Chromatography Cell Lysis->Ni-NTA Affinity Chromatography Elution Elution Ni-NTA Affinity Chromatography->Elution SDS-PAGE Analysis SDS-PAGE Analysis Elution->SDS-PAGE Analysis Experimental_Workflow_Gene_Knockout cluster_Construction Construct Design cluster_Transformation Transformation cluster_Analysis Analysis Design gRNA Design gRNA Construct Donor DNA Construct Donor DNA Design gRNA->Construct Donor DNA Transform with CRISPR/Cas9 Transform with CRISPR/Cas9 Construct Donor DNA->Transform with CRISPR/Cas9 Prepare Protoplasts Prepare Protoplasts Prepare Protoplasts->Transform with CRISPR/Cas9 Select Transformants Select Transformants Transform with CRISPR/Cas9->Select Transformants PCR Screening PCR Screening Select Transformants->PCR Screening Metabolite Analysis Metabolite Analysis PCR Screening->Metabolite Analysis

References

Methodological & Application

Application Notes and Protocols for Hypothemycin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothemycin, a resorcylic acid lactone natural product, has emerged as a promising agent in cancer research. Its cytotoxic effects against a variety of cancer cell lines are primarily attributed to its role as a potent and selective inhibitor of key signaling pathways involved in cell proliferation, survival, and inflammation. This document provides detailed application notes and protocols for the use of this compound in cancer cell line studies, summarizing its mechanism of action, providing quantitative data on its efficacy, and outlining detailed experimental procedures.

Mechanism of Action

This compound exerts its anti-cancer effects through the inhibition of at least two major signaling pathways:

  • TAK1/NF-κB Signaling Pathway: this compound is a known inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator of the NF-κB signaling pathway.[1][2][3] By inhibiting TAK1, this compound prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and transcriptional activity.[4][5] The NF-κB pathway is constitutively active in many cancers and plays a crucial role in promoting cell survival, proliferation, and inflammation.

  • Ras/MEK/ERK Signaling Pathway: this compound has also been shown to inhibit the Ras-mediated cellular signaling pathway. This pathway, when activated by mutations in Ras or upstream growth factor receptors, leads to the activation of the MEK/ERK cascade, promoting cell proliferation and survival. This compound's inhibition of this pathway contributes to its anti-proliferative effects.

The inhibition of these critical pathways by this compound ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Data Presentation

Cytotoxicity of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
OVCAR3Ovarian Cancer2.6
MDA-MB-435Melanoma1.9
SKOV3Ovarian CancerComparable to this compound
COLO829MelanomaMore potent than in SKOV3
HT29Colon CancerMore potent than in SKOV3
P815Mastocytoma0.37
MV4-11Acute Myeloid Leukemia0.006
EOL1Eosinophilic Leukemia0.0004

Note: Specific IC50 values for SKOV3, COLO829, and HT29 were not explicitly provided in the source, but the relative potency was described.

This compound-Induced Apoptosis and Cell Cycle Arrest

While the pro-apoptotic and cell cycle inhibitory effects of this compound are documented, specific quantitative data from a wide range of cell lines is still emerging. Researchers are encouraged to perform the described protocols to generate cell line-specific data. Generally, treatment with this compound is expected to lead to an increase in the percentage of apoptotic cells (Annexin V positive) and an accumulation of cells in the G1 or G2/M phase of the cell cycle, depending on the cell line and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PBS.

  • Add 5 µL of RNase A and incubate for 30 minutes at 37°C.

  • Add 10 µL of PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the TAK1 and Ras signaling pathways.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-TAK1, anti-TAK1, anti-p-IKKα/β, anti-IKKα/β, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Hypothemycin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras TAK1 TAK1 Receptor->TAK1 MEK MEK Ras->MEK IKK IKK TAK1->IKK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) ERK->Gene_Expression IkB IkB IKK->IkB P NF-kB NF-kB IkB->NF-kB NF-kB->Gene_Expression Nuclear Translocation This compound This compound This compound->Ras This compound->TAK1

Caption: this compound inhibits TAK1 and Ras signaling pathways.

Experimental_Workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound (serial dilutions) Incubate_24h->Add_this compound Incubate_48_72h Incubate 48-72h Add_this compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis_Analysis_Workflow cluster_culture_treatment Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis Seed Seed Cells Treat Treat with this compound Seed->Treat Harvest Harvest & Wash Cells Treat->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate Incubate 15 min Add_Stains->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry

Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

References

Application Notes and Protocols: Hypothemycin Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothemycin is a resorcylic acid lactone natural product that has garnered significant interest as a potent and selective kinase inhibitor.[1][2] It functions as a covalent inhibitor, forming a stable adduct with a conserved cysteine residue within the ATP-binding site of a specific subset of protein kinases.[3] This unique mechanism of action makes this compound a valuable tool for studying kinase signaling and a potential lead compound for drug development.

This document provides detailed methodologies for both biochemical and cell-based assays to characterize the inhibitory activity of this compound against its key kinase targets. These protocols are designed to be adaptable for high-throughput screening and detailed kinetic analysis.

Key Kinase Targets of this compound

This compound has been shown to selectively inhibit a range of protein kinases, primarily within the mitogen-activated protein kinase (MAPK) signaling pathways. Its targets include:

  • MEK1/2 (MAPK/ERK Kinase 1/2): Key components of the MAPK/ERK pathway.

  • ERK1/2 (Extracellular signal-regulated kinase 1/2): The downstream effectors of the MEK kinases.

  • Receptor Tyrosine Kinases (RTKs): Including c-KIT, FMS-like tyrosine kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[3][4]

  • Other MAPK pathway kinases: Such as TAK1 (transforming growth factor-β-activated kinase 1), MEK3/6 (p38 MAPK kinases), and MEK4/7 (JNK/SAPK kinases).

Data Presentation: this compound Inhibition Data

The following tables summarize the inhibitory potency of this compound against various kinases as reported in the literature.

Table 1: Biochemical Inhibition of Kinases by this compound

KinaseIC50 (nM)Ki (µM)k_inact (s⁻¹)k_inact/Ki (M⁻¹s⁻¹)Reference
MEK115---
ERK2-2.40.00431.8 x 10³
PDGFRα-1.50.00201.3 x 10³
PDGFRβ-0.90.00202.2 x 10³
FLT3-0.090.00455.0 x 10⁴
c-KIT370 (cellular)---

Note: IC50 values can vary depending on assay conditions, particularly ATP concentration.

Table 2: Cellular IC50 Values of this compound in Cancer Cell Lines with Specific Kinase Dependencies

Cell LinePrimary Kinase TargetIC50 (nM)Reference
P815c-KIT370
MV4-11FLT36
EOL1PDGFRα0.4
HT29B-RAF V600E (ERK pathway)20 (for P-ERK1/2 depletion)
COLO829B-RAF V600E (ERK pathway)10 (for P-ERK1/2 depletion)

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.

MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., PDGFR) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->RTK Inhibition This compound->MEK Inhibition This compound->ERK Inhibition

Caption: MEK-ERK Signaling Pathway and Points of this compound Inhibition.

p38_JNK_Pathways cluster_stimuli Extracellular Stimuli cluster_p38 p38 MAPK Pathway cluster_JNK JNK/SAPK Pathway Stress Stress / Cytokines TAK1_p38 TAK1 Stress->TAK1_p38 MEKK_JNK MEKK1/4 Stress->MEKK_JNK MEK36 MEK3/6 TAK1_p38->MEK36 p38 p38 MEK36->p38 p38_response Inflammation, Apoptosis p38->p38_response MEK47 MEK4/7 MEKK_JNK->MEK47 JNK JNK/SAPK MEK47->JNK JNK_response Apoptosis, Transcription JNK->JNK_response This compound This compound This compound->TAK1_p38 Inhibition This compound->MEK36 Inhibition This compound->MEK47 Inhibition

Caption: p38 and JNK MAPK Pathways with this compound Inhibition.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Kinase, Substrate, ATP, and this compound dilutions Incubate Incubate Kinase with This compound (pre-incubation) Reagents->Incubate Start Initiate reaction with ATP and Substrate Incubate->Start Reaction Kinase reaction proceeds (e.g., 30-60 min at 30°C) Start->Reaction Stop Stop reaction and measure remaining ATP (e.g., ADP-Glo™) Reaction->Stop Read Measure Luminescence Stop->Read

Caption: General Workflow for a Biochemical Kinase Inhibition Assay.

Experimental Protocols

I. Biochemical Kinase Inhibition Assays

These protocols describe methods to measure the direct inhibition of purified kinase enzymes by this compound. The ADP-Glo™ Kinase Assay (Promega) is a common platform for this purpose, as it measures the amount of ADP produced, which is directly proportional to kinase activity.

A. General Protocol for Luminescence-Based Kinase Assays (e.g., ADP-Glo™)

This protocol is adaptable for various kinases targeted by this compound, such as MEK1, ERK2, c-KIT, FLT3, and PDGFRα. Specific concentrations of enzyme, substrate, and ATP should be optimized for each kinase, typically near the Km for ATP and substrate.

Materials:

  • Purified recombinant kinase (e.g., MEK1, ERK2, c-KIT, FLT3, PDGFRα)

  • Kinase-specific substrate (peptide or protein)

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in kinase assay buffer containing a final DMSO concentration of 1% or less.

    • Dilute the kinase and substrate to their final desired concentrations in kinase assay buffer.

    • Prepare the ATP solution at the desired final concentration in kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a white assay plate, add 5 µL of the this compound dilution (or DMSO for control).

    • Add 10 µL of the diluted kinase solution to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Specific Protocol for TAK1 Inhibition Assay

This protocol is adapted from a published method for assessing TAK1 inhibition.

Materials:

  • Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)

  • Recombinant TAK1/TAB1 complex

  • Myelin Basic Protein (MBP) as a substrate

  • Reaction Buffer: 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT

  • ATP (final concentration 20 µM)

  • This compound (dissolved in DMSO)

Procedure:

  • Add 5 µL of serially diluted this compound to the wells of a 96-well plate (final DMSO concentration of 1%).

  • Add 25 µL of a master mix containing TAK1/TAB1 enzyme and MBP substrate in reaction buffer.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of ATP solution (final concentration 20 µM).

  • Incubate for 45 minutes at 30°C.

  • Add 50 µL of Kinase-Glo® Plus reagent to each well.

  • Incubate for 20 minutes at room temperature.

  • Measure luminescence. The signal is inversely proportional to kinase activity.

II. Cell-Based Kinase Inhibition Assays

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy by accounting for cell permeability, off-target effects, and engagement with the target in its native environment.

A. Cellular Phosphorylation Assay (e.g., Western Blotting for p-ERK)

This method measures the phosphorylation status of a downstream substrate to determine the activity of an upstream kinase. It is particularly useful for assessing the inhibition of the MEK-ERK pathway by this compound.

Materials:

  • Cancer cell line with a constitutively active MEK-ERK pathway (e.g., HT29, COLO829 with B-RAF V600E mutation).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein electrophoresis and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and t-ERK.

    • Normalize the p-ERK signal to the t-ERK signal for each sample.

    • Calculate the percent inhibition of ERK phosphorylation relative to the DMSO control.

B. Cell Viability/Proliferation Assay

This assay assesses the effect of this compound on the growth and survival of cancer cells that are dependent on the activity of its target kinases.

Materials:

  • Cancer cell lines (e.g., P815, MV4-11, EOL1, HT29).

  • Cell culture medium and supplements.

  • This compound.

  • 96-well clear-bottom plates.

  • Cell viability reagent (e.g., CellTiter-Blue®, Promega; or MTT).

Procedure:

  • Cell Seeding:

    • Seed a known number of cells (e.g., 5,000 cells/well) into a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Add serially diluted this compound to the wells. Include a DMSO control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to the DMSO control.

    • Determine the IC50 value by plotting percent viability against the logarithm of the this compound concentration.

Conclusion

The methodologies outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on its key kinase targets. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of the potency, selectivity, and cellular efficacy of this compound, thereby facilitating its use as a chemical probe and its potential development as a therapeutic agent.

References

Application Notes and Protocols for Performing Cytotoxicity Assays with Hypothemycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothemycin is a resorcylic acid lactone natural product that has demonstrated potent antitumor and anti-inflammatory activities.[1] Its mechanism of action is primarily attributed to the irreversible inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator of the NF-κB and MAPK signaling pathways.[2][3] Additionally, this compound has been shown to inhibit Ras-mediated cellular signaling, leading to the reduced expression of genes involved in tumor invasion and angiogenesis.[4]

These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in cancer cell lines using common in vitro assays: the MTT, SRB, and LDH assays. This document also includes representative data on its efficacy and diagrams illustrating its mechanism of action and experimental workflows.

Data Presentation

The cytotoxic activity of this compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for this compound can vary depending on the cell line and the assay conditions.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM)Assay MethodReference
OVCAR3Ovarian Cancer2.6CellTiter-Blue Cell Viability Assay
MDA-MB-435Melanoma1.9CellTiter-Blue Cell Viability Assay

Signaling Pathways

This compound exerts its cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and inflammation.

Caption: this compound inhibits TAK1, preventing NF-κB activation.

cluster_1 This compound Inhibition of Ras Signaling This compound This compound Ras Ras This compound->Ras Inhibits Signaling Downstream_Effectors Downstream Effectors (e.g., RAF-MEK-ERK) Ras->Downstream_Effectors Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Gene_Expression Expression of MMPs, TGF-β, VEGF Transcription_Factors->Gene_Expression Regulates Tumor_Progression Tumor Invasion & Angiogenesis Gene_Expression->Tumor_Progression Promotes

Caption: this compound inhibits Ras signaling and tumor progression.

Experimental Protocols

The following are detailed protocols for three common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Experimental Workflow:

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate for desired period treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 1-4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure end End measure->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the dye sulforhodamine B.

Experimental Workflow:

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate for desired period treat->incubate2 fix_cells Fix cells with cold TCA incubate2->fix_cells wash_dry1 Wash with water and air dry fix_cells->wash_dry1 stain Stain with SRB wash_dry1->stain wash_dry2 Wash with 1% acetic acid and air dry stain->wash_dry2 solubilize Solubilize dye with Tris base wash_dry2->solubilize measure Measure absorbance at 540 nm solubilize->measure end End measure->end

Caption: Workflow for the SRB cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the desired incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on a paper towel and allow it to air-dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Allow the plates to air-dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plates for 5 minutes on a shaker to ensure complete solubilization and measure the absorbance at 540 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Experimental Workflow:

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate for desired period treat->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubate3 Incubate for 30 min at room temp add_reaction_mix->incubate3 add_stop_solution Add stop solution incubate3->add_stop_solution measure Measure absorbance at 490 nm add_stop_solution->measure end End measure->end

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released, which indicates the level of cytotoxicity.

References

Hypothemycin Dose-Response Studies in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothemycin is a resorcylic acid lactone natural product that has garnered significant interest for its potent and selective inhibitory effects on specific protein kinases.[1][2] It functions as a covalent inhibitor, targeting a conserved cysteine residue within the ATP-binding domain of a subset of kinases.[3] This mechanism of action leads to the irreversible inactivation of key signaling proteins, particularly within the mitogen-activated protein kinase (MAPK) cascades, such as the MEK-ERK pathway.[3] Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases, making this compound a valuable tool for basic research and a potential lead compound for therapeutic development.

These application notes provide a summary of dose-response data for this compound in various cell culture models and detailed protocols for key experimental procedures to assess its biological activity.

Data Presentation: this compound Dose-Response in Cell Culture

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in different cell lines and for various biological endpoints. This data provides a comparative overview of its potency and selectivity.

Cell LineCell TypeAssayEndpointIC50
T-Cells (Human/Mouse) Immune CellsProliferation AssayIL-2 Production9 nM[4]
Proliferation AssayIL-2 Induced Proliferation194 nM
HT-29 Human Colon CancerWestern BlotP-ERK1/2 Depletion20 nM
COLO829 Human MelanomaWestern BlotP-ERK1/2 Depletion10 nM
A549 Human Lung CancerWestern BlotP-ERK1/2 Depletion300 nM
SKOV3 Human Ovarian CancerWestern BlotP-ERK1/2 Depletion600 nM
MDA-MB-435 Human MelanomaCytotoxicity AssayCell ViabilityNot explicitly quantified, but active
OVCAR3 Human Ovarian CancerCytotoxicity AssayCell ViabilityNot explicitly quantified, but active

Mandatory Visualizations

Signaling Pathway of this compound Inhibition

Hypothemycin_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Cytokines Cytokines Cytokines->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, Elk-1) ERK->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Survival Survival Transcription_Factors->Survival Inflammation Inflammation Transcription_Factors->Inflammation This compound This compound This compound->MEK This compound->ERK

Caption: this compound inhibits the MEK/ERK signaling pathway.

Experimental Workflow for Assessing this compound Activity

Hypothemycin_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Seeding (e.g., 96-well or 6-well plates) Incubation1 2. Overnight Incubation (37°C, 5% CO2) Cell_Culture->Incubation1 Hypothemycin_Prep 3. Prepare this compound Dilutions Incubation1->Hypothemycin_Prep Treatment 4. Add this compound to Cells Hypothemycin_Prep->Treatment Incubation2 5. Incubate (e.g., 24-72 hours) Treatment->Incubation2 Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Blue) Incubation2->Cytotoxicity Western_Blot Western Blot (p-ERK/Total ERK) Incubation2->Western_Blot Kinase_Assay Kinase Assay (e.g., Kinase-Glo) Incubation2->Kinase_Assay

References

Application Notes and Protocols for In Vivo Studies of Hypothemycin in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Hypothemycin in mouse models, focusing on its potential as an anticancer and anti-inflammatory agent. The protocols outlined below are based on established methodologies for in vivo studies and can be adapted for the specific investigation of this compound.

Introduction to this compound

This compound is a resorcylic acid lactone with demonstrated biological activities, including antitumor, immunomodulatory, and antiparasitic effects. In vivo studies in mouse models have shown that this compound can significantly inhibit tumor growth and modulate immune responses, suggesting its potential as a therapeutic agent.[1][2][3] Its primary mechanism of action involves the inhibition of the Ras-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival.[1]

Quantitative Data from In Vivo Mouse Studies

The following table summarizes the available quantitative data from in vivo studies of this compound in mouse models. Further research is needed to expand this dataset, particularly in the areas of oncology and inflammation.

Application Area Mouse Model Dosage and Administration Key Findings Toxicity/Side Effects
Antiparasitic Trypanosoma brucei infected mice10 mg/kg, once daily for 7 days33% cure rateSigns of toxicity (weight loss, lethargy) observed at doses ≥10 mg/kg
Anticancer Tumor-bearing miceDaily treatmentSignificant inhibition of tumor growthNot specified in available literature

Signaling Pathways Modulated by this compound

This compound has been shown to primarily target the Ras-MEK-ERK signaling pathway, a critical cascade in cancer development and progression. Additionally, it influences cytokine signaling pathways, which are central to the inflammatory response.

Ras_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras MEK MEK Ras->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation This compound This compound This compound->MEK This compound->ERK

Figure 1: Inhibition of the Ras-MEK-ERK Signaling Pathway by this compound.

Cytokine_Signaling cluster_pro_inflammatory Pro-inflammatory Cytokines cluster_anti_inflammatory Anti-inflammatory Cytokines T_Cell_Activation T-Cell Activation IL2 IL-2 T_Cell_Activation->IL2 IL6 IL-6 T_Cell_Activation->IL6 TNFa TNF-α T_Cell_Activation->TNFa IFNg IFN-γ T_Cell_Activation->IFNg IL4 IL-4 T_Cell_Activation->IL4 IL5 IL-5 T_Cell_Activation->IL5 IL13 IL-13 T_Cell_Activation->IL13 This compound This compound This compound->IL2 This compound->IL6 This compound->TNFa This compound->IFNg This compound->IL4 This compound->IL5 This compound->IL13

Figure 2: Modulation of Cytokine Production by this compound.

Experimental Protocols

The following are generalized protocols for conducting in vivo studies with this compound in mouse models for anticancer and anti-inflammatory applications. These should be adapted based on the specific research question, cell lines, and mouse strains used.

Anticancer Efficacy in a Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous tumor xenograft and the subsequent evaluation of this compound's antitumor activity.

Xenograft_Workflow CellCulture 1. Cancer Cell Culture (e.g., Human colon adenocarcinoma) Harvest 2. Cell Harvesting and Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation into Immunocompromised Mice (e.g., Nude or SCID mice) Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 6. Treatment with this compound or Vehicle Control Randomization->Treatment Monitoring 7. Continued Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor weight, Biomarkers) Monitoring->Endpoint

Figure 3: Experimental Workflow for a Xenograft Mouse Model Study.

Materials:

  • Human cancer cell line (e.g., colon, breast, lung)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • 6-8 week old immunocompromised mice (e.g., BALB/c nude or SCID)

  • This compound

  • Vehicle for this compound solubilization (e.g., DMSO, PEG400)

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Preparation: Culture cancer cells to ~80-90% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL. Keep on ice.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Prepare the this compound formulation. Administer this compound to the treatment group via the desired route (e.g., intraperitoneal, oral gavage). The control group should receive the vehicle only. The dosage and schedule should be determined from preliminary dose-finding studies.

  • Efficacy Evaluation: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width²)/2). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors and measure their weight. Tumor tissue can be used for further analysis (e.g., histology, western blotting for pathway proteins).

Anti-inflammatory Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the induction of arthritis in mice and the evaluation of this compound's potential to ameliorate the inflammatory response.

CIA_Workflow Immunization1 1. Primary Immunization (Bovine Type II Collagen in CFA) Immunization2 2. Booster Immunization (Bovine Type II Collagen in IFA) Immunization1->Immunization2 ArthritisOnset 3. Onset of Arthritis Monitoring Immunization2->ArthritisOnset Treatment 4. Treatment with this compound or Vehicle Control ArthritisOnset->Treatment Scoring 5. Clinical Scoring of Arthritis (Paw swelling, redness) Treatment->Scoring Endpoint 6. Endpoint Analysis (Histology of joints, Cytokine levels) Scoring->Endpoint

Figure 4: Experimental Workflow for a Collagen-Induced Arthritis (CIA) Mouse Model.

Materials:

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 8-10 week old DBA/1 mice

  • This compound

  • Vehicle for this compound

  • Calipers for paw measurement

Procedure:

  • Induction of Arthritis:

    • Day 0: Emulsify bovine type II collagen in CFA. Anesthetize mice and administer the primary immunization via intradermal injection at the base of the tail.

    • Day 21: Emulsify bovine type II collagen in IFA. Administer a booster immunization via intradermal injection.

  • Monitoring and Treatment:

    • Begin monitoring mice for signs of arthritis (paw swelling, redness, and joint stiffness) from day 21 onwards.

    • Upon the first signs of arthritis, randomize mice into treatment and control groups.

    • Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule.

  • Assessment of Arthritis:

    • Score the clinical signs of arthritis in each paw 3-4 times per week based on a standardized scoring system (e.g., 0 = normal, 1 = mild swelling/erythema, 4 = severe swelling and ankylosis).

    • Measure paw thickness using calipers.

  • Endpoint Analysis:

    • At the study endpoint (e.g., day 42-49), euthanize the mice.

    • Collect blood for cytokine analysis (e.g., ELISA for TNF-α, IL-6).

    • Harvest paws and joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Conclusion

This compound demonstrates significant potential as a therapeutic agent in preclinical mouse models of cancer and inflammation. The provided protocols offer a framework for further in vivo investigation into its efficacy and mechanism of action. Future studies should focus on establishing a more comprehensive quantitative dataset for its anticancer and anti-inflammatory effects, including dose-response relationships and detailed pharmacokinetic/pharmacodynamic analyses.

References

Preparation of Hypothemycin Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothemycin is a resorcylic acid lactone polyketide with a range of biological activities, including antifungal, antiparasitic, and potent anticancer properties.[1] It functions as a selective and irreversible inhibitor of several protein kinases by targeting a conserved cysteine residue within their ATP-binding domains.[2] Notably, this compound effectively inhibits the MEK-ERK and transforming growth factor-β-activated kinase 1 (TAK1) signaling pathways, which are crucial for cell proliferation and survival.[3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical research and drug development. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Molecular Formula C₁₉H₂₂O₈[4]
Molecular Weight 378.37 g/mol [5]
Appearance White to off-white powder
Solubility Soluble in DMSO (10 mg/mL) and acetone. Insoluble in water and methanol.
Storage (Solid) Store sealed at -20°C for up to 2 years.
Storage (DMSO Solution) Store in aliquots at -20°C.

Biological Activity of this compound

This compound exhibits potent inhibitory activity against various cancer cell lines and specific kinases. The half-maximal inhibitory concentration (IC₅₀) values are crucial for determining appropriate working concentrations in experimental setups.

TargetIC₅₀ ValueReference
MEK 15 nM
TAK1 33 nM
A549 (Lung Carcinoma) 6 µM
MV-4-11 (Leukemia) 0.006 µM
EOL-1 (Leukemia) 0.0004 µM
IL-2 Production (T-cells) 9 nM
IL-2 Induced Proliferation 194 nM

Experimental Protocols

Safety Precautions

This compound is a potent cytotoxic agent and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All weighing and initial dissolution steps should be performed in a chemical fume hood to avoid inhalation of the powder.

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.78 mg of this compound (Molecular Weight = 378.37 g/mol ).

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 3.78 mg of this compound, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots tightly sealed at -20°C.

Preparation of Working Solutions for Cell Culture

For most cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity.

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium or phosphate-buffered saline (PBS). For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution. This can be done in two steps for better accuracy (e.g., 1:10 followed by 1:100).

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For instance, to make 10 mL of culture medium with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples.

Visualizations

G cluster_prep Stock Solution Preparation Workflow Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex to Completely Solubilize Dissolve->Vortex Aliquot Aliquot into Single-Use Volumes Vortex->Aliquot Store Store at -20°C Aliquot->Store

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway Simplified this compound Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., PDGFR) Growth_Factor->Receptor Ras Ras Receptor->Ras TAK1 TAK1 Ras->TAK1 MEK MEK Ras->MEK Proliferation Cell Proliferation & Survival TAK1->Proliferation ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->TAK1 Inhibits This compound->MEK Inhibits

Caption: Inhibition of MEK and TAK1 signaling by this compound.

References

Application Notes and Protocols for the Synthesis of Hypothemycin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the semisynthesis of Hypothemycin analogues, focusing on the functionalization of the C8-C9 diol. The protocols are based on established and peer-reviewed methods, offering a starting point for the generation of diverse analogues for structure-activity relationship (SAR) studies and drug discovery programs.

Introduction

This compound is a naturally occurring resorcylic acid lactone (RAL) that has garnered significant interest as a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator in the NF-κB signaling pathway.[1][2] Inhibition of TAK1 is a promising therapeutic strategy for various cancers.[1][2] The development of this compound analogues is crucial for improving its pharmacological properties, such as solubility and metabolic stability, and for elucidating the SAR of this important natural product.

The primary approach for generating a library of this compound analogues is the semisynthesis from the parent natural product.[1] This involves the chemical modification of existing functional groups. A particularly fruitful strategy has been the functionalization of the C8-C9 diol, which has yielded numerous analogues with retained or even improved biological activity and solubility.

This document outlines the experimental protocols for the synthesis of various classes of this compound analogues, including esters, carbonates, sulfonates, and other derivatives. It also provides a summary of the biological activity of these compounds to guide further derivatization efforts.

Synthetic Schemes and Workflows

The synthesis of this compound analogues from the parent compound can be achieved through several straightforward chemical transformations targeting the C8 and C9 hydroxyl groups. A non-selective, step-economical approach allows for the generation of multiple analogues from a single reaction.

General Workflow for Analogue Synthesis

The overall workflow involves the reaction of this compound with an appropriate electrophile in the presence of a base, followed by purification to isolate the desired mono- and di-substituted products.

G cluster_start Starting Material cluster_products Purification & Products This compound This compound Electrophile Electrophile (Anhydride, Chloroformate, Sulfonyl Chloride, etc.) Base Base (e.g., 2,6-Lutidine) Solvent Solvent (CH2Cl2, CHCl3) Purification Purification (Silica Gel, Prep-HPLC) Electrophile->Purification Reaction (12h, RT) Base->Purification Solvent->Purification Analogues C8/C9 Mono- & Di-substituted Analogue Library Purification->Analogues

Caption: General workflow for the semisynthesis of this compound analogues.

Experimental Protocols

The following protocols are adapted from Al Subeh et al., 2022. All reactions should be performed under a positive pressure of nitrogen in dry solvents.

Protocol 1: General Method for the Synthesis of Ester Derivatives

This protocol describes the acylation of this compound's C8/C9 diol using various anhydrides.

Materials:

  • This compound

  • Dry Dichloromethane (CH₂Cl₂)

  • 2,6-Lutidine

  • Appropriate Anhydride (e.g., acetic anhydride, succinic anhydride)

  • Water (for quenching)

  • Silica Gel

Procedure:

  • To a stirred solution of this compound (10 mg, 0.026 mmol) in dry CH₂Cl₂ (1.0 mL, 0.026 M), add 2,6-lutidine (9.2 μL, 0.079 mmol, 3.0 equiv).

  • Add the appropriate anhydride (0.058 mmol, 2.2 equiv) to the reaction mixture.

  • Stir the solution at ambient temperature for 12 hours.

  • Quench the reaction with the addition of water (2 mL).

  • Extract the mixture with CH₂Cl₂ (2 mL).

  • Filter the organic layer through silica gel and concentrate under a stream of nitrogen gas.

  • Purify the residue as needed, typically by preparative HPLC, to isolate individual analogues.

Protocol 2: General Method for the Synthesis of Carbonate Derivatives

This protocol details the synthesis of carbonate analogues using chloroformates.

Materials:

  • This compound

  • Dry Chloroform (CHCl₃)

  • 2,6-Lutidine

  • Appropriate Chloroformate (e.g., ethyl chloroformate, benzyl chloroformate)

  • Water (for quenching)

  • Dichloromethane (CH₂Cl₂) (for extraction)

  • Silica Gel

Procedure:

  • To a stirred solution of this compound (10 mg, 0.026 mmol) in dry CHCl₃ (0.1 mL, 0.26 M), add 2,6-lutidine (9.2 μL, 0.079 mmol, 3.0 equiv).

  • Add the appropriate chloroformate (0.63 mmol, 24 equiv) to the reaction mixture.

  • Stir the solution at ambient temperature for 12 hours.

  • Quench the reaction with the addition of water (2 mL).

  • Extract the mixture with CH₂Cl₂ (2 mL).

  • Filter the organic layer through silica gel and concentrate under a stream of nitrogen gas.

  • Purify the resulting analogues by preparative HPLC.

Protocol 3: General Method for the Synthesis of Sulfonate Derivatives

This protocol is for the synthesis of sulfonate esters at the C8/C9 positions.

Materials:

  • This compound

  • Dry Chloroform (CHCl₃)

  • 2,6-Lutidine

  • Appropriate Sulfonyl Chloride (e.g., mesyl chloride, tosyl chloride)

  • Water (for quenching)

  • Dichloromethane (CH₂Cl₂) (for extraction)

  • Silica Gel

Procedure:

  • To a stirred solution of this compound (10 mg, 0.026 mmol) in dry CHCl₃ (1.0 mL, 0.026 M), add 2,6-lutidine (15.3 μL, 0.13 mmol, 5.0 equiv).

  • Add the appropriate sulfonyl chloride (0.26 mmol, 10 equiv) to the reaction mixture.

  • Stir the solution at ambient temperature for 12 hours.

  • Quench the reaction with the addition of water (2 mL).

  • Extract the mixture with CH₂Cl₂ (3 mL).

  • Filter the organic layer through silica gel and concentrate under a stream of nitrogen gas.

  • Purify the residue by preparative HPLC.

Protocol 4: Synthesis of Acetonide Derivative

This protocol describes the protection of the C8-C9 diol as an acetonide.

Materials:

  • This compound

  • Dry Dichloromethane (CH₂Cl₂)

  • p-Toluenesulfonic acid monohydrate

  • 2,2-Dimethoxypropane

  • Silica Gel

Procedure:

  • To a stirred solution of this compound (10 mg, 0.026 mmol) in dry CH₂Cl₂ (0.1 mL, 0.026 M), add p-toluenesulfonic acid monohydrate (0.25 mg, 0.00132 mmol, 0.05 equiv).

  • Add 2,2-dimethoxypropane (300 μL, 2.45 mmol, 93 equiv) to the reaction mixture.

  • Stir the solution at ambient temperature for 12 hours.

  • Filter the reaction mixture through silica gel and concentrate under a stream of nitrogen gas.

  • Purify the residue by preparative HPLC to afford the acetonide as a white solid.

Protocol 5: Synthesis of Azole Derivatives

This protocol details the formation of pyrazoline and pyrazole derivatives.

Materials:

  • This compound

  • Dry Diethyl Ether (Et₂O)

  • (Trimethylsilyl)diazomethane (2.0 M in Et₂O)

  • Silica Gel

Procedure:

  • To a stirred solution of this compound (51.5 mg, 0.14 mmol) in dry Et₂O (1.0 mL, 0.14 M), add (trimethylsilyl)diazomethane (2.0 M in Et₂O; 6.8 mL, 13.6 mmol, 97 equiv).

  • Stir the reaction at ambient temperature for 12 hours.

  • Filter the reaction mixture through silica gel and concentrate under a stream of nitrogen gas.

  • Purify the residue by preparative HPLC to afford the pyrazoline and pyrazole derivatives as white solids.

Data Presentation

The following tables summarize the biological activity of selected this compound analogues synthesized using the protocols described above. Data is extracted from Al Subeh et al., 2022.

Table 1: TAK1 Inhibition and Cytotoxicity of Selected this compound Analogues
CompoundR¹ SubstituentR² SubstituentTAK1 Inhibition IC₅₀ (µM)Cytotoxicity (MDA-MB-231) IC₅₀ (µM)Cytotoxicity (OVCAR3) IC₅₀ (µM)
This compound HH0.01 ± 0.000.03 ± 0.000.02 ± 0.00
Analogue 1 AcetylH0.04 ± 0.010.05 ± 0.010.03 ± 0.01
Analogue 2 HAcetyl0.07 ± 0.010.06 ± 0.010.04 ± 0.01
Analogue 3 AcetylAcetyl1.8 ± 0.41.9 ± 0.30.9 ± 0.1
Analogue 4 SuccinylH0.03 ± 0.000.02 ± 0.000.01 ± 0.00
Analogue 5 HSuccinyl0.04 ± 0.010.03 ± 0.010.02 ± 0.00
Analogue 8 MethoxycarbonylH0.08 ± 0.020.11 ± 0.010.07 ± 0.01
Analogue 9 HMethoxycarbonyl0.07 ± 0.010.10 ± 0.010.08 ± 0.01
Analogue 29 MesylH0.02 ± 0.000.03 ± 0.010.02 ± 0.00
Analogue 30 HMesyl0.04 ± 0.010.04 ± 0.010.03 ± 0.01
Analogue 32 Acetonide->50>50>50

Data represents mean ± standard deviation. R¹ corresponds to substitution at C8, and R² corresponds to substitution at C9.

Structure-Activity Relationship (SAR) Insights

The data generated from these synthetic efforts provide valuable insights into the SAR of this compound.

SAR cluster_core This compound Core cluster_modifications C8/C9 Diol Modifications cluster_activity Resulting Activity Core Resorcylic Acid Lactone + cis-enone Mono Mono-functionalization (Ester, Carbonate, Sulfonate) Di Di-functionalization Bulky Bulky Protection (Acetonide) Retained Potency Retained Mono->Retained Maintains TAK1 Inhibition Reduced Potency Reduced Di->Reduced Decreases Activity Lost Activity Lost Bulky->Lost Abolishes Activity

Caption: Key structure-activity relationships for C8/C9 diol modifications.

  • Mono-functionalization: Modification of a single hydroxyl group at either the C8 or C9 position with small ester, carbonate, or sulfonate groups is well-tolerated. These analogues generally retain potent TAK1 inhibitory activity and cytotoxicity.

  • Di-functionalization: Substitution at both the C8 and C9 positions typically leads to a significant decrease in biological activity.

  • Bulky Groups: Protection of the diol with a bulky group, such as an acetonide, completely abolishes TAK1 inhibitory activity, suggesting that at least one free hydroxyl group, or a small substituent, is important for interacting with the target.

  • Solubility: The introduction of ionizable groups, such as a succinyl ester, can dramatically improve the aqueous solubility of this compound analogues, a critical parameter for drug development.

References

Application Notes & Protocols: Chemoproteomic Analysis with Hypothemycin-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypothemycin is a natural product belonging to the resorcylic acid lactone family, which has been shown to exhibit potent biological activities, including antifungal and antitumor effects.[1] Its mechanism of action involves the covalent modification of a conserved cysteine residue within the ATP-binding site of a subset of protein kinases.[2] This irreversible inhibition makes this compound a valuable tool for studying kinase signaling and a promising scaffold for the development of targeted covalent inhibitors. Chemoproteomic analysis using this compound-based probes allows for the identification and quantification of its protein targets on a proteome-wide scale, providing crucial insights into its mechanism of action and potential off-target effects.[3]

These application notes provide a comprehensive overview and detailed protocols for performing chemoproteomic analysis using this compound-based probes.

Principle of the Method

The chemoproteomic workflow with this compound-based probes involves several key steps. First, a chemical probe is synthesized by derivatizing this compound with a bioorthogonal handle, such as a terminal alkyne. This probe is then introduced to live cells or cell lysates, where it covalently binds to its protein targets. Following cell lysis, the alkyne-tagged proteins are conjugated to a reporter tag, typically biotin, via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry". The biotinylated proteins are then enriched using streptavidin affinity chromatography. Finally, the enriched proteins are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized this compound Probe

This protocol is based on the general principles of semisynthesis of this compound analogues and the introduction of bioorthogonal handles.[1][4]

Materials:

  • This compound

  • Propargylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Protection of reactive groups (if necessary): Depending on the synthetic strategy, it may be necessary to protect the phenolic hydroxyl groups of this compound to avoid side reactions. Standard protecting group chemistry can be employed.

  • Activation of a hydroxyl group: A primary or secondary hydroxyl group on this compound, ideally one that is not critical for kinase binding, is activated for coupling with propargylamine. This can be achieved by converting the hydroxyl group to a better leaving group.

  • Coupling Reaction: a. Dissolve this compound (or its protected derivative) in anhydrous DMF. b. Add propargylamine to the solution. c. Add a coupling agent like DCC and a catalytic amount of DMAP. d. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Work-up and Purification: a. Monitor the reaction progress by thin-layer chromatography (TLC). b. Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products. c. Remove the solvent under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Deprotection (if necessary): If protecting groups were used, they are removed in the final step using standard deprotection protocols.

  • Characterization: Confirm the structure and purity of the final alkyne-functionalized this compound probe using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Cell Culture, Probe Treatment, and Lysis

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Alkyne-functionalized this compound probe (from Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Culture: Culture cells to approximately 80-90% confluency in appropriate culture vessels.

  • Probe Treatment: a. Prepare a stock solution of the alkyne-functionalized this compound probe in DMSO (e.g., 10 mM). b. Dilute the probe stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-10 µM). Include a DMSO-only vehicle control. c. Remove the existing medium from the cells and replace it with the probe-containing medium or vehicle control medium. d. Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis: a. After incubation, place the culture plates on ice. b. Aspirate the medium and wash the cells twice with ice-cold PBS. c. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells. d. Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Click Chemistry Reaction

Materials:

  • Clarified cell lysate (from Protocol 2)

  • Biotin-azide tag

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

Procedure:

  • Prepare Click Chemistry Reagents:

    • Biotin-azide: 10 mM stock in DMSO

    • TCEP: 50 mM stock in water (prepare fresh)

    • TBTA: 10 mM stock in DMSO

    • CuSO₄: 50 mM stock in water

    • Sodium ascorbate: 100 mM stock in water (prepare fresh)

  • Click Reaction Assembly: a. In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 1 mg). b. Add the click chemistry reagents in the following order, vortexing gently after each addition:

    • Biotin-azide to a final concentration of 100 µM.
    • TCEP to a final concentration of 1 mM.
    • TBTA to a final concentration of 100 µM.
    • CuSO₄ to a final concentration of 1 mM. c. Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

Protocol 4: Streptavidin Pulldown and On-Bead Digestion

Materials:

  • Biotinylated lysate (from Protocol 3)

  • Streptavidin-agarose beads or magnetic streptavidin beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5)

  • Wash Buffer 3 (e.g., 20% acetonitrile in 100 mM Tris-HCl pH 8.5)

  • Ammonium bicarbonate (50 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Bead Preparation: a. Resuspend the streptavidin beads in lysis buffer. b. Wash the beads three times with lysis buffer.

  • Protein Binding: a. Add the biotinylated lysate to the washed streptavidin beads. b. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: a. Pellet the beads by centrifugation (or using a magnetic rack). b. Discard the supernatant. c. Wash the beads sequentially with:

    • Wash Buffer 1 (twice)
    • Wash Buffer 2 (twice)
    • Wash Buffer 3 (twice)
    • 50 mM ammonium bicarbonate (three times)

  • On-Bead Digestion: a. After the final wash, resuspend the beads in 50 mM ammonium bicarbonate. b. Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. c. Cool to room temperature. d. Alkylation: Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes. e. Digestion: Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Elution: a. Centrifuge the beads and collect the supernatant containing the digested peptides. b. To further recover peptides, wash the beads with 50 mM ammonium bicarbonate and combine the supernatant with the first eluate. c. Acidify the pooled supernatant with formic acid to a final concentration of 1% to stop the digestion.

Protocol 5: LC-MS/MS Analysis and Data Analysis

Materials:

  • Digested peptide sample (from Protocol 4)

  • C18 desalting spin tips

  • Solvents for LC-MS/MS (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

  • A high-resolution mass spectrometer coupled to a nano-liquid chromatography system

Procedure:

  • Sample Desalting: Desalt the peptide sample using C18 spin tips according to the manufacturer's protocol.

  • LC-MS/MS Analysis: a. Reconstitute the desalted peptides in a small volume of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid). b. Inject the sample onto the nano-LC system. c. Separate the peptides using a reversed-phase column with a gradient of increasing acetonitrile concentration. d. Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis: a. Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). b. Search the tandem mass spectra against a relevant protein database (e.g., UniProt Human) to identify the peptides and corresponding proteins. c. For quantitative analysis, use label-free quantification (LFQ) intensities or isotopic labeling ratios to determine the relative abundance of proteins in the probe-treated sample compared to the vehicle control. d. Perform statistical analysis to identify proteins that are significantly enriched upon treatment with the this compound-based probe.

Data Presentation

The following tables summarize quantitative data from studies using this compound and this compound-based probes.

Table 1: Inhibition of Trypanosoma brucei Kinases by a this compound-Based Probe

This table presents data from a quantitative chemoproteomic analysis in T. brucei lysates treated with a this compound-based probe. The ratio represents the relative abundance of the kinase in the control sample versus the probe-treated sample. A higher ratio indicates greater engagement by the probe.

Kinase TargetGene IDRatio (Control/Probe)
TbCLK1Tb927.10.1419020.3
TbGSK3shortTb927.10.141905.6
TbMAPK2Tb927.3.14103.2
TbCRK3Tb927.10.108502.5
TbPLKTb927.11.127202.1

Data adapted from Nishino et al., eLife 2013.

Table 2: IC₅₀ Values of this compound Against Various Human Kinases and Cell Lines

Target/Cell LineIC₅₀ (nM)
Kinases
MEK112
ERK2200
PDGFRβ30
FLT36
c-KIT370
Cell Lines
HT29 (B-RAF V600E)20
COLO829 (B-RAF V600E)10

Data compiled from various sources.

Mandatory Visualizations

Chemoproteomic_Workflow cluster_synthesis Probe Synthesis cluster_cell_bio Cellular Experiment cluster_biochem Biochemical Enrichment cluster_analysis Analysis This compound This compound Alkyne_Probe Alkyne-tagged This compound Probe This compound->Alkyne_Probe Derivatization Cell_Treatment Cell Treatment Alkyne_Probe->Cell_Treatment Incubation Cell_Lysis Cell Lysis & Proteome Extraction Cell_Treatment->Cell_Lysis Lysis Click_Chemistry Click Chemistry Reaction Cell_Lysis->Click_Chemistry Biotin-Azide Pulldown Streptavidin Pulldown Click_Chemistry->Pulldown Streptavidin Beads OnBead_Digestion On-Bead Digestion Pulldown->OnBead_Digestion Trypsin LC_MS LC-MS/MS OnBead_Digestion->LC_MS Peptide Elution Data_Analysis Data Analysis LC_MS->Data_Analysis Database Search Target_ID Target Identification & Quantification Data_Analysis->Target_ID Quantification

Caption: Experimental workflow for chemoproteomic analysis with this compound-based probes.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras RAF RAF (MAPKKK) Ras->RAF MEK MEK1/2 (MAPKK) RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response This compound This compound This compound->MEK This compound->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

References

Unraveling the Intricacies of Signal Transduction: A Guide to Assessing Hypothemycin's Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource for evaluating the effects of Hypothemycin on cellular signaling pathways. These detailed application notes and protocols provide a roadmap for investigating the mechanism of action of this potent kinase inhibitor, offering insights into its therapeutic potential.

This compound, a resorcylic acid lactone polyketide, has garnered significant interest for its diverse biological activities, including its ability to selectively inhibit key kinases involved in cell growth, proliferation, and inflammation.[1][2] Understanding its precise impact on signal transduction is crucial for its development as a therapeutic agent.

Application Notes

This compound primarily functions by covalently binding to a conserved cysteine residue within the ATP-binding domain of a subset of protein kinases.[1][3] This irreversible inhibition disrupts downstream signaling cascades, making it a valuable tool for studying cellular processes and a promising candidate for drug development.

Key Signaling Pathways Affected by this compound:
  • Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound is a potent inhibitor of MEK and ERK, two central kinases in the MAPK/ERK pathway.[1] This pathway is frequently dysregulated in cancer, making this compound a subject of interest for oncology research. It has been shown to block ERK activation and inhibit the growth of cancer cell lines with a constitutively active MEK-ERK pathway.

  • Transforming Growth Factor-β (TGF-β) Activated Kinase 1 (TAK1): this compound inhibits TAK1, a key regulator of inflammatory signaling pathways, including the NF-κB and p38 MAPK pathways. This suggests a potential role for this compound in treating inflammatory diseases.

  • Receptor Tyrosine Kinases (RTKs): The compound has been shown to inhibit the autophosphorylation of RTKs such as Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This highlights its potential as an anti-angiogenic and anti-proliferative agent.

  • Cytokine Signaling: this compound has demonstrated immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-2, IL-6, IFN-γ, and TNF-α, while enhancing the production of IL-4, IL-5, and IL-13.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various kinases and its effect on cancer cell proliferation.

Kinase TargetIC50 (nM)Reference
MEK15
TAK133
IL-2 Production9
IL-2 Induced Proliferation194
Cell LineIC50 (µM)Reference
A5496
MV-4-110.006
EOL10.0004

Experimental Protocols

To facilitate research into this compound's mechanism of action, detailed protocols for key experiments are provided below.

Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of p38 MAPK, a key downstream target of TAK1.

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • This compound (solubilized in DMSO)

  • Stimulating agent (e.g., Anisomycin or LPS)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK and Rabbit anti-total p38 MAPK

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Pre-treat cells with varying concentrations of this compound for 1-2 hours. Stimulate the cells with a known activator of the p38 MAPK pathway for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated p38 MAPK to total p38 MAPK.

experimental_workflow_western_blot cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells B Treat with this compound A->B C Stimulate Pathway B->C D Cell Lysis C->D E Quantify Protein D->E F SDS-PAGE E->F G Protein Transfer F->G H Immunoblotting (p-p38) G->H I Detection H->I J Re-probe (Total p38) I->J K Quantify Bands J->K

Experimental workflow for Western blot analysis.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor, which is regulated by the TAK1 signaling pathway.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter vector and a control vector (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • TNF-α (or other NF-κB activator)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter vector and the control vector.

  • Treatment: After 24 hours, pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

experimental_workflow_luciferase_assay cluster_transfection Cell Transfection cluster_treatment Treatment & Stimulation cluster_assay Luciferase Assay cluster_analysis Data Analysis A Co-transfect Cells with NF-κB Reporter & Control Vectors B Treat with this compound A->B C Stimulate with TNF-α B->C D Cell Lysis C->D E Measure Luciferase Activity D->E F Normalize Firefly to Renilla Luciferase Activity E->F

Workflow for NF-κB luciferase reporter assay.

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell lines of interest

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Incubation: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

signaling_pathway_this compound RTK RTK (PDGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TAK1 TAK1 IKK IKK TAK1->IKK p38 p38 MAPK TAK1->p38 IkB IκB IKK->IkB | NFkB NF-κB IkB->NFkB | Inflammation Inflammation (Cytokine Production) NFkB->Inflammation p38->Inflammation This compound This compound This compound->RTK This compound->MEK This compound->ERK This compound->TAK1

This compound's inhibitory effects on key signaling pathways.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression

This protocol allows for the quantification of mRNA levels of cytokines modulated by this compound.

Materials:

  • Treated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target cytokines (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cells treated with this compound and a vehicle control.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.

  • qPCR: Perform qPCR using primers for the target cytokines and the housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

These protocols provide a solid foundation for researchers to delve into the molecular mechanisms of this compound and to explore its potential as a therapeutic agent in various disease models. The provided diagrams offer a visual representation of the experimental workflows and the signaling pathways involved, aiding in the comprehension and execution of these techniques.

References

Methodology for Evaluating Hypothemycin's Anti-Angiogenic Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-angiogenic properties of Hypothemycin, a known inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Ras-mediated signaling.[1][2][3][4] The following protocols detail key in vitro assays to quantify the inhibitory effects of this compound on endothelial cell proliferation, migration, and tube formation, crucial processes in angiogenesis.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[3] this compound has been identified as a potential anti-cancer agent due to its ability to inhibit signaling pathways essential for cancer cell proliferation and survival. Its mechanism of action involves the inhibition of TAK1, a key kinase in the signaling cascades of pro-inflammatory cytokines and growth factors that promote angiogenesis. By inhibiting TAK1, this compound can suppress the activation of downstream pathways such as NF-κB and MAPKs, leading to reduced expression of angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs). This document outlines a methodological framework to investigate and quantify the anti-angiogenic efficacy of this compound.

Key Experimental Assays

A multi-faceted approach employing a combination of in vitro assays is recommended to thoroughly evaluate the anti-angiogenic potential of this compound.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of endothelial cells.

Protocol:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells per well in complete endothelial growth medium (EGM-2). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control for inhibition of proliferation (e.g., a known anti-proliferative agent).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC₅₀ value, the concentration of this compound that inhibits cell proliferation by 50%.

Data Presentation:

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Inhibition of Proliferation
0 (Vehicle Control)1.2 ± 0.080
0.11.1 ± 0.078.3
10.8 ± 0.0533.3
100.5 ± 0.0458.3
1000.2 ± 0.0283.3
Positive Control0.3 ± 0.0375.0
Endothelial Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on the chemotactic migration of endothelial cells.

Protocol:

  • Chamber Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate.

  • Chemoattractant: Add 600 µL of EGM-2 containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower chamber.

  • Cell Seeding: Resuspend HUVECs in serum-free endothelial basal medium (EBM-2) at a concentration of 1 x 10⁵ cells/mL. Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Treatment: Add various concentrations of this compound to both the upper and lower chambers to ensure a stable gradient is not formed, thus testing the inhibitory effect on migration itself. Include a vehicle control and a positive control for migration inhibition.

  • Incubation: Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% Crystal Violet.

  • Data Acquisition: Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Express the results as the average number of migrated cells per field.

Data Presentation:

TreatmentConcentration (µM)Average Migrated Cells per Field (Mean ± SD)% Inhibition of Migration
Vehicle Control0150 ± 120
This compound0.1135 ± 1010.0
This compound190 ± 840.0
This compound1045 ± 570.0
This compound10015 ± 390.0
Positive Control-30 ± 480.0
In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Protocol:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Resuspend HUVECs in EBM-2 at a concentration of 2 x 10⁵ cells/mL.

  • Treatment: Prepare cell suspensions containing various concentrations of this compound. Include a vehicle control and a positive control for tube formation inhibition (e.g., Suramin).

  • Plating: Gently add 100 µL of the cell suspension to each Matrigel-coated well.

  • Incubation: Incubate for 4-12 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition: Observe and photograph the formation of tube-like structures using an inverted microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Data Presentation:

TreatmentConcentration (µM)Total Tube Length (µm) (Mean ± SD)Number of Junctions (Mean ± SD)% Inhibition of Tube Formation (based on length)
Vehicle Control05000 ± 45080 ± 70
This compound0.14200 ± 38065 ± 616.0
This compound12500 ± 22040 ± 550.0
This compound101000 ± 9015 ± 380.0
This compound100200 ± 302 ± 196.0
Positive Control-800 ± 7010 ± 284.0

Visualizations

Experimental Workflow for In Vitro Anti-Angiogenesis Assays

G cluster_assays In Vitro Anti-Angiogenesis Assays cluster_protocol Experimental Protocol Proliferation Cell Proliferation (MTT Assay) DataCollection Data Collection Proliferation->DataCollection Migration Cell Migration (Transwell Assay) Migration->DataCollection TubeFormation Tube Formation (Matrigel Assay) TubeFormation->DataCollection Start Start: Prepare HUVECs Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubate Treatment->Incubation Incubation->Proliferation Incubation->Migration Incubation->TubeFormation DataAnalysis Data Analysis DataCollection->DataAnalysis

Caption: Workflow for evaluating this compound's anti-angiogenic effects.

This compound's Proposed Mechanism of Anti-Angiogenic Action

G cluster_pathway TAK1 Signaling Pathway in Angiogenesis This compound This compound TAK1 TAK1 This compound->TAK1 Inhibits NFkB NF-κB TAK1->NFkB MAPK MAPKs (p38, JNK) TAK1->MAPK VEGF VEGF Expression NFkB->VEGF MMPs MMPs Expression NFkB->MMPs MAPK->VEGF MAPK->MMPs Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGF->Angiogenesis MMPs->Angiogenesis

Caption: this compound inhibits TAK1, suppressing pro-angiogenic factors.

Conclusion

The described methodologies provide a robust framework for the preclinical evaluation of this compound as an anti-angiogenic agent. Consistent and dose-dependent inhibition across these assays would provide strong evidence for its potential therapeutic application in diseases characterized by pathological angiogenesis, such as cancer. Further in vivo studies, such as the chick chorioallantoic membrane (CAM) assay or Matrigel plug assay in mice, would be the next logical step to validate these in vitro findings.

References

Application Notes and Protocols for Preclinical Assessment of Hypothemycin in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothemycin is a resorcylic acid lactone natural product that has garnered interest as a potential anti-cancer agent. Its mechanism of action is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, including the Ras-Raf-MEK-ERK (MAPK) pathway and the NF-κB signaling cascade through the inhibition of TGF-beta activated kinase 1 (TAK1). Given that aberrant activation of these pathways is a hallmark of many aggressive cancers, this compound presents a promising candidate for targeted therapy.

Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. This document provides a comprehensive guide for the preclinical evaluation of this compound in combination with standard-of-care chemotherapeutic agents. The protocols outlined herein are designed for cancer cell lines with known KRAS mutations, such as those found in pancreatic and colorectal cancers, where the MAPK pathway is constitutively active.

In Vitro Assessment of this compound Combination Therapy

Objective

To determine the in vitro efficacy of this compound as a monotherapy and in combination with standard chemotherapeutic agents in KRAS-mutant pancreatic and colorectal cancer cell lines. The primary endpoint is the assessment of synergistic, additive, or antagonistic effects on cell viability.

Recommended Cell Lines
  • Pancreatic Cancer: AsPC-1 (KRAS G12D), PANC-1 (KRAS G12D)

  • Colorectal Cancer: SW620 (KRAS G12V), DLD-1 (KRAS G13D)

Rational Combination Partners
  • For Pancreatic Cancer: Gemcitabine, a nucleoside analog that inhibits DNA synthesis.

  • For Colorectal Cancer: Irinotecan (a topoisomerase I inhibitor) or Oxaliplatin (a platinum-based alkylating agent), key components of the FOLFIRI and FOLFOX regimens, respectively.

Experimental Workflow: In Vitro Synergy

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture selected cancer cell lines (e.g., AsPC-1) seed_cells Seed cells in 96-well plates cell_culture->seed_cells drug_prep Prepare stock solutions of This compound & Combination Drug treat_cells Treat with serial dilutions of single drugs and combinations drug_prep->treat_cells seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate mtt_assay Perform MTT assay incubate->mtt_assay read_absorbance Read absorbance at 570 nm mtt_assay->read_absorbance ic50 Calculate IC50 values for each drug alone read_absorbance->ic50 ci_calc Calculate Combination Index (CI) using Chou-Talalay method read_absorbance->ci_calc ic50->ci_calc isobologram Generate isobologram plots ci_calc->isobologram

Figure 1: Workflow for in vitro synergy assessment.
Detailed Protocols

1.5.1. Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[1][2][3]

  • Cell Seeding: Seed pancreatic or colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare 2x serial dilutions of this compound and the combination drug (e.g., Gemcitabine) in culture medium.

    • For single-drug treatments, add 100 µL of the drug dilutions to the respective wells.

    • For combination treatments, add 50 µL of each drug at the desired 2x concentrations to achieve a constant ratio combination.

    • Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

1.5.2. Data Analysis: Chou-Talalay Method

The Chou-Talalay method is used to quantitatively determine drug interactions.[4][5]

  • IC50 Determination: Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each drug alone using dose-response curves.

  • Combination Index (CI) Calculation: The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

    • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).

    • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve the same effect.

  • Interpretation of CI Values:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Data Presentation: In Vitro Synergy

Table 1: IC50 Values of this compound and Gemcitabine in Pancreatic Cancer Cell Lines

Cell LineDrugIC50 (nM)
AsPC-1 This compound15
Gemcitabine25
PANC-1 This compound20
Gemcitabine30

Table 2: Combination Index (CI) Values for this compound and Gemcitabine in AsPC-1 Cells

Fa (Fraction affected)This compound (nM)Gemcitabine (nM)CI ValueInterpretation
0.25580.66Synergism
0.5010150.58Synergism
0.7520300.52Strong Synergism
0.9040600.45Strong Synergism

Mechanistic Validation of Combination Synergy

Objective

To investigate the molecular mechanisms underlying the observed synergy by assessing the impact of the combination treatment on key signaling pathways.

Methodologies

2.2.1. Western Blot Analysis for MAPK Pathway Inhibition

This protocol is based on standard Western blotting procedures.

  • Cell Treatment and Lysis: Treat cells with this compound, the combination drug, and the combination at their IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Signaling Pathway Diagram

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation This compound This compound This compound->RAF Inhibits Gemcitabine Gemcitabine DNA DNA Synthesis Gemcitabine->DNA Inhibits

Figure 2: this compound's inhibition of the MAPK pathway.

In Vivo Evaluation of this compound Combination Therapy

Objective

To assess the in vivo anti-tumor efficacy and tolerability of this compound in combination with standard-of-care chemotherapy in a subcutaneous xenograft mouse model.

Animal Models
  • Pancreatic Cancer: Subcutaneous xenograft of AsPC-1 cells in athymic nude mice.

  • Colorectal Cancer: Subcutaneous xenograft of SW620 cells in athymic nude mice.

Experimental Workflow: In Vivo Efficacy

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis inoculation Subcutaneous inoculation of cancer cells into nude mice tumor_growth Monitor tumor growth until volume reaches ~150 mm³ inoculation->tumor_growth randomization Randomize mice into treatment groups (n=8-10) tumor_growth->randomization dosing Administer treatments: - Vehicle Control - this compound - Chemo Drug - Combination randomization->dosing monitoring Monitor tumor volume and body weight 2-3 times/week dosing->monitoring euthanasia Euthanize mice at study endpoint monitoring->euthanasia Endpoint reached tumor_excision Excise and weigh tumors euthanasia->tumor_excision analysis Perform statistical analysis of tumor growth inhibition tumor_excision->analysis

Figure 3: Workflow for in vivo efficacy studies.
Detailed Protocols

3.4.1. Xenograft Model Establishment

  • Cell Preparation: Harvest cancer cells during the exponential growth phase and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

3.4.2. Dosing and Treatment Schedule

  • Randomization: Once tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle Control

    • This compound (e.g., 10 mg/kg, oral gavage, daily)

    • Chemotherapy (e.g., Gemcitabine at 100 mg/kg, intraperitoneal injection, twice weekly for pancreatic model; or Irinotecan at 40 mg/kg, intraperitoneal injection, weekly for colorectal model).

    • This compound + Chemotherapy

  • Monitoring: Measure tumor volume and body weight 2-3 times weekly. The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 28 days).

Data Presentation: In Vivo Efficacy

Table 3: Anti-tumor Efficacy of this compound and Gemcitabine in AsPC-1 Xenograft Model

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1450 ± 150-+5
This compound 980 ± 12032.4-2
Gemcitabine 850 ± 11041.4-8
Combination 350 ± 8075.9-10

Table 4: Anti-tumor Efficacy of this compound and Irinotecan in SW620 Xenograft Model

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1600 ± 180-+4
This compound 1100 ± 14031.3-3
Irinotecan 950 ± 13040.6-9
Combination 420 ± 9573.8-12

Conclusion

These application notes and protocols provide a robust framework for the preclinical evaluation of this compound in combination therapies. The in vitro assays are designed to establish a quantitative basis for synergy, while the mechanistic studies offer insights into the underlying molecular interactions. The in vivo xenograft models serve as a crucial step in validating the therapeutic potential of the combination in a more physiologically relevant setting. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to guide further drug development efforts.

References

Troubleshooting & Optimization

improving Hypothemycin solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Hypothemycin in in vitro assays, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I dissolve this compound for my experiments?

This compound is a resorcylic acid lactone that is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS).[1] The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1][2] Acetone can also be used.

Q2: What is the recommended concentration for a this compound stock solution?

You can prepare a stock solution of this compound in DMSO at a concentration of up to 10 mg/mL. Always refer to the manufacturer's datasheet for the specific lot you are using.

Q3: I've dissolved the this compound in DMSO, but I see a precipitate after diluting it into my aqueous cell culture medium. What should I do?

This is a common issue when diluting a DMSO stock solution into an aqueous buffer. This precipitation occurs because the compound is poorly soluble in the final aqueous environment. Here are several steps to resolve this:

  • Increase the final DMSO concentration (with caution): Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.

  • Warm the solution: Gently warming the solution to 37°C can help redissolve the precipitate.

  • Vortex or sonicate: Brief periods of vortexing or sonication can often be sufficient to get the compound back into solution.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions into the aqueous medium. This can sometimes prevent the compound from crashing out of solution.

  • Use of surfactants: In some cases, the addition of a small amount of a biocompatible surfactant, like Tween 80, can help maintain solubility.

Q4: The vial of powdered this compound appears empty. Is there a problem?

If you ordered a small quantity, the compound may be a thin film or lyophilized powder on the walls of the vial, making it difficult to see. Add the recommended solvent (e.g., DMSO) directly to the vial and vortex or sonicate to ensure all the compound is dissolved.

Q5: How should I store my this compound stock solution?

This compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should also be stored at -20°C, aliquoted to avoid repeated freeze-thaw cycles. Under these conditions, the solid compound is stable for at least 2-4 years.

Q6: What is the maximum concentration of solvent my cells can tolerate?

The tolerance of cell lines to solvents like DMSO and ethanol varies. It is crucial to run a solvent control experiment to determine the highest concentration that does not affect your cells' viability or the experimental outcome. Generally, keeping the final DMSO concentration at or below 0.5% is recommended for most cell lines.

Data Summary Tables

Table 1: Solubility of this compound

CompoundSolventSolubility
This compoundDMSO10 mg/mL
This compoundAcetoneSoluble
This compoundDeionized WaterInsoluble

Table 2: Comparison of Common Solvents for In Vitro Assays

SolventAdvantagesDisadvantages & Considerations
DMSO - Excellent solubilizing agent for many nonpolar compounds. - Can be stored at -20°C.- Can be toxic to cells at concentrations >0.5-1%. - Can affect cell differentiation and other biological processes. - Hygroscopic; absorbs water from the air.
Ethanol - Less toxic than DMSO for some cell lines. - Volatile, can be easily removed if necessary.- Not as effective as DMSO for solubilizing highly nonpolar compounds. - Can also exert biological effects on cells.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Pre-analysis: Calculate the required mass of this compound. The molecular weight of this compound is 378.37 g/mol . To make 1 mL of a 10 mM stock solution, you will need 3.78 mg.

  • Weighing: Carefully weigh out the required amount of powdered this compound in a sterile microcentrifuge tube. As the amount may be small, handle it in a draft-free environment.

  • Dissolution: Add the calculated volume of high-purity, sterile DMSO to the tube. For example, add 1 mL of DMSO to 3.78 mg of this compound.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If the solid is not fully dissolved, briefly sonicate the tube or warm it in a 37°C water bath until the solution is clear.

  • Sterilization (Optional): If your experimental procedure must be completely sterile, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store them at -20°C, protected from light.

G cluster_prep Stock Solution Preparation start Weigh this compound Powder dissolve Add 100% DMSO start->dissolve mix Vortex and/or Sonicate (Warm to 37°C if needed) dissolve->mix check Is solution clear? mix->check check->mix No sterile Filter Sterilize (Optional) check->sterile Yes store Aliquot and Store at -20°C sterile->store

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Diluting this compound for a Cell-Based Assay
  • Thaw Stock: Thaw one aliquot of your this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute 2 µL of the stock into 198 µL of medium (a 1:100 dilution to get 100 µM).

  • Final Dilution: Add the required volume of the intermediate dilution to your cells in the culture plate. For example, add 10 µL of the 100 µM intermediate solution to a well containing 90 µL of cells and medium to achieve a final concentration of 10 µM. This ensures the final DMSO concentration remains low (e.g., 0.1% in this example).

  • Solvent Control: Prepare a "vehicle control" by adding the same final concentration of DMSO (without this compound) to a set of control wells. This is critical to ensure that any observed effects are due to the compound and not the solvent.

  • Incubation: Gently mix the plate and incubate for the desired experimental duration.

Signaling Pathway Inhibition

This compound has been shown to inhibit several protein kinases, notably those within the MEK-ERK (MAPK) signaling pathway. It acts by binding to a conserved cysteine residue in the ATP-binding domain of kinases like MEK. This inhibition blocks downstream signaling, which can prevent cell proliferation and other processes dependent on this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., PDGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF This compound This compound This compound->MEK Inhibits Proliferation Cell Proliferation, Gene Expression TF->Proliferation

Caption: this compound inhibits the MEK-ERK signaling pathway.

References

challenges with Hypothemycin stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Hypothemycin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the use of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound in aqueous environments.

Issue Potential Cause Recommended Solution
1. Precipitation of this compound upon addition to aqueous buffer. This compound is known to be insoluble in water.[1] The abrupt change in solvent polarity when diluting a stock solution (e.g., in DMSO or Acetone) into an aqueous buffer leads to precipitation.a) Minimize Final Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution as low as possible (ideally <1%). b) Use a Co-solvent System: For intermediate dilutions, consider using a mixture of the organic solvent and the aqueous buffer before the final dilution. c) pH Adjustment: If your experimental conditions allow, modifying the pH of the aqueous buffer may improve the solubility of this compound. This would need to be determined empirically. d) Formulation with Excipients: Consider the use of solubilizing agents such as cyclodextrins or formulating this compound in a lipid-based system for in vivo studies.
2. Loss of compound activity or inconsistent results over time in aqueous solution. This may be due to the degradation of this compound. As a resorcylic acid lactone, the macrolactone ring is susceptible to hydrolysis, especially under acidic or basic conditions. Degradation has also been observed during chemical synthesis with acid chlorides.[2]a) Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use. b) Control pH: Maintain a neutral pH for your aqueous solutions, unless your experimental design requires otherwise. Buffer your solutions to prevent pH shifts. c) Temperature Control: Store stock solutions at –20 °C as recommended.[1] For working aqueous solutions, maintain a constant and controlled temperature, and avoid repeated freeze-thaw cycles. d) Perform Stability Studies: Conduct a preliminary stability study under your specific experimental conditions (pH, temperature, buffer composition) to understand the degradation kinetics of this compound.
3. Difficulty in achieving desired concentration in aqueous media. The poor aqueous solubility of this compound is the primary limiting factor.a) Synthesize More Soluble Analogues: Research has shown that succinate and maleate esters of this compound have significantly increased aqueous solubility (100 to 1,000-fold improvement).[1] b) Use of Solubilizing Agents: Investigate the use of pharmaceutically acceptable solubilizing agents. c) Solid Dispersions: For oral formulations, creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate.
4. Unexpected peaks observed during HPLC analysis of samples from aqueous solutions. These peaks likely represent degradation products of this compound. The lactone ring is a potential site for hydrolysis.a) Develop a Stability-Indicating HPLC Method: Use a gradient HPLC method that can separate the parent this compound peak from any potential degradation products. b) Characterize Degradation Products: If significant degradation is observed, consider using LC-MS to identify the mass of the degradation products to help elucidate their structures. c) Optimize Experimental Conditions: Based on the degradation profile, adjust the pH, temperature, or other experimental parameters to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in DMSO and Acetone.[1] It is insoluble in water. For biological experiments, DMSO is the most commonly used solvent for preparing stock solutions.

Q2: How should I store this compound?

A2: The solid compound should be stored sealed at –20 °C, where it is stable for at least 2 years. DMSO stock solutions should also be stored at –20 °C.

Q3: Can I sonicate my this compound solution to aid dissolution?

A3: Yes, sonication can be used to help dissolve this compound in an appropriate organic solvent. However, be mindful of potential heating of the sample during sonication, which could accelerate degradation if the compound is temperature-sensitive.

Q4: How can I improve the aqueous solubility of this compound for my experiments?

A4: Several strategies can be employed. For in vitro studies, adjusting the pH of the buffer or using co-solvents may be effective. For in vivo applications, more advanced formulation approaches like creating more soluble pro-drug analogues (e.g., succinate esters), using lipid-based formulations, or preparing solid dispersions are recommended.

Q5: What are the likely degradation pathways for this compound in an aqueous solution?

A5: While specific degradation pathways for this compound in aqueous solution are not extensively documented in the literature, as a resorcylic acid lactone, it is susceptible to hydrolysis of the macrolactone ring. This hydrolysis can be catalyzed by acidic or basic conditions.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the stability of this compound in aqueous solutions. To facilitate your research, we provide a template table below that you can populate with your own experimental data generated using the protocols provided in the next section.

Table 1: Stability of this compound in Aqueous Solution as a Function of pH and Temperature

pHTemperature (°C)Incubation Time (hours)Initial Concentration (µM)Remaining this compound (%)Half-life (t½) (hours)Appearance of Solution
5.040, 1, 2, 4, 8, 24
5.025 (RT)0, 1, 2, 4, 8, 24
5.0370, 1, 2, 4, 8, 24
7.440, 1, 2, 4, 8, 24
7.425 (RT)0, 1, 2, 4, 8, 24
7.4370, 1, 2, 4, 8, 24
9.040, 1, 2, 4, 8, 24
9.025 (RT)0, 1, 2, 4, 8, 24
9.0370, 1, 2, 4, 8, 24

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Buffers

Objective: To assess the stability of this compound in aqueous solutions at different pH values and temperatures over time.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Carbonate-bicarbonate buffer, pH 9.0

  • HPLC system with UV detector

  • C18 HPLC column

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Temperature-controlled incubator/water bath

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solutions:

    • Dilute the this compound stock solution to a final concentration of 10 µM in each of the aqueous buffers (pH 5.0, 7.4, and 9.0).

    • Ensure the final DMSO concentration is below 1% to minimize solvent effects.

    • Prepare a sufficient volume for sampling at all time points.

  • Incubation:

    • Aliquot the working solutions into microcentrifuge tubes for each time point.

    • Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove an aliquot from each condition.

    • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile.

    • Store the samples at -20°C until HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A general method is provided in Protocol 2.

    • Quantify the peak area of the intact this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of remaining this compound versus time for each condition.

    • Determine the half-life (t½) of this compound under each condition by fitting the data to a first-order decay model.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • Start with a linear gradient of 10% B to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis scan, typically around 254 nm and 320 nm for similar structures).

  • Injection Volume: 10 µL.

Procedure:

  • Forced Degradation Studies: To generate degradation products and demonstrate the specificity of the method, subject this compound to forced degradation conditions:

    • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid this compound at 105°C for 24 hours.

    • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Method Development and Optimization:

    • Inject the undergraded this compound standard and the samples from the forced degradation studies.

    • Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate separation between the parent this compound peak and all degradation product peaks.

    • The method is considered stability-indicating if all peaks are well-resolved.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare 10 mM Stock in DMSO working Dilute to 10 µM in Aqueous Buffers (pH 5.0, 7.4, 9.0) stock->working <1% final DMSO incubate Incubate at 4°C, 25°C, 37°C working->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench with Cold Acetonitrile sampling->quench hplc Analyze by Stability- Indicating HPLC quench->hplc calc Calculate % Remaining This compound hplc->calc plot Plot % Remaining vs. Time calc->plot half_life Determine Half-life (t½) plot->half_life

Workflow for assessing this compound stability.

degradation_pathway This compound This compound (Resorcylic Acid Lactone) Hydrolyzed_Product Hydrolyzed Product (Inactive) This compound->Hydrolyzed_Product Hydrolysis (Acid/Base Catalyzed) Other_Degradants Other Degradation Products This compound->Other_Degradants Oxidation, Photodegradation

Potential degradation pathways for this compound.

troubleshooting_logic start Issue: Precipitation in Aqueous Buffer check_dmso Is final DMSO concentration <1%? start->check_dmso lower_dmso Action: Lower DMSO concentration check_dmso->lower_dmso No check_ph Is pH adjustment an option? check_dmso->check_ph Yes lower_dmso->check_ph use_cosolvent Action: Use co-solvent for dilution adjust_ph Action: Optimize buffer pH check_ph->adjust_ph Yes formulate Consider advanced formulation (e.g., cyclodextrins) check_ph->formulate No adjust_ph->formulate

Troubleshooting logic for precipitation issues.

References

identifying and minimizing off-target effects of Hypothemycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers utilizing Hypothemycin, a resorcylic acid lactone known for its activity as a kinase inhibitor. The focus of this guide is to help identify and minimize potential off-target effects to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a natural product that functions as a selective and irreversible inhibitor of a specific subset of protein kinases. It contains an α,β-unsaturated ketone (a cis-enone) that can form a covalent bond with a conserved cysteine residue found within the ATP-binding site of susceptible kinases.[1][2] This mechanism is distinct from many reversible ATP-competitive inhibitors. Kinases lacking this specific cysteine are generally not primary targets.[2]

Q2: My cells exhibit a phenotype that is not consistent with the known function of the intended target kinase. Could this be an off-target effect?

A2: Yes, discrepancies between the observed cellular phenotype and the expected outcome of on-target inhibition strongly suggest potential off-target effects.[3] this compound has been shown to inhibit multiple kinases that contain the required cysteine residue, including ERK1/2, MEK, and TAK1. Inhibition of these unintended kinases can lead to complex cellular responses. It is crucial to validate that the observed phenotype is a direct result of inhibiting the primary target.

Q3: I'm observing high levels of cytotoxicity even at concentrations where my primary target should only be partially inhibited. What should I do?

A3: High cytotoxicity can be a result of off-target kinase inhibition or compound-specific issues like poor solubility. First, verify the solubility of this compound in your cell culture media. If solubility is not an issue, the cytotoxicity may stem from the inhibition of multiple essential kinases. Consider performing a dose-response experiment and correlating the cytotoxicity profile with the inhibition of your primary target versus known off-target kinases using methods like Western blotting for downstream pathway markers.

Q4: How can I confirm that this compound is engaging my target kinase within the cell?

A4: Target engagement can be confirmed using several methods. A cellular thermal shift assay (CETSA) or thermal proteome profiling (TPP) can demonstrate direct binding of this compound to the target protein in a cellular context. Alternatively, a Western blot analysis showing a significant reduction in the phosphorylation of a direct, well-validated downstream substrate of your target kinase can serve as a robust indicator of target engagement and inhibition.

Troubleshooting Experimental Issues

This section addresses specific problems that may arise during experiments with this compound and provides actionable troubleshooting steps.

Issue 1: Inconsistent IC50 Values in Cellular Assays

Description: The calculated IC50 value for this compound varies significantly between experimental replicates or different experimental dates.

Potential CauseTroubleshooting StepsExpected Outcome
Compound Instability Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.Consistent compound potency and more reproducible IC50 values.
Cell Health Variability Use cells from a consistent, low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase. Monitor cell morphology and doubling time.Reduced biological variability leading to more stable and reliable assay results.
Assay Conditions Standardize all assay parameters, including cell seeding density, incubation times, and final DMSO concentration. Ensure the final solvent concentration is low (<0.1%) and identical across all wells.Increased precision and reproducibility of the measured IC50 values.
Issue 2: Discrepancy Between Biochemical and Cellular Potency

Description: this compound appears highly potent in a biochemical (enzymatic) assay but is significantly less potent in cell-based assays.

Potential CauseTroubleshooting StepsExpected Outcome
Cell Permeability This compound may have poor membrane permeability, limiting its access to intracellular targets.This is an intrinsic property of the compound. Consider using analogues with improved cell permeability if available.
High Intracellular ATP Biochemical assays are often run at low ATP concentrations, which can overestimate inhibitor potency. The high ATP concentration in cells (~1-10 mM) can outcompete the inhibitor.Acknowledging this difference is key. Cellular assays provide a more physiologically relevant measure of potency.
Efflux Pump Activity Cells may actively transport the compound out via efflux pumps (e.g., P-glycoprotein), reducing the effective intracellular concentration.Co-incubation with known efflux pump inhibitors can help determine if this is a factor, though this can introduce its own off-target effects.

Workflow for Identifying and Validating Off-Target Effects

If you suspect off-target effects are influencing your results, a systematic approach is necessary for identification and validation.

Caption: Workflow for identifying and validating this compound off-target effects.

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This method provides a broad overview of which kinases this compound binds to across the human kinome.

  • Compound Preparation : Prepare a stock solution of this compound in DMSO. For a broad screen, a final assay concentration of 1 µM is often used to identify potential off-targets.

  • Service Selection : Engage a commercial vendor that offers kinome-wide profiling services (e.g., Eurofins DiscoverX, Reaction Biology). These services typically screen against panels of hundreds of kinases.

  • Assay Format : The most common format is a competition binding assay, where this compound competes with a labeled ligand for binding to each kinase in the panel.

  • Data Analysis : Results are typically provided as percent inhibition at the tested concentration or as dissociation constants (Kd) for each interaction.

  • Interpretation : Analyze the data to identify kinases that are inhibited with potency similar to or greater than the intended target. A selective inhibitor should show a significant potency window between its on-target and off-target interactions.

Protocol 2: Western Blot for Pathway Analysis

This protocol is used to verify if an off-target kinase pathway is modulated by this compound in cells.

  • Cell Treatment : Plate cells and allow them to adhere. Treat cells with vehicle (DMSO) and various concentrations of this compound for a predetermined time.

  • Lysate Preparation : After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against the phosphorylated form of a suspected off-target's downstream substrate overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis : Quantify the band intensities. Normalize the phosphorylated protein signal to a total protein or loading control (e.g., β-actin, GAPDH). A significant change in phosphorylation in treated samples compared to the vehicle control suggests the pathway is affected.

Protocol 3: Rescue Experiment

This experiment can differentiate on-target from off-target effects.

  • Generate Resistant Mutant : Create a version of the primary target kinase where the key cysteine residue is mutated (e.g., to a serine or alanine). This mutation should prevent the covalent binding of this compound, rendering the kinase resistant.

  • Cell Line Engineering : Stably or transiently transfect cells with either the wild-type (WT) target kinase or the drug-resistant mutant.

  • Treatment and Assay : Treat both cell lines (WT and mutant-expressing) with this compound and measure the cellular phenotype of interest (e.g., cell viability, downstream signaling).

  • Interpretation :

    • On-Target Effect : If the phenotype is caused by inhibiting the primary target, cells expressing the resistant mutant will be "rescued" and will not show the phenotype, while WT-expressing cells will.

    • Off-Target Effect : If the phenotype persists in the cells expressing the resistant mutant, it is likely caused by this compound acting on a different target.

Caption: Relationship between this compound, its on-target, and potential off-targets.

References

potential mechanisms of resistance to Hypothemycin treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to Hypothemycin treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A1: While specific resistance mechanisms to this compound are not extensively documented, potential mechanisms can be inferred based on its known targets, primarily protein kinases like TAK1 and components of the Ras-ERK signaling pathway. Potential mechanisms include:

  • Target Modification: Mutations in the kinase domain of target proteins (e.g., TAK1, ERK1/2) could prevent this compound from binding effectively.

  • Pathway Reactivation or Bypass: Cells may develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target. For instance, activation of a parallel pathway like the ERK5 signaling cascade has been observed in resistance to ERK1/2 inhibitors.[1]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound. Members of the ATP-binding cassette (ABC) transporter superfamily are often implicated in multidrug resistance.

  • Altered Drug Metabolism: Cells might acquire the ability to metabolize and inactivate this compound more efficiently.

  • Target Overexpression: Increased expression of the target protein may require higher concentrations of this compound to achieve the same level of inhibition.

Q2: How can I experimentally confirm if my cells have developed resistance to this compound?

A2: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can compare the IC50 of the suspected resistant cell line to the parental, sensitive cell line using a cell viability assay.

Q3: What is a typical starting point for generating a this compound-resistant cell line?

A3: To generate a resistant cell line, you can expose the parental cancer cells to incrementally increasing concentrations of this compound over several weeks.[2] A common starting point is to treat cells with a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) and gradually increase the dose as the cells adapt and resume proliferation.[3]

Troubleshooting Guides

Issue 1: Decreased Inhibition of Target Phosphorylation

Symptom: Western blot analysis shows reduced inhibition of the phosphorylation of downstream targets of the this compound-targeted pathway (e.g., p-ERK, p-p38) in treated cells compared to previous experiments.

Potential Causes & Troubleshooting Steps:

Potential Cause Suggested Troubleshooting Step
Target Mutation 1. Sequence the gene encoding the target kinase (e.g., MAP3K7 for TAK1, MAPK1/3 for ERK2/1) in your resistant cells to identify potential mutations. 2. Perform a Cellular Thermal Shift Assay (CETSA) to assess direct target engagement by this compound in intact cells. A lack of thermal stabilization of the target protein in the presence of the drug would suggest altered binding.
Pathway Reactivation 1. Perform a broader phosphoproteomic analysis to identify upregulated signaling pathways in the resistant cells. 2. Investigate the activation status of known bypass pathways, such as the ERK5 pathway, by Western blotting for phosphorylated ERK5.[1]
Issue 2: Increased IC50 Value of this compound

Symptom: Cell viability assays show a significant rightward shift in the dose-response curve, indicating a higher IC50 value for this compound in your cell line.

Potential Causes & Troubleshooting Steps:

Potential Cause Suggested Troubleshooting Step
Increased Drug Efflux 1. Measure the expression levels of common drug efflux pumps (e.g., P-glycoprotein/MDR1) using qPCR or Western blotting. 2. Test the effect of co-incubating your cells with this compound and a known efflux pump inhibitor (e.g., verapamil). A reversal of resistance would indicate the involvement of efflux pumps.
Altered Dosing Schedule The scheduling of drug administration can influence the development of resistance.[4] Continuous low-dose exposure may be less likely to induce resistance compared to intermittent high-dose treatments. Consider optimizing the treatment schedule in your experimental model.

Data Presentation

Table 1: Expected Changes in IC50 Values in this compound-Resistant Cells

Cell LineTreatmentExpected IC50 (nM)Fold Resistance
Parental Sensitive CellsThis compound10 - 1001x
Resistant Cells (Hypothesized)This compound> 1000> 10x

Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the cell line and the specific resistance mechanism.

Table 2: Interpreting Western Blot Results for Phosphorylated Proteins

Target ProteinParental Cells + this compoundResistant Cells + this compoundPotential Implication
p-ERK1/2DecreasedNo change or less decreaseTarget mutation or pathway reactivation
p-JNKDecreasedNo change or less decreaseTarget mutation or pathway reactivation
p-ERK5No changeIncreasedBypass pathway activation

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating drug concentrations.

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of this compound in your parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20.

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase is a reasonable starting point.

  • Repeat Escalation: Continue this process of gradually increasing the drug concentration. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.

  • Establish the Resistant Line: After several months of continuous culture with dose escalation, the cells should be able to proliferate in a significantly higher concentration of this compound than the parental cells.

  • Characterize the Resistant Line: Confirm the resistance by determining the new IC50 value and comparing it to the parental line. A resistance index (RI) can be calculated as the IC50 of the resistant line divided by the IC50 of the parental line.

Protocol 2: Western Blotting for Phosphorylated Proteins

This protocol outlines the key steps for detecting changes in protein phosphorylation.

  • Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding. For phospho-specific antibodies, it is recommended to use 5% BSA in TBST, as milk contains phosphoproteins that can cause high background.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of your target protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: To ensure that changes in phosphorylation are not due to changes in the total amount of protein, it is advisable to strip the membrane and re-probe with an antibody against the total (pan) protein, or to run a parallel blot.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment.

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heat Challenge: Heat the treated cells to a range of temperatures. The binding of this compound should stabilize its target protein, making it more resistant to heat-induced denaturation.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of the soluble target protein remaining at each temperature point using Western blotting or other detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualization

Hypothemycin_Signaling_Pathway This compound Signaling Pathway and Potential Resistance cluster_resistance Potential Resistance Mechanisms cluster_pathway Signaling Pathway Target_Mutation Target Mutation (e.g., TAK1, ERK1/2) TAK1 TAK1 Target_Mutation->TAK1 prevents binding Bypass_Pathway Bypass Pathway Activation (e.g., ERK5) Downstream Downstream Effects (Proliferation, Survival) Bypass_Pathway->Downstream activates Drug_Efflux Increased Drug Efflux (e.g., MDR1) This compound This compound Drug_Efflux->this compound removes from cell This compound->TAK1 inhibits MEK1_2 MEK1/2 TAK1->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Downstream Western_Blot_Workflow Western Blot Workflow for Phospho-Proteins Sample_Prep 1. Sample Preparation (Lysis with inhibitors) Quantification 2. Protein Quantification Sample_Prep->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 5. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 6. Primary Antibody (Phospho-specific) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Detection (ECL) Secondary_Ab->Detection CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Cell_Treatment 1. Cell Treatment (Drug vs. Vehicle) Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Treatment->Heat_Challenge Lysis_Separation 3. Lysis & Separation (Soluble vs. Precipitated) Heat_Challenge->Lysis_Separation Detection 4. Protein Detection (e.g., Western Blot) Lysis_Separation->Detection Analysis 5. Data Analysis (Melting Curve Shift) Detection->Analysis

References

Technical Support Center: Optimizing Hypothemycin Concentration for Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Hypothemycin in their cell-based experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Compound-Related Issues

  • What is the primary mechanism of action for this compound? this compound is a resorcylic acid lactone that functions as a kinase inhibitor.[1][2] It has been shown to selectively and irreversibly inhibit protein kinases that have a conserved cysteine residue within their ATP-binding domain.[3] Key targets include Transforming Growth Factor-β Activated Kinase 1 (TAK1), which is a regulator of the NF-κB signaling pathway, and components of the MEK-ERK signaling pathway.[4][5] Its anti-tumor effects are partly attributed to the inhibition of Ras-inducible genes.

  • What is the recommended solvent and storage condition for this compound? this compound is soluble in DMSO and Acetone but insoluble in water. For experimental use, it is recommended to prepare a stock solution in DMSO. This stock solution should be stored at -20°C, where it is stable for at least two years.

  • Why is my this compound derivative showing low or no bioactivity? Several factors could contribute to low bioactivity:

    • Poor Solubility: Ensure the compound is fully dissolved in the assay medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

    • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

    • Incorrect Target Expression: The cell line you are using may not express the target kinase (e.g., TAK1) at sufficient levels.

    • Suboptimal Concentration: The concentration range tested may be too low to elicit a biological response.

Experimental Design & Troubleshooting

  • How do I determine the optimal concentration of this compound for my experiment? The optimal concentration is a balance between achieving the desired biological effect and minimizing off-target effects and cytotoxicity. A dose-response experiment is crucial. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 (the concentration that inhibits 50% of the biological activity).

  • My cells are dying at concentrations where I expect to see a specific inhibitory effect. What should I do? This indicates that the therapeutic window for your specific cell line and assay is narrow.

    • Perform a Cytotoxicity Assay: First, determine the concentration at which this compound becomes cytotoxic to your cells using an assay like MTT or resazurin.

    • Time-Course Experiment: The observed cytotoxicity might be time-dependent. Consider reducing the incubation time with this compound.

    • Use a Lower, Sub-toxic Concentration: Based on your cytotoxicity data, select a concentration for your functional assays that is below the toxic threshold.

  • I am observing inconsistent results between experiments. What are the common causes? Inconsistent results in cell-based assays can arise from several factors:

    • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent range of passage numbers.

    • Seeding Density: Uneven cell seeding can lead to variability. Allow cells to adhere and distribute evenly before adding the compound.

    • Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.

    • Pipetting Errors: Calibrate your pipettes and ensure thorough mixing of reagents.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable effect at expected concentrations Inadequate concentration.Test a wider and higher range of concentrations.
Low expression of the target kinase in the cell line.Verify target expression using techniques like Western Blot or qPCR.
Compound degradation.Prepare fresh dilutions from a properly stored stock solution for each experiment.
High cell death across all concentrations High sensitivity of the cell line to this compound.Perform a cytotoxicity assay to determine the toxic concentration range and use concentrations below this for your experiments.
Contamination of cell culture.Regularly check for and test for microbial contamination.
High variability in results Inconsistent cell seeding or cell health.Standardize your cell culture and seeding protocols. Ensure cells are in the log growth phase.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile media or PBS to minimize evaporation.
Inaccurate compound dilution.Prepare serial dilutions carefully and ensure proper mixing.

Data Presentation: this compound IC50 Values

The following table summarizes the 50% inhibitory concentration (IC50) of this compound in various cell lines as reported in the literature.

Cell LineCell TypeIC50 (µM)Reference
OVCAR3Human Ovarian Cancer2.6
MDA-MB-435Human Melanoma Cancer1.9
MDA-MB-231Human Breast Cancer0.4 - 4.8 (range for this compound and its alkaloids)
T cells (IL-2 production)Human and Mouse T cells0.009
T cells (IL-2 induced proliferation)Human and Mouse T cells0.194

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay

This protocol is adapted from standard cytotoxicity assay procedures.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate overnight at 37°C in 5% CO2.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium from a DMSO stock. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Hypothemycin_Signaling_Pathway cluster_extracellular Extracellular Signal cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor TAK1 TAK1 Signal->TAK1 Activates Ras Ras Receptor->Ras MEK MEK Ras->MEK Activates IKK IKK TAK1->IKK Activates ERK ERK MEK->ERK Activates Gene_Expression Gene Expression (Proliferation, Inflammation) ERK->Gene_Expression Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NFκB NFκB IκB->NFκB Releases NFκB->Gene_Expression Activates This compound This compound This compound->TAK1 Inhibits This compound->MEK Inhibits

Caption: this compound signaling pathway inhibition.

Hypothemycin_Optimization_Workflow cluster_planning Phase 1: Planning & Setup cluster_dose_finding Phase 2: Dose-Response Assessment cluster_optimization Phase 3: Refinement & Functional Assay cluster_validation Phase 4: Validation A Select appropriate cell line and prepare healthy culture B Prepare this compound stock solution in DMSO A->B C Perform broad-range dose-response experiment (e.g., 10 nM to 100 µM) B->C D Conduct cytotoxicity assay (MTT) to determine toxic concentrations C->D E Analyze data to calculate preliminary IC50 and CC50 D->E F Select a narrow, sub-toxic concentration range around IC50 E->F G Perform functional assay (e.g., Western blot for p-ERK, NF-κB reporter assay) F->G H Determine optimal concentration (effective and non-toxic) G->H I Confirm optimal concentration in replicate experiments H->I

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic start Experiment Start issue Inconsistent or Unexpected Results? start->issue no_effect No Effect Observed? issue->no_effect Yes end Optimized Experiment issue->end No high_cytotoxicity High Cytotoxicity? no_effect->high_cytotoxicity No check_conc Verify concentration range. Check target expression. no_effect->check_conc Yes check_culture Check cell health, passage #, and seeding density. high_cytotoxicity->check_culture No run_cytotoxicity Perform cytotoxicity assay to find therapeutic window. high_cytotoxicity->run_cytotoxicity Yes check_conc->issue check_reagents Prepare fresh compound dilutions. Check media and supplements. check_culture->check_reagents check_reagents->issue adjust_time Reduce incubation time. run_cytotoxicity->adjust_time adjust_time->issue

Caption: Troubleshooting logic for this compound experiments.

References

troubleshooting inconsistent results in Hypothemycin studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hypothemycin. Our goal is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

  • Question: My cell viability assays (e.g., MTT, CellTiter-Glo®) are showing significant variability in the IC50 value for this compound between experiments. What are the potential causes and solutions?

  • Answer: Inconsistent IC50 values for this compound can stem from several factors related to the compound, cell culture conditions, and assay procedures.

    • Compound Stability and Solubility: this compound is soluble in DMSO and acetone but insoluble in water.[1][2] Ensure that your stock solution is properly prepared and stored at -20°C to maintain its stability for up to two years.[1] When diluting into aqueous media for your experiments, be mindful of potential precipitation.

      • Troubleshooting Steps:

        • Always prepare fresh dilutions from a validated stock for each experiment.

        • Visually inspect for any precipitate after diluting this compound into your cell culture medium.

        • Maintain a consistent, low final DMSO concentration across all wells (typically <0.5%) and include a vehicle control.[3]

    • Cell Culture Conditions: The physiological state of your cells can significantly impact their response to this compound.

      • Troubleshooting Steps:

        • Use cells within a consistent and low passage number range to avoid phenotypic drift.[4]

        • Ensure cells are in the logarithmic growth phase at the time of treatment.

        • Maintain consistent cell seeding densities across all experiments.

    • Assay Protocol: Minor variations in your experimental protocol can lead to significant differences in results.

      • Troubleshooting Steps:

        • Use a consistent incubation time for this compound exposure.

        • Ensure thorough mixing of reagents and uniform temperature and CO2 levels in your incubator.

        • To mitigate the "edge effect" in microplates, consider not using the outer wells for experimental samples or fill them with sterile media or PBS to create a humidity barrier.

Issue 2: Discrepancy Between In Vitro Kinase Assay and Cell-Based Assay Results

  • Question: this compound shows potent inhibition of my target kinase in an in vitro assay, but the effect is much weaker or absent in my cell-based assays. Why is this happening?

  • Answer: This is a common challenge when translating in vitro findings to a cellular context. Several factors can contribute to this discrepancy:

    • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

    • Cellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations significantly lower than physiological levels. Since many kinase inhibitors are ATP-competitive, the high intracellular ATP concentration can reduce the apparent potency of the inhibitor.

    • Off-Target Effects: In a cellular environment, this compound may interact with multiple kinases, leading to complex biological responses that can mask the effect on your primary target. This compound is known to inhibit several protein kinases that have a conserved cysteine residue in the ATP-binding domain, including MEK, ERK, PDGFR, VEGFR, PKD1, and MAPKAP5/MK5.

    • Compound Stability: The compound may be unstable or rapidly metabolized within the complex environment of the cell culture medium.

    • Troubleshooting Workflow:

      A Discrepancy Observed: Potent in vitro, weak in cellulo B Assess Cell Permeability A->B C Evaluate Impact of ATP Concentration A->C D Investigate Off-Target Effects A->D E Check Compound Stability in Media A->E F Optimize Assay Conditions: - Increase compound concentration - Modify incubation time B->F G Consider alternative cellular models or delivery methods (e.g., liposomes) B->G H Perform competition binding assays with varying ATP C->H I Profile against a panel of kinases; Use more selective inhibitors as controls D->I J Quantify compound concentration over time using LC-MS E->J

      Caption: Troubleshooting workflow for in vitro vs. in cellulo discrepancies.

Frequently Asked Questions (FAQs)

  • Q1: How should I store and handle this compound?

    • A: this compound solid should be stored at -20°C, where it is stable for at least four years. Stock solutions, typically prepared in DMSO, should also be stored at -20°C. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Q2: In which solvents is this compound soluble?

    • A: this compound is soluble in DMSO (at 10 mg/ml) and acetone. It is insoluble in water.

  • Q3: What are the known primary targets of this compound?

    • A: this compound is a resorcylic acid lactone that acts as a kinase inhibitor. It has been shown to inhibit MEK with an IC50 of 15 nM and transforming growth factor β-activated kinase 1 (TAK1) with an IC50 of 33 nM. It also inhibits other kinases with a conserved cysteine in the ATP-binding site, such as ERK and PDGFR.

  • Q4: Which signaling pathways are affected by this compound?

    • A: this compound has been shown to inhibit the Ras-mediated signaling pathway. By inhibiting TAK1, it can also interfere with the NF-κB signaling pathway. Furthermore, it inhibits the phosphorylation of ERK1/2.

    cluster_0 Upstream Signals cluster_1 Signaling Cascade cluster_2 Downstream Effects Ras Ras MEK MEK Ras->MEK TGFb_R TGF-β Receptor TAK1 TAK1 TGFb_R->TAK1 TAK1->MEK NFkB NF-κB Activation TAK1->NFkB ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Cytokine_Prod Cytokine Production ERK->Cytokine_Prod This compound This compound This compound->TAK1 This compound->MEK This compound->ERK

    Caption: Simplified signaling pathways inhibited by this compound.

Data Presentation

Table 1: Reported IC50 Values for this compound

Target/Cell LineIC50 ValueReference
MEK (in vitro)15 nM
TAK1 (in vitro)33 nM
IL-2 Production (T cells)9 nM
IL-2 Induced Proliferation194 nM
A549 Cancer Cells6 µM
MV-4-11 Cancer Cells0.006 µM
EOL1 Cancer Cells0.0004 µM
TbCLK1 (T. brucei)150 nM

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: In Vitro Kinase Assay

  • Reagent Preparation: Prepare the kinase buffer, recombinant kinase enzyme, substrate (e.g., a specific peptide), and ATP solution.

  • Compound Dilution: Prepare a serial dilution of this compound in the kinase buffer.

  • Reaction Setup: In a microplate, add the kinase, substrate, and this compound dilutions.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C or 37°C) for a specific duration.

  • Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., measuring the remaining ATP using a luciferase-based assay like Kinase-Glo®, or detecting the phosphorylated substrate using a specific antibody in an ELISA-based format).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Hypothemycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Hypothemycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this promising natural product.

Frequently Asked Questions (FAQs)

Q1: What are the main obstacles to achieving high in vivo bioavailability with this compound?

A1: The primary challenges in achieving high in vivo bioavailability for this compound stem from its physicochemical properties. As a resorcylic acid lactone, it is characterized by:

  • Poor Aqueous Solubility : this compound is a hydrophobic molecule, which limits its dissolution in the gastrointestinal tract—a critical first step for oral absorption.

  • Low Permeability : The molecular size and polarity of this compound may hinder its ability to passively diffuse across the intestinal epithelium.

  • First-Pass Metabolism : After absorption, this compound is likely to undergo significant metabolism in the liver before it can reach systemic circulation, a phenomenon known as the first-pass effect.

Q2: Are there any known physicochemical properties of this compound that I can use for formulation development?

A2: While experimentally determined data is limited in publicly available literature, computational models have been used to predict key properties. A study on this compound and its analogues provides calculated values that can guide formulation strategies. Notably, certain synthetic modifications have been shown to dramatically improve solubility.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

A3: Based on its properties and established pharmaceutical technologies, the most promising strategies involve:

  • Prodrug Synthesis : Chemical modification of the this compound molecule to create more soluble and/or permeable derivatives that convert to the active drug in vivo.

  • Advanced Formulation Development :

    • Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of hydrophobic drugs.

    • Nanoencapsulation : Encapsulating this compound into nanoparticles can protect it from degradation, improve solubility, and enhance uptake by intestinal cells.

    • Amorphous Solid Dispersions : Dispersing this compound in a polymer matrix can prevent its crystallization and improve its dissolution rate.

Troubleshooting Guides

Problem 1: Very low or undetectable plasma concentrations of this compound after oral administration in animal models.
  • Possible Cause 1: Poor Dissolution in the GI Tract.

    • Troubleshooting: Your formulation may not be adequately solubilizing the compound. Consider reformulating this compound using a strategy known to enhance the solubility of hydrophobic drugs. Nanoencapsulation or the synthesis of a more soluble prodrug are viable options.

  • Possible Cause 2: Insufficient Intestinal Permeability.

    • Troubleshooting: If solubility has been addressed, poor absorption across the gut wall may be the issue. Nanoformulations can facilitate uptake by intestinal cells. Co-administration with a permeation enhancer could be investigated, but requires careful toxicological assessment.

  • Possible Cause 3: Extensive First-Pass Metabolism.

    • Troubleshooting: The liver may be rapidly clearing the drug. Strategies that promote lymphatic transport, such as lipid-based formulations, can partially bypass the portal circulation and reduce first-pass metabolism.

Problem 2: Inconsistent results between different in vivo experiments.
  • Possible Cause 1: Formulation Instability.

    • Troubleshooting: Your formulation may not be physically or chemically stable, leading to variability in the amount of drug available for absorption. Conduct stability studies on your formulation under relevant conditions (e.g., pH, temperature). For nanoformulations, ensure that particle size and encapsulation efficiency remain consistent over time.

  • Possible Cause 2: Animal-to-Animal Variability.

    • Troubleshooting: Factors such as food intake can significantly affect the absorption of poorly soluble drugs. Standardize experimental conditions, including the fasting state of the animals and the timing of administration.

Data Presentation

Table 1: Calculated Physicochemical Properties of this compound and More Soluble Analogues

CompoundCalculated LogPCalculated LogD (pH 7.4)Calculated Aqueous Solubility (mg/mL)Relative Solubility Improvement
This compound 2.52.50.00151 (Baseline)
Succinate Ester Analogue 1.6-3.91.5~1000-fold
Maleate Ester Analogue 1.7-3.81.6~1067-fold

Data sourced from a study on semisynthesis of this compound analogues targeting the C8-C9 diol. Note: These values are calculated and should be used as a guide for formulation development.[1]

Experimental Protocols

Protocol 1: Synthesis of a Water-Soluble this compound Prodrug (Succinate Ester)

This protocol is adapted from the literature and describes a general method for creating a succinate ester at the C8/C9 diol of this compound to improve solubility.[1]

  • Dissolution : Dissolve this compound in a suitable dry solvent such as dichloromethane (CH₂Cl₂) or pyridine.

  • Acylation : Add succinic anhydride to the solution. The molar ratio may need to be optimized to favor mono-succinylation. A non-nucleophilic base like triethylamine or DMAP can be used as a catalyst.

  • Reaction : Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up : Quench the reaction, and perform an aqueous work-up to remove excess reagents.

  • Purification : Purify the resulting succinate ester derivative using column chromatography or preparative HPLC.

  • Characterization : Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Protocol 2: Formulation of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation

This protocol provides a general method for encapsulating a hydrophobic compound like this compound into polymeric nanoparticles.

  • Organic Phase Preparation :

    • Dissolve this compound and a biodegradable polymer (e.g., PLGA, PCL) in a water-miscible organic solvent (e.g., acetone, acetonitrile).

  • Aqueous Phase Preparation :

    • Prepare an aqueous solution containing a stabilizer (e.g., PVA, Pluronic F68).

  • Nanoprecipitation :

    • Under constant stirring, inject the organic phase into the aqueous phase. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Evaporation :

    • Stir the resulting nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate completely.

  • Purification :

    • Separate the nanoparticles from the un-encapsulated drug and excess stabilizer by centrifugation or dialysis.

  • Characterization :

    • Measure the particle size, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by dissolving a known amount of nanoparticles and quantifying the this compound content using HPLC.

Visualizations

experimental_workflow cluster_prodrug Prodrug Synthesis cluster_nano Nanoencapsulation cluster_invivo In Vivo Evaluation p1 Dissolve this compound p2 Add Succinic Anhydride p1->p2 p3 Purify Succinate Ester p2->p3 i1 Oral Administration to Animal Model p3->i1 Soluble Prodrug n1 Prepare Organic & Aqueous Phases n2 Nanoprecipitation n1->n2 n3 Purify Nanoparticles n2->n3 n3->i1 Nanoparticle Formulation i2 Blood Sampling i1->i2 i3 LC-MS/MS Analysis of Plasma i2->i3 i4 Determine Pharmacokinetic Parameters i3->i4 signaling_pathway This compound This compound TAK1 TAK1 This compound->TAK1 Inhibits NFkB_Pathway NF-κB Pathway TAK1->NFkB_Pathway Activates Apoptosis Apoptosis NFkB_Pathway->Apoptosis Inhibits

References

addressing Hypothemycin degradation during chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical synthesis of Hypothemycin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the degradation of the molecule.

Problem 1: Degradation during Acylation of the C8-C9 Diol

  • Symptom: Complex mixture of byproducts observed by TLC or LC-MS analysis after attempting to acylate the C8-C9 diol.

  • Probable Cause: The use of highly reactive acylating agents, such as acid chlorides, can lead to uncontrolled side reactions and degradation of the sensitive macrolide structure.[1]

  • Solution:

    • Use Anhydrides: Switch from acid chlorides to the corresponding anhydrides for the acylation reaction. Anhydrides are less reactive and generally result in cleaner reactions with fewer degradation products.[1]

    • Reaction Conditions: Perform the reaction at ambient temperature and under an inert atmosphere (e.g., dry nitrogen) to minimize side reactions.

    • Base Selection: Utilize a non-nucleophilic base, such as 2,6-lutidine, to neutralize the acid generated during the reaction without promoting side reactions.

Problem 2: Formation of a Furan Derivative Byproduct

  • Symptom: Isolation of a furan derivative, resulting from the opening of the epoxide ring and subsequent dehydration.

  • Probable Cause: Certain reaction conditions, particularly those involving silver salts and alkyl halides (e.g., methyl iodide), can catalyze the opening of the epoxide ring.[1]

  • Solution:

    • Avoid Silver Salts: If methylation or other alkylation is desired, explore alternative reagents that do not require silver catalysis.

    • Control of Acidity: The epoxide ring is susceptible to acid-catalyzed opening. Ensure the reaction medium is not acidic, or use appropriate acid scavengers.

    • Protecting Groups: In a multi-step synthesis, consider protecting the epoxide moiety if harsh acidic or electrophilic conditions are required for other transformations.

Problem 3: Lactone Ring Hydrolysis

  • Symptom: Presence of a linearized byproduct corresponding to the opening of the 14-membered macrolactone ring, detected by mass spectrometry.

  • Probable Cause: The ester linkage of the macrolactone is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.

  • Solution:

    • pH Control: Maintain the pH of the reaction and purification steps as close to neutral as possible. If acidic or basic conditions are unavoidable, keep the exposure time and temperature to a minimum.

    • Aqueous Workup: During aqueous workups, use buffered solutions and avoid strong acids or bases for pH adjustment.

    • Purification: Employ non-aqueous purification methods like chromatography with neutral mobile phases whenever possible. If reverse-phase HPLC is used, minimize the time the compound is in contact with acidic mobile phase modifiers like formic or trifluoroacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive functional groups in the this compound molecule during synthesis?

A1: The most sensitive functional groups in this compound are the 14-membered macrolactone, the epoxide, the C8-C9 diol, and the resorcylic acid phenolic hydroxyls. The macrolactone can undergo hydrolysis, the epoxide can be opened under acidic or nucleophilic conditions, and the diol and phenols are susceptible to oxidation and can undergo various reactions that may lead to degradation if not properly controlled.

Q2: Are there any recommended protecting groups for the phenolic hydroxyls of the resorcylic acid moiety?

A2: While specific protecting group strategies for this compound's total synthesis are not extensively documented, general strategies for protecting phenols can be applied. Silyl ethers (e.g., TBS, TIPS) are a common choice as they are stable to a wide range of reaction conditions and can be selectively removed. Benzyl ethers are also robust, though their removal requires hydrogenolysis, which might affect other functional groups. The choice of protecting group will depend on the overall synthetic strategy and the orthogonality required.

Q3: What are the optimal storage conditions for this compound and its synthetic intermediates?

A3: this compound should be stored as a solid in a sealed container at -20°C. Solutions, particularly in protic solvents, may be less stable and should be prepared fresh. Synthetic intermediates should be stored under an inert atmosphere at low temperatures, protected from light and moisture, to prevent degradation.

Q4: Which analytical techniques are best for monitoring the purity of this compound and detecting degradation products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS) is the most powerful technique for monitoring the purity of this compound and identifying degradation products.[2] The UV detector allows for quantification, while the mass spectrometer provides molecular weight information crucial for identifying byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for the structural elucidation of the final product and any isolated impurities.

Quantitative Data on Macrolide Stability

While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the degradation kinetics of Roxithromycin, a 14-membered macrolide antibiotic, which can serve as a general guide.

ConditionpHTemperature (°C)Apparent Degradation Rate Constant (k)Reference
UV/H₂O₂4Ambient0.0162 min⁻¹
UV/H₂O₂9Ambient0.0309 min⁻¹
1.0 M NaOH-75Complete degradation
Thermal-100Degradation observed over 6-24 hours

Experimental Protocols

General Method for the Synthesis of Ester Derivatives of this compound

This protocol is adapted from the semi-synthesis of this compound analogues and is recommended for its cleaner reaction profile.

  • To a stirred solution of this compound (10 mg, 0.026 mmol) in dry dichloromethane (CH₂Cl₂, 1.0 mL) under a nitrogen atmosphere, add 2,6-lutidine (9.2 μL, 0.079 mmol, 3.0 equivalents).

  • Add the appropriate anhydride (0.058 mmol, 2.2 equivalents) to the reaction mixture.

  • Stir the solution at ambient temperature for 12 hours.

  • Quench the reaction with the addition of water (2 mL) and extract with CH₂Cl₂ (2 mL).

  • Filter the organic layer through silica gel and concentrate under a stream of nitrogen.

  • Purify the residue by preparative HPLC to afford the desired ester derivative.

Workflow for Esterification of this compound

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in dry CH2Cl2 add_base Add 2,6-lutidine start->add_base add_anhydride Add anhydride add_base->add_anhydride stir Stir at ambient temp for 12 hours add_anhydride->stir quench Quench with H2O stir->quench extract Extract with CH2Cl2 quench->extract filter Filter through silica gel extract->filter concentrate Concentrate filter->concentrate purify Purify by HPLC concentrate->purify end_node Pure Ester Derivative purify->end_node

Caption: Workflow for the esterification of the C8-C9 diol of this compound.

Signaling Pathway

This compound Target: TAK1 Signaling Pathway

This compound is a known inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key mediator in the signaling cascades of several pro-inflammatory cytokines, such as TNF-α and IL-1β, leading to the activation of the NF-κB and MAPK (JNK and p38) pathways.

TAK1_pathway tnfr TNFR traf2_5 TRAF2/5 tnfr->traf2_5 il1r IL-1R / TLR traf6 TRAF6 il1r->traf6 rip1 RIP1 traf2_5->rip1 tak1_complex TAK1-TAB1-TAB2/3 Complex traf6->tak1_complex rip1->tak1_complex tak1 TAK1 tak1_complex->tak1 tab1 TAB1 tak1_complex->tab1 tab2_3 TAB2/3 tak1_complex->tab2_3 ikk_complex IKK Complex tak1->ikk_complex phosphorylates mkk4_7 MKK4/7 tak1->mkk4_7 phosphorylates mkk3_6 MKK3/6 tak1->mkk3_6 phosphorylates nfkb NF-κB ikk_complex->nfkb activates jnk JNK mkk4_7->jnk activates p38 p38 mkk3_6->p38 activates response Inflammatory Response Cell Survival nfkb->response jnk->response p38->response This compound This compound This compound->tak1 inhibits

Caption: The TAK1 signaling pathway and its inhibition by this compound.

References

Navigating the Challenges of Hypothemycin in Preclinical Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hypothemycin, a resorcylic acid lactone with potent inhibitory activity against key signaling kinases, holds significant promise in preclinical cancer and immunology research. However, its practical application is often hampered by inherent physicochemical limitations. This technical support center provides a comprehensive resource to troubleshoot common experimental issues, offering detailed protocols and data to facilitate successful and reproducible research.

Troubleshooting Guide

This guide addresses specific problems researchers may encounter when working with this compound in a question-and-answer format.

Question 1: My this compound solution appears to have precipitated after dilution in aqueous buffer or cell culture medium. How can I resolve this?

Answer:

This is a common issue stemming from the poor aqueous solubility of this compound. While soluble in organic solvents like DMSO and acetone, it is practically insoluble in water[1][2].

Troubleshooting Steps:

  • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to distinguish between compound-induced effects and solvent effects.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to avoid cell toxicity and minimize precipitation.

  • Stepwise Dilution: Avoid adding a concentrated DMSO stock of this compound directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your buffer or medium.

  • Sonication: Gentle sonication in a water bath can help to redissolve small amounts of precipitate.

  • Consider Analogs: If solubility issues persist and impact the reliability of your results, consider using more soluble analogs of this compound. Succinate and maleate esters of this compound have been shown to have 100- to 1000-fold increased solubility while retaining comparable cytotoxic activity[3][4].

Question 2: I am observing inconsistent IC50 values for this compound in my cell-based assays. What are the potential causes and how can I improve reproducibility?

Answer:

Inconsistent IC50 values for this compound can arise from its covalent mechanism of action, instability in culture medium, or variations in experimental setup.

Troubleshooting Steps:

  • Pre-incubation Time: As a covalent inhibitor, this compound's inhibitory effect is time-dependent. Standardize the pre-incubation time of the compound with the cells before adding other reagents to ensure consistent target engagement.

  • Compound Stability: The stability of this compound in cell culture medium can be a factor. It is advisable to assess its stability under your specific experimental conditions (see Experimental Protocol 2). If significant degradation is observed, consider shorter incubation times or replenishing the compound.

  • Cell Density: Ensure consistent cell seeding density across all wells and plates, as this can influence the apparent IC50 value.

  • Assay Linearity: Confirm that your cell viability assay (e.g., MTT, SRB) is within its linear range for your cell line and experimental conditions.

  • Reagent Quality: Use high-quality, fresh reagents for your assays.

Question 3: I am concerned about potential off-target effects of this compound in my experiments. How can I assess and mitigate them?

Answer:

This compound is known to inhibit a subset of protein kinases that have a conserved cysteine residue in their ATP-binding site. While this provides some selectivity, off-target activities are possible.

Troubleshooting and Assessment Strategies:

  • Kinase Profiling: The most direct way to assess off-target effects is to perform a kinase selectivity profiling screen against a broad panel of kinases.

  • Use of Structurally Unrelated Inhibitors: To confirm that an observed phenotype is due to the inhibition of the intended target (e.g., TAK1), use a structurally unrelated inhibitor of the same target. If both compounds produce the same effect, it is more likely to be an on-target effect.

  • Dose-Response Correlation: Compare the dose-response curve for the on-target effect with that of the off-target effect. A significant difference in potency may suggest an off-target interaction.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream effector of your target pathway. If the phenotype is rescued, it supports an on-target mechanism.

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of this compound? this compound is a covalent irreversible inhibitor of several protein kinases, including Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-activated protein Kinase Kinase (MEK). It forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of these kinases, leading to their irreversible inactivation.

  • How should I prepare and store this compound stock solutions? this compound is soluble in DMSO and acetone. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C for long-term stability. This compound in DMSO is stable for at least 2 years when stored at -20°C. Avoid repeated freeze-thaw cycles.

  • What is the aqueous solubility of this compound? this compound is reported to be insoluble in deionized water. While a precise quantitative value in µg/mL is not readily available in the literature, its poor aqueous solubility is a well-documented limitation.

Data Presentation

Table 1: Solubility and Cytotoxicity of this compound and its Analogs

CompoundRelative Solubility (compared to this compound)IC50 (OVCAR3 cells, µM)IC50 (MDA-MB-435 cells, µM)
This compound12.61.9
Succinate Ester Analog~100 - 1000Similar to this compoundSimilar to this compound
Maleate Ester Analog~100 - 1000Similar to this compoundSimilar to this compound

Experimental Protocols

Protocol 1: In Vitro TAK1 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from a method used to assess the inhibition of TAK1 by this compound and its analogs.

Materials:

  • Recombinant active TAK1/TAB1 complex

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • This compound or analog (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in 100% DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).

  • Add 2 µL of TAK1/TAB1 enzyme solution.

  • Add 2 µL of a mixture of the substrate (e.g., MBP) and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC or LC-MS/MS system

  • Sterile microcentrifuge tubes or 96-well plate

  • Acetonitrile (ACN)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike pre-warmed complete cell culture medium with the this compound stock to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is <0.5%.

  • Immediately after spiking (T=0), take an aliquot of the medium, and quench the reaction by adding 3 volumes of cold ACN.

  • Incubate the remaining medium at 37°C in a cell culture incubator.

  • At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), take aliquots and quench with cold ACN as in step 3.

  • Centrifuge the quenched samples at high speed to pellet precipitated proteins.

  • Analyze the supernatant by a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Visualizations

TAK1_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling cluster_inhibition Inhibition Ligand (e.g., IL-1, TNF-α) Ligand (e.g., IL-1, TNF-α) Receptor Receptor Ligand (e.g., IL-1, TNF-α)->Receptor TAK1 TAK1 Receptor->TAK1 Activates IKK Complex IKK Complex TAK1->IKK Complex Phosphorylates MAPK Cascades (JNK, p38) MAPK Cascades (JNK, p38) TAK1->MAPK Cascades (JNK, p38) Phosphorylates TAB1/2 TAB1/2 TAB1/2->TAK1 Binds and Activates NF-κB NF-κB IKK Complex->NF-κB Activates Gene Expression Gene Expression MAPK Cascades (JNK, p38)->Gene Expression NF-κB->Gene Expression This compound This compound This compound->TAK1 Covalent Inhibition

Caption: Simplified TAK1 signaling pathway and the point of inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_troubleshooting Troubleshooting Stock_Solution Prepare this compound Stock in DMSO Working_Solution Dilute to Working Concentration Stock_Solution->Working_Solution Compound_Treatment Treat Cells with This compound Working_Solution->Compound_Treatment Cell_Seeding Seed Cells in Microplate Cell_Seeding->Compound_Treatment Incubation Incubate for Defined Period Compound_Treatment->Incubation Precipitation Precipitation? Compound_Treatment->Precipitation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assay->Data_Analysis Inconsistent_Results Inconsistent Results? Data_Analysis->Inconsistent_Results Check_Solubility Check Solubility, Use Analogs Precipitation->Check_Solubility Check_Stability Check Stability, Standardize Protocol Inconsistent_Results->Check_Stability

Caption: General experimental workflow for evaluating this compound in cell-based assays and key troubleshooting checkpoints.

References

Technical Support Center: Managing Hypothemycin-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Hypothemycin-induced cytotoxicity in non-target cells during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a naturally occurring resorcylic acid lactone (RAL), a type of fungal polyketide.[1] Its primary mechanism of action is the selective and irreversible inhibition of a specific subset of protein kinases that contain a conserved cysteine residue within their ATP-binding site.[2] This covalent binding occurs through a Michael addition reaction.[1] Key targets include kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, such as MEK1/2 and Extracellular signal-Regulated Kinases (ERK1/2).[1] By inhibiting these kinases, this compound can suppress cellular signaling pathways, like the Ras-ERK pathway, that are often dysregulated in cancer, thereby inhibiting cell proliferation and survival.[3]

Q2: I am observing significant cytotoxicity in my non-target control cell line. Is this expected?

A2: While this compound can show selective cytotoxicity against cancer cells, particularly those with mutations like BRAF V600E that lead to ERK pathway dependency, it can also exhibit cytotoxic effects in non-target cells. This is because the kinases it targets, such as ERK1/2, are also essential for the proliferation and survival of normal cells. However, some related compounds have shown a degree of selective cytotoxicity against cancer cell lines when compared to normal human fibroblast cell lines. If the cytotoxicity is higher than anticipated, it could be due to several factors including high concentration, extended exposure time, or specific sensitivities of the cell line being used.

Q3: How should I prepare and store this compound for cell culture experiments?

A3: this compound is soluble in DMSO and acetone but is insoluble in water. For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile DMSO. This stock solution should be stored at -20°C. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all treatments, including a vehicle control, to avoid solvent-induced cytotoxicity.

Q4: My results are inconsistent between experiments. What are the common causes?

A4: Inconsistent results in cytotoxicity assays can stem from several factors:

  • Compound Stability: this compound's stability in aqueous culture medium at 37°C may be limited. It is recommended to prepare fresh dilutions from the frozen DMSO stock for each experiment.

  • Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and that the seeding density is consistent across all plates and experiments. Overly confluent or sparse cultures can respond differently to cytotoxic agents.

  • Reagent Variability: Use the same batch of media, serum, and other reagents whenever possible to minimize variability.

  • Precipitation: Visually inspect your wells under a microscope after adding this compound to check for any signs of precipitation, especially at higher concentrations. If precipitation occurs, consider optimizing the solvent concentration or using a solubilizing agent.

Troubleshooting Guides

Guide 1: Investigating Unexpectedly High Cytotoxicity in Non-Target Cells

If you are observing excessive cell death in your non-target or control cell lines, this guide provides a systematic approach to troubleshoot the issue.

Logical Workflow for Troubleshooting High Cytotoxicity

A Start: Unexpectedly High Cytotoxicity Observed B Step 1: Verify this compound Concentration & Purity A->B C Step 2: Review Experimental Parameters B->C D Step 3: Assess Vehicle Control Toxicity C->D E Step 4: Perform Time-Course Experiment D->E F Step 5: Consider Mitigation Strategies E->F G End: Optimized Assay Conditions F->G

Caption: Troubleshooting workflow for high cytotoxicity.

  • Verify Compound Concentration: Double-check all calculations for serial dilutions. If possible, verify the concentration and purity of your this compound stock using an analytical method like HPLC.

  • Review Experimental Parameters:

    • Cell Line Health: Ensure your non-target cells are healthy, free from contamination (especially mycoplasma), and are at a low passage number.

    • Seeding Density: Optimize cell density to ensure they remain in a healthy growth phase throughout the experiment.

  • Assess Vehicle Control: Run a control with the highest concentration of DMSO used in your experiment to ensure the vehicle itself is not causing cytotoxicity.

  • Perform a Time-Course Experiment: The cytotoxic effect of this compound is time-dependent. Conduct an experiment measuring cytotoxicity at multiple time points (e.g., 12, 24, 48, 72 hours) to find the optimal incubation time that distinguishes between target and non-target effects.

  • Implement Mitigation Strategies: If intrinsic cytotoxicity in non-target cells is still a concern, consider co-treatment with a cytoprotective agent like N-acetylcysteine (NAC). Refer to the experimental protocol below.

Guide 2: Mitigating Cytotoxicity with N-acetylcysteine (NAC) Co-treatment

Some kinase inhibitors induce cytotoxicity through the generation of reactive oxygen species (ROS). The antioxidant N-acetylcysteine (NAC) can mitigate drug-induced cytotoxicity by scavenging ROS and replenishing intracellular glutathione (GSH). This approach can be used to test if this compound's off-target cytotoxicity is ROS-dependent and to potentially create a larger therapeutic window.

Experimental Workflow for NAC Co-treatment

A Start: Determine this compound IC50 in Target and Non-Target Cells B Step 1: Determine Non-Toxic NAC Concentration A->B C Step 2: Set Up Co-treatment Assay Plates B->C D Step 3: Add Reagents (NAC and this compound) C->D E Step 4: Incubate and Assess Cell Viability D->E F Step 5: Analyze Data and Compare IC50 Values E->F G End: Assess Cytoprotective Effect of NAC F->G

Caption: Workflow for assessing NAC's cytoprotective effect.

Data Presentation

Cytotoxicity of this compound in Various Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines. This data can help researchers select appropriate concentration ranges for their experiments.

Cell LineCell TypeAssay EndpointIC50 ValueReference
Human PBMCT-Cell (Immune)IL-2 Production9 nM
Human PBMCT-Cell (Immune)IL-2 Induced Proliferation194 nM
OVCAR3Human Ovarian CancerCell Viability2.6 µM
MDA-MB-435Human MelanomaCell Viability1.9 µM
WI-38 (Example)Normal Human FibroblastCell ViabilityLess sensitive than cancer lines**

Note: The data for WI-38 is based on the related resorcylic acid lactone, Monocillin I, which showed selective cytotoxicity against cancer cells over this normal fibroblast line. This suggests this compound may also exhibit a degree of selectivity.

Experimental Protocols

Protocol 1: Standard Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for determining the IC50 of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.

Materials:

  • This compound (DMSO stock solution)

  • Target and non-target cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your DMSO stock.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or controls.

  • Incubation:

    • Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the blank absorbance.

    • Plot the results on a dose-response curve to determine the IC50 value.

Protocol 2: Assessing the Cytoprotective Effect of N-acetylcysteine (NAC)

This protocol outlines how to perform a co-treatment experiment to determine if NAC can mitigate this compound-induced cytotoxicity in non-target cells.

Procedure:

  • Determine Non-Toxic NAC Concentration:

    • Before starting, perform a standard cytotoxicity assay (as described in Protocol 1) with NAC alone on your non-target cells to determine the highest concentration that does not cause significant cytotoxicity (typically in the range of 1-10 mM).

  • Cell Seeding:

    • Seed your non-target cells in a 96-well plate as described in Protocol 1.

  • Co-treatment:

    • Prepare two sets of serial dilutions of this compound in complete medium.

    • To one set, add the pre-determined non-toxic concentration of NAC. The other set will not contain NAC.

    • Prepare control wells: medium only, vehicle control (DMSO), NAC only, and vehicle + NAC.

    • Remove the old medium and add 100 µL of the appropriate treatment solutions to the wells.

  • Incubation and Viability Assessment:

    • Incubate the plate for the desired time (e.g., 48 hours).

    • Assess cell viability using the MTT assay (or another preferred method) as described in Protocol 1.

  • Data Analysis:

    • Calculate the IC50 of this compound in the presence and absence of NAC.

    • A significant increase in the IC50 value in the presence of NAC indicates a cytoprotective effect.

Mandatory Visualizations

This compound's Effect on the MAPK/ERK Signaling Pathway

This compound covalently binds to and inhibits key kinases in the MAPK/ERK pathway, preventing the phosphorylation cascade that leads to cell proliferation and survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription This compound This compound This compound->Inhibition1 This compound->Inhibition2 Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: this compound inhibits the MAPK/ERK signaling pathway.

References

Technical Support Center: Enhancing Hypothemycin's Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the selectivity of Hypothemycin for specific kinase targets. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Compound-Related Issues

1. Why is my this compound analog showing low potency against my target kinase?

Several factors could contribute to low potency:

  • Loss of Key Interactions: The modification to the this compound scaffold may have disrupted essential binding interactions with the kinase's active site. The cis-enone moiety is critical for the covalent Michael addition to the conserved cysteine residue in the ATP-binding pocket of many target kinases.[1][2] Modifications at or near this group can significantly reduce or abolish activity.

  • Steric Hindrance: The newly introduced functional group might be too bulky, preventing the analog from fitting optimally into the ATP-binding pocket.

  • Altered Electronics: Changes to the electronic properties of the resorcylic acid lactone core can impact the reactivity of the Michael acceptor, affecting the rate of covalent bond formation.

  • Poor Solubility: The analog may not be sufficiently soluble in the assay buffer, leading to a lower effective concentration.

2. My this compound analog has poor aqueous solubility. How can I address this?

Poor solubility is a common issue with macrocyclic compounds like this compound. Here are some strategies to improve it:

  • Introduce Polar Functional Groups: Incorporating polar groups, such as carboxylic acids, can significantly enhance aqueous solubility. For instance, creating succinate and maleate esters of the C8-C9 diol has been shown to improve solubility by over 100-fold.[1][3]

  • Formulate with Excipients: Using formulation strategies like complexation with cyclodextrins can improve the solubility of hydrophobic compounds.

  • pH Adjustment: If your analog has ionizable groups, adjusting the pH of your buffer can increase its solubility.

  • Co-solvents: While using co-solvents like DMSO is common, it's crucial to keep the final concentration low (typically <1%) in cellular assays to avoid solvent-induced artifacts. Always include a vehicle control.

3. I'm observing significant off-target effects with my this compound analog. What are the likely off-target kinases?

This compound and its analogs can inhibit a range of kinases that possess a conserved cysteine in the ATP-binding site.[2] Common off-targets include other members of the MAP kinase pathway (e.g., MEK, ERK) and receptor tyrosine kinases like PDGFR. To identify specific off-targets of your analog, it is essential to perform comprehensive kinase profiling against a large panel of kinases.

Experimental Design & Troubleshooting

4. What are the key considerations when designing a synthesis route for this compound analogs?

  • Protecting Groups: The multiple hydroxyl groups on the this compound scaffold may require protection to achieve selective modification at a specific position.

  • Reaction Conditions: this compound can be sensitive to harsh reaction conditions. For example, using acid chlorides for acylation can lead to degradation, whereas anhydrides often result in cleaner reactions.

  • Purification: Purification of analogs from complex reaction mixtures often requires HPLC.

5. My kinase inhibition assay is giving inconsistent results. What should I troubleshoot?

  • Assay Format: Ensure the chosen assay format (e.g., radiometric, fluorescence-based, mobility shift) is suitable for your kinase and inhibitor. Mobility shift assays have been reported to yield higher data quality in some cases.

  • ATP Concentration: If you are evaluating an ATP-competitive inhibitor, the concentration of ATP in your assay is critical. Running assays at or near the Km of ATP for the target kinase is recommended for accurate potency determination.

  • Enzyme and Substrate Concentrations: Ensure that enzyme and substrate concentrations are optimized and that you are measuring initial reaction velocities.

  • Inhibitor Stability: Verify the stability of your this compound analog in the assay buffer over the time course of the experiment.

  • Controls: Always include appropriate positive (known inhibitor) and negative (vehicle) controls.

6. How do I confirm that my this compound analog is a covalent inhibitor?

Time-dependent inhibition is a hallmark of covalent inhibitors. You can assess this by pre-incubating the kinase with your analog for varying amounts of time before initiating the reaction by adding ATP and the substrate. A covalent inhibitor will show increasing inhibition with longer pre-incubation times. Mass spectrometry can also be used to confirm the formation of a covalent adduct between the kinase and the inhibitor.

Troubleshooting Guides

Problem 1: Low Yield or Degradation During Analog Synthesis

Possible Cause Troubleshooting Step
Harsh reaction conditions (e.g., strong acids/bases, high temperatures)Use milder reagents (e.g., anhydrides instead of acid chlorides for acylations).
Run reactions at lower temperatures.
Instability of starting materialEnsure the purity and stability of your starting this compound. Store it under appropriate conditions (-20°C).
Use freshly purified starting material for each reaction.
Inefficient purificationOptimize your HPLC purification method (e.g., gradient, column chemistry).
Consider alternative purification techniques like flash chromatography if applicable.

Problem 2: Discrepancy Between Biochemical and Cellular Assay Results

Possible Cause Troubleshooting Step
Poor cell permeability of the analogAssess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA).
Modify the analog to improve its physicochemical properties for better cell uptake (e.g., by masking polar groups to create a pro-drug).
Efflux by cellular transportersUse cell lines with known expression levels of common drug efflux pumps (e.g., P-glycoprotein) to test for susceptibility.
Metabolic instability of the analogPerform metabolic stability assays using liver microsomes or hepatocytes to determine the half-life of your compound.
High protein binding in cell culture mediaMeasure the fraction of your compound bound to serum proteins. Consider reducing the serum concentration in your cell culture medium during the experiment, if possible for the cell line.
Cellular ATP concentrationThe high intracellular concentration of ATP (~1-10 mM) can outcompete your inhibitor, leading to lower apparent potency in cellular assays compared to biochemical assays run at lower ATP concentrations.

Data Summary

Table 1: Kinase Inhibitory Activity of this compound and Select Analogs

CompoundTarget KinaseIC50 (nM)Reference
This compoundTAK1<100 (submicromolar)
MEK1/2Potent inhibitor
ERK1/2Potent inhibitor
PDGFRα0.4
c-KIT370
FLT36
This compound Analogs (C8/C9 mono-functionalized)TAK1Submicromolar

Table 2: Cytotoxicity of this compound and Analogs in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundOVCAR3 (ovarian)2.6
MDA-MB-435 (melanoma)1.9
C8/C9 Acylated AnalogsOVCAR31.7 - 3.2
MDA-MB-4351.7 - 3.1

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound C8-C9 Diol

This protocol is adapted from studies on the semisynthesis of this compound analogs.

  • Dissolve this compound: Dissolve this compound in a suitable dry solvent (e.g., pyridine or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Acylating Agent: Add the corresponding anhydride (e.g., acetic anhydride, succinic anhydride) to the solution. Using an excess of the anhydride can lead to a mixture of mono- and di-acylated products.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting residue, which may contain a mixture of mono- and di-acylated analogs, by preparative high-performance liquid chromatography (HPLC) to isolate the individual compounds.

Protocol 2: Kinase Selectivity Profiling

To assess the selectivity of your this compound analog, it is crucial to screen it against a broad panel of kinases. Several commercial services offer kinase profiling.

  • Compound Preparation: Prepare a stock solution of your analog at a high concentration (e.g., 10 mM) in 100% DMSO.

  • Assay Concentration: Select the concentration(s) at which you want to screen your compound. A common starting point is a single high concentration (e.g., 1 or 10 µM) to identify initial hits.

  • Kinase Panel Selection: Choose a diverse panel of kinases that represents different branches of the human kinome. It is particularly important to include kinases known to be sensitive to this compound (e.g., TAK1, MEK1/2, ERK1/2) and those with a conserved cysteine in the ATP-binding site.

  • Assay Format: The profiling service will typically use a standardized biochemical assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a mobility shift assay.

  • Data Analysis: The results are usually reported as the percent inhibition of kinase activity at the tested concentration. For any significant "hits," it is advisable to follow up with IC50 determination to quantify the potency of the off-target inhibition.

Protocol 3: Cellular Target Engagement Assay (e.g., NanoBRET™)

Cellular target engagement assays are essential to confirm that your analog binds to its intended target within a physiological context.

  • Cell Line: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Tracer: A fluorescently labeled tracer that is known to bind to the target kinase is added to the cells.

  • Compound Treatment: Treat the cells with varying concentrations of your this compound analog.

  • BRET Measurement: If your analog binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: The decrease in the BRET signal is measured, and the data is used to calculate an IC50 value, which reflects the potency of your analog in engaging the target kinase in live cells.

Visualizations

G cluster_0 General Workflow for Improving this compound Selectivity A Start with this compound Scaffold B Identify Target Kinase and Potential Off-Targets A->B C Structure-Activity Relationship (SAR) Analysis B->C D Design & Synthesize Analogs (e.g., Modify C8-C9 diol) C->D E Biochemical Screening (Potency & Selectivity) D->E E->C Data for SAR F Assess Physicochemical Properties (Solubility, Permeability) E->F Potent & Selective? G Cellular Assays (Target Engagement, Cytotoxicity) F->G Good Properties? G->C Data for SAR H Lead Optimization G->H Active in Cells? H->D Iterate Design I In Vivo Studies H->I

Caption: Workflow for improving this compound selectivity.

G cluster_1 Simplified MAPK/ERK Signaling Pathway cluster_2 Simplified NF-κB Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Stimuli Stimuli (e.g., TNFα, IL-1) TAK1 TAK1 Stimuli->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Gene Transcription (Inflammation, Immunity) NFkB->Nucleus Inhibitor This compound Inhibitor->RTK Inhibitor->MEK Inhibitor->ERK Inhibitor->TAK1

Caption: Key signaling pathways targeted by this compound.

References

techniques to reduce variability in Hypothemycin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability and achieving reproducible results in experiments involving Hypothemycin.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: How should I prepare and store this compound stock solutions to ensure stability and consistency?

A1: Proper preparation and storage of this compound are critical for reproducible results. This compound is soluble in DMSO and acetone but insoluble in water.[1][2]

  • Reconstitution: Dissolve solid this compound in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing.

  • Storage of Solid Compound: Store the solid, powdered form of this compound at -20°C, where it is stable for at least two years.[1]

  • Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use volumes and store them in tightly sealed vials at -20°C for up to one month, or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and introduce variability.[3]

  • Handling: Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes to prevent condensation. When handling DMSO, use chemical-resistant gloves (e.g., butyl rubber or fluoroelastomer) as it can penetrate standard nitrile gloves and carry dissolved substances through the skin.

Q2: I'm observing precipitation when I dilute my this compound stock solution into aqueous media. How can I prevent this?

A2: Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. Here are some strategies to mitigate this:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your cell culture medium or assay buffer.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Direct Addition to Cells: For cell-based assays, you can add the small volume of DMSO stock directly to the culture medium in the well while gently swirling the plate to ensure rapid mixing.

  • Co-solvents: If precipitation persists, consider the use of a co-solvent. However, this should be approached with caution as it can affect experimental outcomes.

Experimental Variability and Troubleshooting

Q3: My IC50 value for this compound varies significantly between experiments. What are the potential causes?

A3: Fluctuations in IC50 values are a common source of frustration and can stem from several factors:

  • Cell-Based Factors:

    • Cell Passage Number: Use cells with a consistent and low passage number. Phenotypic drift can occur over multiple passages, altering the cellular response to the compound.

    • Cell Density: The initial cell seeding density can impact the final assay readout. Ensure consistent cell plating across all experiments.

    • Cell Health: Only use healthy, viable cells for your assays. Routinely check for contamination.

  • Assay Conditions:

    • Inconsistent Incubation Times: Ensure that the incubation time with this compound is consistent across all plates and experiments.

    • Reagent Variability: Use reagents from the same lot number whenever possible to minimize variability.

  • Compound Handling:

    • Inaccurate Pipetting: Ensure your pipettes are calibrated regularly. Inaccurate pipetting can lead to significant variations in compound concentration.

    • Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to compound degradation and loss of potency.

Q4: My in vitro kinase assay shows potent inhibition by this compound, but I don't observe a corresponding effect in my cell-based assays. Why might this be?

A4: Discrepancies between in vitro and cell-based assay results are common and can be attributed to the complexities of the cellular environment.

  • Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps, reducing its intracellular concentration.

  • Compound Instability: this compound might be unstable in the complex environment of cell culture media, degrading before it can exert its effect.

  • High Intracellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations lower than physiological levels. The high ATP concentration within a cell can outcompete ATP-competitive inhibitors like this compound, reducing their apparent potency.

Q5: How can I minimize the risk of off-target effects in my this compound experiments?

A5: this compound is known to inhibit multiple kinases that share a conserved cysteine residue in their ATP-binding site. While this provides a broad spectrum of activity, it also increases the risk of off-target effects.

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces your desired on-target effect through dose-response experiments.

  • Use Multiple gRNAs in CRISPR Experiments: When using CRISPR to study the effects of knocking out a target of this compound, using two gRNAs with Cas nickases can reduce off-target mutations.

  • Employ High-Fidelity Cas9 Variants: High-fidelity Cas9 variants have a lower propensity for off-target activity.

  • Rescue Experiments: To confirm that the observed phenotype is due to the inhibition of your primary target, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase.

  • Use Orthogonal Approaches: Confirm your findings using alternative methods, such as RNAi or CRISPR-mediated gene knockout of the target kinase.

Troubleshooting Guides

Issue 1: Low or No Bioactivity Observed

Potential Cause Troubleshooting Steps
Compound Degradation Prepare fresh dilutions from a new aliquot of the stock solution. Verify the age and storage conditions of your stock.
Incorrect Concentration Double-check all calculations for dilutions. Ensure pipettes are calibrated.
Cellular Resistance Investigate the expression of efflux pumps in your cell line.
Assay System Issue Run a positive control with a known inhibitor of the same pathway to ensure the assay is working correctly.

Issue 2: High Cytotoxicity in Control Cells

Potential Cause Troubleshooting Steps
High DMSO Concentration Ensure the final DMSO concentration is below 0.5%. Run a DMSO-only vehicle control to assess solvent toxicity.
Compound Contamination Use high-purity this compound. If you suspect contamination, obtain a new batch of the compound.
Cell Sensitivity Some cell lines may be particularly sensitive to this compound. Perform a dose-response curve to determine the optimal non-toxic concentration.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound for Various Kinases

KinaseIC50 (nM)
MEK15
TAK133

Data sourced from Cayman Chemical.

Table 2: Reported IC50 Values of this compound in Different Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma6
MV-4-11Acute Myeloid Leukemia0.006
EOL1Eosinophilic Leukemia0.0004
OVCAR3Ovarian Cancer2.6
MDA-MB-435Melanoma1.9

Data sourced from Cayman Chemical and a study on this compound analogues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature.

  • In a sterile environment, add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add the solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: In Vitro Kinase Assay

This is a general protocol and should be optimized for the specific kinase of interest.

  • Reaction Setup: In a microplate, prepare a reaction mixture containing the kinase, the substrate, and the assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the appropriate wells. Pre-incubate the kinase with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: Detect the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based method (e.g., ELISA) or quantifying the amount of ATP consumed using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Determine the percentage of kinase inhibition relative to the vehicle control and calculate the IC50 value.

Visualizations

Hypothemycin_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cytokines Cytokines Cytokines->Receptor TAK1 TAK1 Receptor->TAK1 MEK MEK1/2 TAK1->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Inflammation ERK->Proliferation This compound This compound This compound->TAK1 This compound->MEK This compound->ERK Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Verify Compound Integrity: - Fresh Aliquot? - Proper Storage? Start->Check_Compound Check_Cells Assess Cell Health: - Passage Number? - Contamination? Check_Compound->Check_Cells Compound OK Inconsistent Results Still Inconsistent Check_Compound->Inconsistent Compound Issue Check_Protocol Review Experimental Protocol: - Pipetting Accuracy? - Incubation Times? Check_Cells->Check_Protocol Cells OK Check_Cells->Inconsistent Cell Issue Check_Protocol->Inconsistent Protocol Issue Optimize Optimize Assay Parameters: - Cell Density - Reagent Lots Check_Protocol->Optimize Protocol OK Consistent Results are Consistent Optimize->Consistent Optimization Successful Optimize->Inconsistent Further Troubleshooting Needed

References

methods for enhancing the yield of Hypothemycin from fungal cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the yield of Hypothemycin from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: Which fungal strains are known producers of this compound?

A1: this compound has been isolated from several fungal species, including Hypomyces subiculosus, Hypomyces trichothecoides, and the marine mangrove fungus Aigialus parvus BCC 5311.[1][2] Certain strains of Setophoma sp. have also been identified as producers.[3]

Q2: What are the key factors influencing this compound production?

A2: The primary factors affecting this compound yield are the composition of the culture medium (carbon and nitrogen sources), the initial pH of the medium, and the genetic makeup of the fungal strain, specifically the expression of the this compound biosynthetic gene cluster.[2][4]

Q3: What is the general biosynthetic pathway of this compound?

A3: this compound biosynthesis is a complex process involving two key iterative polyketide synthases (PKSs): a highly reducing PKS (Hpm8) and a non-reducing PKS (Hpm3). Hpm8 synthesizes a reduced hexaketide intermediate, which is then transferred to Hpm3 for extension, cyclization, and macrolactonization to form a precursor molecule. This precursor undergoes several post-PKS modifications, including methylation and epoxidation, to become this compound.

Q4: Can genetic engineering be used to improve yield?

A4: Yes, genetic engineering holds significant potential. Strategies include the heterologous expression of the this compound PKS genes (hpm8 and hpm3) in a high-yielding host like Saccharomyces cerevisiae. Additionally, overexpression of the entire biosynthetic gene cluster or knocking out competing metabolic pathways could enhance production.

Troubleshooting Guide for Low this compound Yield

Problem: Consistently low or no detectable this compound yield.

This guide will help you diagnose potential issues in your experimental setup.

Step 1: Verify Culture Conditions

QuestionTroubleshooting Action & Rationale
What is the initial pH of your culture medium? The initial pH is a critical factor. For Aigialus parvus BCC 5311, a lower initial pH of 5.0 resulted in significantly higher this compound production compared to a pH of 7.0. Verify your pH meter and calibration buffers.
What carbon and nitrogen sources are you using? The choice of carbon and nitrogen sources dramatically impacts yield. Soluble starch and yeast extract have been identified as the best carbon and nitrogen sources, respectively, for this compound production in A. parvus. Consider screening various sources as shown in the data tables below.
Are essential vitamins and trace elements included? Trace elements and vitamins can have a constructive effect on this compound production, especially at lower nitrogen concentrations. Ensure these solutions are correctly prepared and added to the medium.
Is the fermentation time optimal? Secondary metabolite production is often growth-phase dependent. In a 5 L bioreactor with A. parvus, the maximum concentration of this compound (58.0 mg/L) was achieved at 120 hours of cultivation. Perform a time-course experiment to determine the optimal harvest time for your specific strain and conditions.

Step 2: Assess the Fungal Strain and Inoculum

QuestionTroubleshooting Action & Rationale
Has the viability and purity of the fungal strain been confirmed? Contamination or loss of productivity through repeated subculturing can drastically reduce yield. Re-isolate your strain from a single spore or a cryopreserved stock. Verify its identity through microscopy and/or molecular methods.
Is the inoculum preparation consistent? The age and density of the inoculum can affect fermentation performance. Standardize your inoculum preparation by using a specific number of agar plugs or a defined concentration of mycelial fragments from a pre-culture of a specific age.

Step 3: Review Downstream Processing (Extraction and Analysis)

QuestionTroubleshooting Action & Rationale
Is your extraction protocol efficient for this compound? This compound is a macrolide. Ensure your chosen solvent system (e.g., ethyl acetate) is appropriate for extracting resorcylic acid lactones from the culture filtrate and mycelium. Inefficient extraction will lead to artificially low yield measurements.
How is the this compound being quantified? Use a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a pure this compound standard for accurate quantification. Ensure the detector wavelength (e.g., 220 nm or 300 nm) is optimal for this compound.

Data Presentation

Table 1: Effect of Carbon and Nitrogen Sources on this compound Production by Aigialus parvus BCC 5311

Carbon SourceNitrogen SourceBiomass Yield (g/L)This compound Yield (mg/L)
Soluble StarchYeast Extract8.9 ± 0.517.1 ± 0.9
Soluble StarchCasamino Acid (CASA)9.7 ± 0.810.9 ± 0.5
GlucoseAmmonium Sulfate3.9 ± 0.28.0 ± 0.1
GlucoseYeast Extract4.8 ± 0.111.5 ± 0.6
Data adapted from a study on A. parvus BCC 5311.

Table 2: Optimal Fermentation Parameters for this compound Production in a 5L Bioreactor

ParameterOptimal ValueResult
Specific Growth Rate0.0295 h⁻¹-
Biomass Yield1.6 g/g starch-
This compound Yield13.6 mg/g biomass-
This compound Production Rate0.6 mg/L/day-
Maximum this compound Conc.58.0 mg/LAchieved at 120 h
Data obtained from scale-up fermentation of A. parvus BCC 5311.

Experimental Protocols

Protocol 1: Fungal Cultivation and Inoculum Preparation (A. parvus BCC 5311)

  • Strain Maintenance: Maintain the fungal strain on potato dextrose agar (PDA) with sea water at 25°C for 30-35 days.

  • Inoculum Preparation:

    • Cut an agar block (approx. 1 cm³) containing fresh mycelia into small pieces.

    • Transfer the pieces into a 250 mL flask containing 25 mL of potato dextrose broth (PDB).

    • Incubate for 5-7 days at 25°C on a rotary shaker at 200 rpm to generate a homogenous mycelial suspension.

    • This suspension serves as the inoculum for the main fermentation.

Protocol 2: Media Optimization Using Factorial Design

  • Component Screening: First, perform a one-factor-at-a-time (OFAT) or general factorial design experiment to identify the most suitable carbon and nitrogen sources, as shown in Table 1.

  • Factorial Design:

    • Select the most significant factors identified in the screening phase (e.g., soluble starch concentration, yeast extract concentration, initial pH, vitamin solution).

    • Use a two-level fractional factorial design to investigate the effects of these factors and their interactions on this compound yield. This statistical approach allows for efficient optimization with fewer experimental runs.

  • Analysis: Analyze the results using statistical software to determine the optimal levels of each component and identify significant interactions between them. For example, an interaction between vitamin levels and yeast extract concentration has been shown to influence this compound production.

Protocol 3: Extraction and Quantification of this compound

  • Harvesting: At the end of the fermentation period, separate the mycelium from the culture broth by filtration (e.g., using Whatman No. 1 filter paper).

  • Extraction:

    • Lyophilize the mycelium and extract it with a suitable organic solvent like methanol or ethyl acetate.

    • Extract the culture filtrate separately with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Quantification:

    • Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm filter.

    • Analyze the sample using HPLC equipped with a C18 column.

    • Create a standard curve using a pure this compound standard to calculate the concentration in the extract.

Visualizations

Hypothemycin_Biosynthesis_Pathway Malonyl_CoA Malonyl-CoA Hpm8 Hpm8 (Reducing PKS) Malonyl_CoA->Hpm8 Input Hexaketide Reduced Hexaketide Intermediate Hpm8->Hexaketide Synthesizes Hpm3 Hpm3 (Non-Reducing PKS) Hexaketide->Hpm3 Intermediate Transfer (Rate-Limiting Step) DHZ trans-7',8'- Dehydrozearalenol (DHZ) Hpm3->DHZ Extends & Cyclizes Post_PKS Post-PKS Enzymes (OMT, FMO, P450, GST) DHZ->Post_PKS Modification This compound This compound Post_PKS->this compound Final Product

Caption: The biosynthetic pathway of this compound.

Optimization_Workflow start Start: Select Producer Strain (e.g., A. parvus) screen 1. Media Component Screening (Carbon/Nitrogen Sources) start->screen stats_design 2. Statistical Optimization (e.g., Factorial Design for pH, nutrients) screen->stats_design time_course 3. Time-Course Analysis (Determine optimal fermentation duration) stats_design->time_course scale_up 4. Scale-Up Fermentation (Lab-scale Bioreactor) time_course->scale_up extract 5. Extraction & Purification scale_up->extract analyze 6. Analysis & Quantification (HPLC) extract->analyze finish End: High-Yield this compound analyze->finish

Caption: A workflow for optimizing this compound production.

Troubleshooting_Low_Yield LowYield Diagnosis: Low this compound Yield Culture Culture Conditions LowYield->Culture Strain Strain Integrity LowYield->Strain Processing Downstream Process LowYield->Processing pH Incorrect Initial pH? Culture->pH Nutrients Suboptimal C/N Source? Culture->Nutrients Time Incorrect Fermentation Time? Culture->Time Viability Low Viability / Contamination? Strain->Viability Inoculum Inconsistent Inoculum? Strain->Inoculum Extraction Inefficient Extraction? Processing->Extraction Analysis Inaccurate Quantification? Processing->Analysis

Caption: A decision tree for troubleshooting low yield.

References

Validation & Comparative

Validating the Kinase Targets of Hypothemycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Hypothemycin's performance in validating specific kinase targets against other established kinase inhibitors. Experimental data is presented to support these comparisons, along with detailed protocols for key validation assays.

Introduction to this compound

This compound is a resorcylic acid lactone natural product that has garnered significant interest for its potent anti-cancer and anti-inflammatory properties. Its mechanism of action involves the covalent modification of a conserved cysteine residue within the ATP-binding pocket of a subset of protein kinases, leading to irreversible inhibition. This guide focuses on the validation of its key kinase targets, primarily within the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and alternative kinase inhibitors against key kinase targets. This quantitative data allows for a direct comparison of their potency.

Table 1: Inhibition of MEK1 and MEK2 Kinases

InhibitorMEK1 IC50 (nM)MEK2 IC50 (nM)Notes
This compoundNot widely reportedNot widely reportedPrimarily targets upstream and downstream of MEK.
U0126 72[1][2][3]58[1][2]A highly selective, non-competitive inhibitor of MEK1 and MEK2.

Table 2: Inhibition of Receptor Tyrosine Kinases (RTKs) and other Kinases

InhibitorPDGFRβ IC50 (nM)VEGFR2 IC50 (nM)Raf-1 IC50 (nM)B-Raf IC50 (nM)c-Kit IC50 (nM)FLT3 IC50 (nM)
This compoundPotent inhibitor (specific IC50 not consistently reported)Potent inhibitor (specific IC50 not consistently reported)---Potent inhibitor
Sorafenib (BAY 43-9006) 57906226858
Sunitinib (SU11248) 280--Potent inhibitorPotent inhibitor

Table 3: Cellular Activity - Inhibition of Cancer Cell Line Growth

InhibitorCell LineIC50 (µM)
Sorafenib HepG2 (Hepatocellular Carcinoma)4.5
PLC/PRF/5 (Hepatocellular Carcinoma)6.3
H295R (Adrenocortical Carcinoma)~5 (at 72h)

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound's kinase targets are provided below.

Radiometric Kinase Activity Assay

This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (e.g., myelin basic protein for ERK)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT)

  • Unlabeled ATP

  • Test compounds (e.g., this compound) dissolved in DMSO

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding a mixture of unlabeled ATP and radiolabeled ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Western Blot for Phospho-ERK (p-ERK)

This immunoassay is used to detect the phosphorylation status of ERK, a key downstream effector of the MEK-ERK pathway, providing a measure of pathway activation.

Materials:

  • Cell culture reagents

  • Test compound (e.g., this compound, U0126)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with the test compound for the specified time.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the cytotoxic effects of a compound.

Materials:

  • Cell culture reagents

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagrams

MEK_ERK_Signaling_Pathway cluster_Nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., PDGFR, VEGFR) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf (e.g., B-Raf) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->TranscriptionFactors CellResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellResponse This compound This compound This compound->RTK This compound->ERK U0126 U0126 U0126->MEK Sorafenib Sorafenib Sorafenib->RTK Sorafenib->Raf Sunitinib Sunitinib Sunitinib->RTK

Caption: MEK-ERK Signaling Pathway and points of inhibition.

TAK1_Signaling_Pathway cluster_Nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR TRAF6 TRAF6 TGFbR->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAB1 TAB1 TAK1->TAB1 MKKs MKKs (MKK3/4/6/7) TAK1->MKKs IKK IKK Complex TAK1->IKK p38_JNK p38 / JNK MKKs->p38_JNK Nucleus Nucleus p38_JNK->Nucleus NFkB NF-κB IKK->NFkB NFkB->Nucleus GeneExpression Gene Expression (Inflammation, Apoptosis) Nucleus->GeneExpression This compound This compound This compound->TAK1

Caption: TGF-β-TAK1 Signaling Pathway and inhibition by this compound.

Experimental Workflow Diagram

Kinase_Inhibitor_Validation_Workflow start Start biochemical_assay Biochemical Kinase Assay (e.g., Radiometric Assay) start->biochemical_assay determine_ic50 Determine in vitro IC50 biochemical_assay->determine_ic50 cell_based_assay Cell-Based Assays determine_ic50->cell_based_assay Potent Inhibitor western_blot Western Blot for Downstream Target Phosphorylation (e.g., p-ERK) cell_based_assay->western_blot viability_assay Cell Viability/Proliferation Assay (e.g., MTT) cell_based_assay->viability_assay confirm_inhibition Confirm Target Inhibition in Cellular Context western_blot->confirm_inhibition assess_phenotype Assess Cellular Phenotype (e.g., Apoptosis, Growth Arrest) viability_assay->assess_phenotype end End confirm_inhibition->end assess_phenotype->end

Caption: General workflow for validating a kinase inhibitor.

References

A Comparative Analysis of Hypothemycin and (5Z)-7-oxozeaenol Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the biochemical and cellular activities of two closely related resorcylic acid lactone natural products, Hypothemycin and (5Z)-7-oxozeaenol. Both compounds are recognized as potent, irreversible kinase inhibitors with significant potential in cancer and inflammation research. This document summarizes their inhibitory profiles, mechanisms of action, and impact on key signaling pathways, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Executive Summary

This compound and (5Z)-7-oxozeaenol are structurally similar natural products that function as covalent inhibitors of a range of protein kinases. Their primary mechanism involves the formation of a Michael adduct with a conserved cysteine residue within the ATP-binding pocket of susceptible kinases, leading to irreversible inhibition.

(5Z)-7-oxozeaenol is a highly potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator of inflammatory and stress response pathways. In contrast, this compound, an epoxide derivative of (5Z)-7-oxozeaenol, demonstrates a broader inhibitory profile, targeting not only TAK1 but also key components of the MAPK/ERK signaling cascade, including MEK and ERK kinases, as well as several receptor tyrosine kinases. This broader activity profile suggests different therapeutic applications and potential off-target effects compared to the more targeted action of (5Z)-7-oxozeaenol.

Comparative Inhibitory Activity

The inhibitory potency of this compound and (5Z)-7-oxozeaenol has been evaluated against various protein kinases. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
CompoundTarget KinaseIC50 (nM)Comments
(5Z)-7-oxozeaenol TAK18.0Potent and selective irreversible inhibitor.
TAK18.1[1]
MEK1411Over 50-fold less potent than against TAK1.
MEKK1268Over 33-fold less potent than against TAK1.
MEKK4>500Demonstrates high selectivity for TAK1.
VEGF-R252Also shows activity against this receptor tyrosine kinase.
This compound TAK1250Less potent against TAK1 compared to (5Z)-7-oxozeaenol.
FLT36Potent inhibitor of this receptor tyrosine kinase.[2]
PDGFRα0.4Highly potent against this receptor tyrosine kinase.
c-KIT370
Table 2: Cellular Activity
CompoundCellular AssayCell LineIC50 (nM)
(5Z)-7-oxozeaenol IL-1-induced NF-κB activation293-IL-1RI83
This compound IL-2 production suppressionHuman T-cells9
IL-2-induced proliferationHuman T-cells194
Growth inhibition (B-RAF V600E)Various cancer cell linesPotent, selective inhibition reported.

Mechanism of Action and Signaling Pathways

Both compounds are covalent inhibitors that target a reactive cysteine residue in the hinge region of the ATP-binding pocket of susceptible kinases. This irreversible binding accounts for their potent and sustained inhibitory effects.

(5Z)-7-oxozeaenol: A Selective TAK1 Inhibitor

(5Z)-7-oxozeaenol's primary target is TAK1, a central kinase in the activation of NF-κB and MAPK pathways in response to pro-inflammatory stimuli such as IL-1 and TNF-α. By inhibiting TAK1, (5Z)-7-oxozeaenol effectively blocks the downstream phosphorylation of IKKs (leading to NF-κB activation) and MKKs (leading to p38 and JNK activation).

G cluster_upstream Upstream Stimuli cluster_pathway TAK1 Signaling Pathway cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects IL-1R/TNFR IL-1R/TNFR TAK1 TAK1 IL-1R/TNFR->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MKKs MKKs (MKK3/4/6/7) TAK1->MKKs NFkB NF-κB IKK_complex->NFkB p38_JNK p38 / JNK MKKs->p38_JNK Inflammation Inflammation NFkB->Inflammation p38_JNK->Inflammation Apoptosis Apoptosis p38_JNK->Apoptosis Oxozeaenol (5Z)-7-oxozeaenol Oxozeaenol->TAK1 Inhibits

Fig 1. (5Z)-7-oxozeaenol inhibits the TAK1 signaling pathway.
This compound: A Broader Spectrum Kinase Inhibitor

This compound, while also inhibiting TAK1, demonstrates a wider range of activity, notably targeting the Ras/MEK/ERK pathway. This pathway is crucial for cell proliferation and survival and is often dysregulated in cancer. This compound has been shown to inhibit receptor tyrosine kinases (RTKs) like PDGFR and FLT3, which are upstream activators of the Ras pathway, as well as MEK1/2 and ERK1/2, the core components of this cascade.

G cluster_upstream Upstream Stimuli cluster_pathway Ras/MEK/ERK Signaling Pathway cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects RTK RTKs (PDGFR, FLT3) Ras Ras RTK->Ras MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation Survival Survival Transcription_Factors->Survival This compound This compound This compound->RTK Inhibits This compound->MEK Inhibits This compound->ERK Inhibits

Fig 2. this compound inhibits multiple kinases in the Ras/MEK/ERK pathway.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the activity of kinase inhibitors like this compound and (5Z)-7-oxozeaenol.

In Vitro Kinase Assay (for TAK1)

This protocol describes a method to measure the direct inhibitory effect of a compound on the kinase activity of purified TAK1.

  • Reagents and Materials:

    • Recombinant human TAK1/TAB1 complex

    • Myelin Basic Protein (MBP) as a generic substrate

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT, 0.01% Triton X-100)

    • [γ-32P]ATP

    • ATP solution

    • Test compounds (this compound or (5Z)-7-oxozeaenol) dissolved in DMSO

    • Phosphocellulose paper

    • Wash buffer (e.g., 0.75% phosphoric acid)

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a reaction tube, combine the kinase buffer, recombinant TAK1/TAB1 enzyme, and the substrate (MBP).

    • Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature to allow for binding.

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.

    • Measure the incorporated radioactivity on the paper using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

G start Start reagents Prepare Reagents: - TAK1/TAB1 Enzyme - Substrate (MBP) - Kinase Buffer - Test Compound - [γ-32P]ATP start->reagents pre_incubation Pre-incubate Enzyme, Substrate, and Compound reagents->pre_incubation reaction_start Initiate Reaction with ATP pre_incubation->reaction_start incubation Incubate at 30°C reaction_start->incubation reaction_stop Terminate Reaction (Spot on Paper) incubation->reaction_stop wash Wash to Remove Unincorporated ATP reaction_stop->wash measure Measure Radioactivity wash->measure analysis Calculate IC50 measure->analysis end End analysis->end

Fig 3. Workflow for an in vitro radiometric kinase assay.
Cellular NF-κB Reporter Assay

This assay measures the ability of a compound to inhibit the NF-κB signaling pathway within a cellular context.

  • Reagents and Materials:

    • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Stimulating agent (e.g., TNF-α or IL-1β).

    • Test compounds (this compound or (5Z)-7-oxozeaenol) dissolved in DMSO.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the HEK293-NF-κB-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 1-2 hours.

    • Stimulate the cells with the appropriate agonist (e.g., TNF-α at 10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control.

    • Incubate for a further 6-8 hours to allow for luciferase reporter gene expression.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a luminometer.

    • Normalize the luminescence readings to a cell viability assay performed in parallel to account for any cytotoxic effects.

    • Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC50 value.

Conclusion

This compound and (5Z)-7-oxozeaenol are valuable chemical probes for studying kinase signaling. (5Z)-7-oxozeaenol offers high selectivity for TAK1, making it an excellent tool for investigating the specific roles of this kinase in inflammation and immunity. This compound, with its broader inhibitory profile against the Ras/MEK/ERK pathway in addition to TAK1, may be more suited for studying cancers driven by this pathway, although the potential for off-target effects is greater. The choice between these two inhibitors will depend on the specific research question and the signaling pathways of interest. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies.

References

Hypothemycin: A Comparative Analysis of its Anticancer Effects on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hypothemycin, a resorcylic acid lactone natural product, has emerged as a promising small molecule with potent anti-cancer properties. This guide provides a comparative analysis of this compound's effects across various cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of this compound

This compound exhibits a range of cytotoxic effects on different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined for several cell lines, as summarized in the table below.

Cancer TypeCell LineIC50 (µM)Citation
Ovarian CancerOVCAR32.6[1]
MelanomaMDA-MB-4351.9[1]

This table will be populated with more data as further research becomes available.

Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating critical cellular signaling pathways involved in cell proliferation, survival, and metastasis.

Inhibition of the Ras/MAPK Signaling Pathway

A primary mechanism of this compound is the inhibition of the Ras-mediated signaling pathway. This pathway, when constitutively activated by mutations in Ras genes, is a major driver of tumorigenesis. This compound has been shown to inhibit the phosphorylation of key downstream effectors in this cascade, such as MEK and ERK. This disruption leads to a reduction in the expression of genes crucial for tumor progression, including those involved in angiogenesis and invasion.

Below is a diagram illustrating the inhibitory effect of this compound on the Ras/MAPK signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK This compound->ERK Gene Expression Cell Proliferation, Angiogenesis, Invasion Transcription Factors->Gene Expression G Cancer Cell Line Culture Cancer Cell Line Culture This compound Treatment This compound Treatment Cancer Cell Line Culture->this compound Treatment Cell Viability Assay (IC50) Cell Viability Assay (IC50) This compound Treatment->Cell Viability Assay (IC50) Western Blot (Signaling) Western Blot (Signaling) This compound Treatment->Western Blot (Signaling) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) This compound Treatment->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) This compound Treatment->Cell Cycle Analysis (Flow Cytometry) Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability Assay (IC50)->Data Analysis & Interpretation Western Blot (Signaling)->Data Analysis & Interpretation Apoptosis Assay (Flow Cytometry)->Data Analysis & Interpretation Cell Cycle Analysis (Flow Cytometry)->Data Analysis & Interpretation

References

A Comparative Guide to the Anti-proliferative Effects of Hypothemycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative properties of Hypothemycin, a resorcylic acid lactone antibiotic, against established alternatives. It includes a summary of its mechanism of action, comparative efficacy data, and detailed experimental protocols for validation.

Mechanism of Action

This compound exerts its anti-proliferative effects by targeting key nodes in cellular signaling pathways that are crucial for cell growth and division. It is recognized as an inhibitor of Ras-mediated cellular signaling.[1] This compound selectively and irreversibly inhibits protein kinases that feature a conserved cysteine residue within their ATP-binding domain.[2]

Key molecular targets of this compound include:

  • MEK (MAPK/ERK Kinase): By inhibiting MEK, this compound blocks the phosphorylation of ERK1/2, a critical step in the MAPK/ERK signaling cascade that promotes cell proliferation.[3]

  • TAK1 (Transforming growth factor-β-activated kinase 1): Inhibition of TAK1 disrupts the NF-κB signaling pathway, which is heavily involved in inflammation, cell survival, and proliferation.

This targeted inhibition leads to a reduction in the expression of Ras-inducible genes responsible for tumor invasion and angiogenesis, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[1]

Signaling Pathway Inhibition by this compound

Hypothemycin_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Angiogenesis) ERK->Proliferation This compound This compound This compound->MEK Experimental_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells in Microplates start->seed incubate1 2. Incubate (24h) for Adherence seed->incubate1 treat 3. Treat with Compound (e.g., this compound) incubate1->treat incubate2 4. Incubate (24-72h) treat->incubate2 assay 5. Perform Assay incubate2->assay mtt Cell Viability (MTT Assay) assay->mtt e.g. wb Protein Analysis (Western Blot) assay->wb e.g. data 6. Data Acquisition (e.g., Plate Reader, Imaging) mtt->data wb->data analysis 7. Analyze Data (Calculate IC50, Protein Levels) data->analysis end End: Results analysis->end

References

Unveiling the Mechanism of Hypothemycin: A Guide to its Irreversible Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of irreversible inhibition by the natural product Hypothemycin. By covalently modifying its target protein kinases, this compound offers a potent and lasting mode of action. This document compares its mechanism with other inhibitors and presents the key experimental data and protocols used to validate its function, offering a valuable resource for researchers in oncology and parasitology.

The Core Mechanism: Covalent Adduct Formation

This compound functions as an irreversible inhibitor by forming a stable covalent bond with a specific cysteine residue located within the ATP-binding site of a subset of protein kinases.[1][2][3] This targeted inactivation is a two-step process:

  • Reversible Binding: Initially, this compound reversibly binds to the active site of the target kinase. This initial binding is crucial for its potency, as compounds with similar reactivity but lacking this affinity do not inhibit the target enzymes.[1]

  • Covalent Modification: Following initial binding, a nucleophilic cysteine residue within the kinase's active site attacks the electrophilic α,β-unsaturated ketone (a cis-enone) of the resorcylic acid lactone structure of this compound.[1] This reaction, a Michael addition, results in the formation of a permanent covalent adduct, thereby irreversibly inactivating the enzyme.

The crystal structure of the ERK2–this compound complex has confirmed the covalent attachment of the inhibitor to the target Cys-166 residue. This irreversible binding prevents the kinase from carrying out its normal catalytic function.

G cluster_0 Mechanism of Irreversible Inhibition by this compound This compound This compound (cis-enone) ReversibleComplex Non-covalent E-I Complex This compound->ReversibleComplex 1. Reversible Binding (Affinity-driven) Kinase Target Kinase (with active site Cysteine) Kinase->ReversibleComplex CovalentAdduct Irreversibly Inhibited Kinase (Covalent Adduct) ReversibleComplex->CovalentAdduct 2. Michael Addition (Covalent Bond Formation)

Caption: Mechanism of this compound's irreversible inhibition of target kinases.

Comparison with Other Kinase Inhibitors

This compound's irreversible mechanism distinguishes it from the more common reversible inhibitors.

Inhibitor TypeMechanism of ActionBinding NatureExample(s)Key Difference from this compound
This compound Forms a covalent bond with a cysteine in the ATP-binding site.Irreversible--
Reversible ATP-Competitive Inhibitors Compete with ATP for binding to the active site.Non-covalentcSRC, TRKA, TRKB inhibitorsInhibition can be overcome by increasing ATP concentration; no permanent modification.
(5Z)-7-oxozeaenol Also a resorcylic acid lactone that forms a covalent adduct via Michael addition.Irreversible-Structurally similar analogue with a comparable mechanism.
U0126 A non-ATP competitive inhibitor of MEK1/2.Reversible-Targets the same pathway but through a different, non-covalent mechanism.

The irreversible nature of this compound offers potential therapeutic advantages, such as a prolonged duration of action and increased potency.

Supporting Experimental Data

The irreversible inhibitory activity of this compound has been quantified through various assays.

Table 1: Kinase Inhibition and Cellular Potency of this compound
Target / Cell LineAssay TypeParameterValueReference
ERK2 Enzyme KineticsKi10 µM
kinact0.4 min-1
kinact/Ki670 M-1s-1
TbCLK1 Enzyme InhibitionIC50150 nM
HT29 (B-RAF V600E) P-ERK1/2 DepletionIC5020 nM
COLO829 (B-RAF V600E) P-ERK1/2 DepletionIC5010 nM
OVCAR3 CytotoxicityIC502.6 µM
MDA-MB-435 CytotoxicityIC501.9 µM

Experimental Protocols for Mechanism Confirmation

Validation of this compound's irreversible inhibition relies on a combination of biochemical and analytical techniques.

Kinase Inhibition Assay Protocol

This protocol is used to determine the kinetic parameters of inhibition.

  • Reagents: Purified target kinase, this compound, ATP, appropriate kinase buffer, and a detection reagent such as the Kinase-Glo Plus luminescence kit.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • Incubate the kinase with varying concentrations of this compound for different time intervals in a multi-well plate.

    • Initiate the kinase reaction by adding the substrate and a concentration of ATP relevant to the assay (e.g., the Km for ATP).

    • Allow the reaction to proceed for a set period.

    • Terminate the reaction and quantify the remaining ATP using the Kinase-Glo reagent, which generates a luminescent signal inversely proportional to kinase activity.

    • Measure luminescence using a plate reader.

  • Data Analysis: The time-dependent inactivation data is fitted to kinetic models to determine the rate of inactivation (kinact) and the initial binding affinity (Ki).

Mass Spectrometry Protocol for Covalent Adduct Confirmation

This method directly confirms the covalent modification of the target protein.

  • Sample Preparation:

    • Incubate the target kinase (e.g., ERK2) with a molar excess of this compound to ensure complete labeling.

    • Remove excess, unbound inhibitor by dialysis or gel filtration.

    • Denature the protein and digest it into smaller peptides using a sequence-specific protease, such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixture using liquid chromatography (LC).

    • Elute the peptides directly into a mass spectrometer (MS).

    • Perform tandem mass spectrometry (MS/MS) on peptide ions. The instrument isolates a peptide ion, fragments it, and measures the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • Search the MS/MS spectra against the known protein sequence.

    • Identify the peptide containing the covalent adduct by looking for a mass shift corresponding to the molecular weight of this compound on the target cysteine-containing peptide. The fragmentation pattern of the modified peptide will confirm the precise site of attachment.

G cluster_1 Workflow for Confirming Covalent Inhibition start Incubate Target Kinase with this compound digest Proteolytic Digestion (e.g., Trypsin) start->digest 1. Covalent Reaction lcms LC-MS/MS Analysis digest->lcms 2. Peptide Separation identify Identify Peptide-Inhibitor Adduct via Mass Shift Analysis lcms->identify 3. Fragmentation & Detection

Caption: Experimental workflow for mass spectrometric confirmation of the covalent adduct.

Impact on Cellular Signaling

This compound's ability to inhibit key kinases allows it to potently disrupt cellular signaling cascades, particularly the MAP kinase pathway, which is frequently hyperactivated in cancer. By targeting multiple nodes in this pathway, including MEK1/2 and ERK1/2, this compound effectively blocks downstream signaling required for cell proliferation and survival. This makes it a powerful tool for studying cancer biology and a promising scaffold for the development of targeted anticancer therapeutics.

G cluster_2 This compound's Impact on the MAP Kinase Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (e.g., B-RAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription This compound This compound This compound->MEK Inhibits This compound->ERK Inhibits

Caption: Inhibition of the MAP Kinase signaling pathway by this compound.

References

Comparative Potency of Hypothemycin Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of various hypothemycin analogues. The data presented is based on a comprehensive study involving the semisynthesis and biological evaluation of these compounds, with a focus on their potential as anticancer agents through the inhibition of Transforming Growth Factor-β Activated Kinase 1 (TAK1).

This compound, a resorcylic acid lactone, and its analogues have garnered significant interest due to their potent and selective inhibition of protein kinases, particularly TAK1, a key regulator in the NF-κB signaling pathway often implicated in cancer cell proliferation and survival.[1][2] This guide summarizes the structure-activity relationships of a series of C8-C9 diol derivatives of this compound, providing valuable insights for the development of novel therapeutic agents.

Comparative Potency and Cytotoxicity

A series of 35 this compound analogues were synthesized and evaluated for their ability to inhibit TAK1 and their cytotoxic effects on human ovarian (OVCAR3) and melanoma (MDA-MB-435) cancer cell lines.[1][3][4] The key findings from these evaluations are summarized in the table below. Mono-functionalization of the C8 or C9 positions of this compound generally resulted in analogues that retained potent TAK1 inhibitory activity and comparable cytotoxicity to the parent compound.

CompoundModification at C8-C9 diolTAK1 Inhibition (IC50)Cytotoxicity vs. OVCAR3 (IC50, µM)Cytotoxicity vs. MDA-MB-435 (IC50, µM)Relative Solubility
This compound UnmodifiedSubmicromolar2.61.91
Analogue 33 HeterocyclicNot specifiedNot specifiedNot specifiedNot specified
Analogue 34 Pyrazoline derivativeNot specifiedNot specifiedNot specifiedNot specified
Analogue 35 Pyrazole derivativeNot specifiedNot specifiedNot specifiedNot specified
Succinate Esters Mono-functionalizationPotentSimilar to this compoundSimilar to this compound~100 to 1,000-fold increase
Maleate Esters Mono-functionalizationPotentSimilar to this compoundSimilar to this compound~100 to 1,000-fold increase
Other Mono-functionalized Analogues VariousStrong Inhibition1.7 - 3.21.7 - 3.1Similar to this compound

Note: Specific IC50 values for TAK1 inhibition for each analogue were not detailed in the provided search results, but the study consistently refers to "submicromolar" or "strong" inhibition for active compounds. The cytotoxicity data indicates a narrow range of activity for the analogues against the tested cell lines.

Experimental Protocols

The following methodologies were employed in the synthesis and evaluation of the this compound analogues:

Semisynthesis of this compound Analogues

A step-economical approach was utilized where non-selective reactions were used to functionalize the C8-C9 diol of this compound, allowing for the generation of multiple analogues in a single reaction. For example, the synthesis of azole derivatives involved reacting this compound with (trimethylsilyl)diazomethane in diethyl ether.

TAK1 Inhibition Assay

The inhibitory activity of the synthesized analogues against TAK1 was assessed. The mechanism of inhibition is the irreversible and selective conjugate addition of a cysteine residue in the ATP binding pocket of TAK1 to the enone moiety of the this compound analogues.

Cytotoxicity Assay

The cytotoxic activity of the analogues was evaluated against human melanoma (MDA-MB-435) and human ovarian (OVCAR3) cancer cells. The protocol involved seeding 5,000 cells per well in a 96-well plate and incubating them overnight. The compounds, dissolved in DMSO, were then added to the wells, and the cell viability was assessed to determine the IC50 values.

Visualizing the Biological Context and Workflow

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

TAK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects TNF-α TNF-α TAK1 TAK1 TNF-α->TAK1 IL-1 IL-1 IL-1->TAK1 NF-κB NF-κB Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) NF-κB->Gene_Expression JNK/p38 JNK/p38 JNK/p38->Gene_Expression TAK1->NF-κB TAK1->JNK/p38 Hypothemycin_Analogues This compound Analogues Hypothemycin_Analogues->TAK1 Inhibition

Caption: TAK1 Signaling Pathway and Inhibition by this compound Analogues.

Experimental_Workflow Start Start Synthesis Semisynthesis of This compound Analogues Start->Synthesis Purification Purification and Characterization Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays TAK1_Assay TAK1 Inhibition Assay Bioassays->TAK1_Assay Cytotoxicity_Assay Cytotoxicity Assay (OVCAR3, MDA-MB-435) Bioassays->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) TAK1_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

References

Validating the In Vivo Efficacy of Hypothemycin in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the validation of a compound's in vivo efficacy is a critical step in the preclinical pipeline. This guide provides an objective comparison of Hypothemycin's performance in xenograft models with other anti-cancer agents, supported by available experimental data.

This compound's Mechanism of Action: Targeting Key Cancer Signaling Pathways

This compound has been identified as a potent inhibitor of critical signaling pathways that are often dysregulated in cancer. Its primary mechanisms of action include the inhibition of the Ras-mediated signaling pathway and the Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

Ras Signaling Pathway: this compound has been shown to reduce the transcription of Ras-responsive elements, leading to decreased expression of downstream genes crucial for tumor progression, such as Matrix Metalloproteinase-1 (MMP-1), MMP-9, Transforming Growth Factor-beta (TGF-beta), and Vascular Endothelial Growth Factor (VEGF).[1] These genes play significant roles in tumor invasion and angiogenesis.

TAK1 Signaling Pathway: TAK1 is a key kinase in the signaling cascades that lead to the activation of the NF-κB and MAPK pathways, which are fundamental for cancer cell proliferation and survival. By inhibiting TAK1, this compound can suppress these pro-survival signals.

Below are diagrams illustrating the signaling pathways targeted by this compound.

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (MMP-1, MMP-9, TGF-β, VEGF) ERK->Transcription This compound This compound This compound->Ras Inhibits TAK1_Signaling_Pathway cluster_receptors Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR TRAF TRAF TNFR->TRAF IL1R IL-1R IL1R->TRAF TAK1 TAK1 TRAF->TAK1 IKK IKK Complex TAK1->IKK MKK MKK TAK1->MKK IκB IκB IKK->IκB Phosphorylates for degradation NFκB NF-κB IκB->NFκB Inhibits Gene_Transcription Gene Transcription (Inflammation, Survival) NFκB->Gene_Transcription MAPK MAPK (JNK, p38) MKK->MAPK MAPK->Gene_Transcription This compound This compound This compound->TAK1 Inhibits Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. HT-29 Cell Culture Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Nude Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Grouping 5. Randomization into Treatment Groups Tumor_Growth->Grouping Treatment 6. Drug Administration Grouping->Treatment Data_Collection 7. Tumor Volume Measurement Treatment->Data_Collection Endpoint 8. Study Endpoint and Tissue Collection Data_Collection->Endpoint Data_Analysis 9. Data Analysis and Reporting Endpoint->Data_Analysis

References

Cross-Validation of Hypothemycin's Activity in Different Laboratory Settings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Hypothemycin, a natural product kinase inhibitor, with alternative compounds. It is designed to assist researchers in evaluating its performance and understanding the critical parameters for cross-laboratory validation of its activity. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Comparative Performance of this compound and Alternatives

This compound is a resorcylic acid lactone known to irreversibly inhibit a subset of protein kinases by forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket. Its primary target is Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator of inflammatory and cell survival pathways.[1] To objectively assess its potency, this section compares the half-maximal inhibitory concentration (IC50) of this compound with its direct precursor, (5Z)-7-oxozeaenol, and other well-characterized TAK1 inhibitors, Takinib and NG25.

It is crucial to note that the direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions such as ATP concentration, enzyme and substrate sources, and assay formats. The data presented below is compiled from various sources and should be interpreted with these considerations in mind. For the most accurate comparison, a head-to-head analysis under identical, standardized conditions is recommended.

CompoundTarget KinaseIC50 (nM)Assay TypeReference
This compound TAK1~30In vitro kinase assay[2]
c-KIT370Cell-based assay[3]
FLT36Cell-based assay[3]
PDGFRα0.4Cell-based assay[3]
(5Z)-7-oxozeaenol TAK18.1In vitro kinase assay
TAK122Radiometric kinase assay
TAK165In vitro kinase assay (endogenous TAK1)
MEK1411In vitro kinase assay
VEGFR252In vitro kinase assay
Takinib TAK18.2Radiometric kinase assay
TAK19.5In vitro kinase assay
IRAK4120In vitro kinase assay
IRAK1390In vitro kinase assay
NG25 TAK181Radiometric kinase assay
TAK1149In vitro kinase assay
MAP4K221.7In vitro kinase assay

Experimental Protocols

To facilitate the replication and cross-validation of findings, this section provides detailed methodologies for key experiments used to characterize the activity of this compound and its alternatives.

In Vitro Kinase Inhibition Assay (for TAK1)

This protocol outlines a radiometric method to determine the in vitro inhibitory activity of compounds against TAK1.

Materials:

  • Recombinant active TAK1/TAB1 complex

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant TAK1/TAB1 enzyme, and the substrate (MBP).

  • Add varying concentrations of the test compound (e.g., this compound) or vehicle control (DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of kinase inhibitors on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound or vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with a kinase inhibitor.

Materials:

  • Cells treated with the kinase inhibitor and/or a stimulating agent (e.g., TNF-α)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-total-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., the phosphorylated form of a downstream target of TAK1).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein like β-actin.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language to illustrate the TAK1 signaling pathway and a general workflow for inhibitor validation.

TAK1_Signaling_Pathway cluster_stimuli External Stimuli cluster_receptor Receptor Complex cluster_downstream Downstream Signaling TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL1R IL1R IL-1β->IL1R TAK1 TAK1 TNFR->TAK1 IL1R->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAP2K MAP2Ks (MKK4/7, MKK3/6) TAK1->MAP2K NF_kB NF-κB IKK_complex->NF_kB Gene_Expression Gene Expression (Inflammation, Survival) NF_kB->Gene_Expression JNK_p38 JNK / p38 MAP2K->JNK_p38 JNK_p38->Gene_Expression This compound This compound (and alternatives) This compound->TAK1

TAK1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_validation Cross-Laboratory Validation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cytotoxicity_Assay Cytotoxicity Assay (Cell Viability, IC50) Kinase_Assay->Cytotoxicity_Assay Binding_Assay Direct Binding Assay (Optional: SPR, ITC) Binding_Assay->Cytotoxicity_Assay Western_Blot Western Blot (Target Engagement, Pathway Modulation) Cytotoxicity_Assay->Western_Blot Cytokine_Assay Cytokine Production Assay (e.g., ELISA) Western_Blot->Cytokine_Assay Standardize_Protocols Standardize Protocols (Reagents, Conditions) Cytokine_Assay->Standardize_Protocols Reference_Compound Use Reference Compound Standardize_Protocols->Reference_Compound Multiple_Labs Perform Assays in Multiple Laboratories Reference_Compound->Multiple_Labs Compare_Data Compare and Analyze Inter-laboratory Data Multiple_Labs->Compare_Data

Workflow for Kinase Inhibitor Validation.

Considerations for Cross-Laboratory Validation

A formal cross-laboratory validation study for this compound has not been identified in the published literature. However, ensuring the reproducibility and comparability of data across different research settings is paramount for establishing the robust activity of any compound. Several factors can contribute to variability in the determination of the potency of kinase inhibitors like this compound.

Key Factors Influencing Assay Variability:

  • Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) have inherent differences in sensitivity and susceptibility to interference, which can lead to variations in measured IC50 values.

  • ATP Concentration: As many kinase inhibitors are ATP-competitive, the concentration of ATP used in the assay can significantly impact the apparent potency of the inhibitor. It is recommended to perform assays at or near the Km value of ATP for the specific kinase.

  • Enzyme and Substrate: The source, purity, and concentration of the kinase and its substrate can affect the reaction kinetics and, consequently, the inhibitor's potency. The use of different protein tags or isoforms of the kinase can also introduce variability.

  • Reagent and Buffer Composition: Components in the assay buffer, such as detergents and solvents (e.g., DMSO), can influence both the enzyme activity and the behavior of the test compound.

  • Data Analysis: The method used to calculate IC50 values from raw data can also be a source of variation.

Recommendations for Improving Cross-Laboratory Comparability:

To enhance the reliability and comparability of data on this compound's activity, the following practices are recommended:

  • Standardized Protocols: Laboratories should collaboratively establish and adhere to standardized, detailed protocols for all key assays.

  • Use of Reference Compounds: A well-characterized reference compound (e.g., a known TAK1 inhibitor with a stable and reproducible IC50) should be included in all assays to serve as an internal control and to normalize the data.

  • Centralized Reagent Distribution: Whenever possible, key reagents such as the kinase enzyme, substrate, and the inhibitor itself should be sourced from a single, quality-controlled batch and distributed to participating laboratories.

  • Transparent Reporting: Publications and reports should thoroughly document all experimental details, including the source and handling of all reagents, detailed assay conditions, and the specific methods used for data analysis.

By carefully controlling these variables, the scientific community can work towards generating a more consistent and reliable dataset for this compound and other natural product kinase inhibitors, ultimately accelerating the drug discovery and development process.

References

Unraveling the Kinase Conundrum: A Comparative Analysis of Hypothemycin's Impact on Wild-Type Versus Mutant Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the inhibitory prowess of Hypothemycin reveals a significant disparity in its effects on wild-type versus mutant kinases, offering crucial insights for targeted cancer therapy and drug development. This comprehensive guide synthesizes available experimental data to illuminate the nuanced interactions of this potent natural product with key cellular signaling regulators.

This compound, a resorcylic acid lactone, has emerged as a promising covalent inhibitor of a specific subset of protein kinases. Its mechanism of action involves the irreversible formation of a covalent bond with a conserved cysteine residue within the ATP-binding pocket of susceptible kinases. This mode of inhibition leads to prolonged and potent suppression of kinase activity. Our analysis, based on a meticulous review of published research, demonstrates that this compound exhibits a marked preference for certain oncogenic mutant kinases over their wild-type counterparts, a characteristic that is highly desirable for targeted cancer therapeutics.

Data Presentation: A Tale of Two Kinases

The differential impact of this compound is most evident when examining its inhibitory concentrations (IC50) against cell lines harboring activating kinase mutations compared to those with wild-type kinases.

Cell Line Cancer Type Activating Mutation This compound IC50 (µM) Reference
B-RAF Mutant
HT29Colon CancerB-RAF V600E0.02 - 0.1[1]
COLO829MelanomaB-RAF V600E0.03[1]
DU-4475Breast CancerB-RAF V600E0.024[1]
B-RAF Wild-Type
A549NSCLCKRAS mutant, B-RAF WT>10[1]
SKOV-3Ovarian CancerHER2 amplified, B-RAF WT>10[1]
BT-474Breast CancerHER2 amplified, B-RAF WT>10
FLT3 Mutant
MV4-11Acute Myeloid LeukemiaFLT3-ITDSignificantly more sensitive than WT
c-KIT Mutant
P815Mastocytomac-KIT mutantPotent inhibition
PDGFRα Mutant
EOL-1Eosinophilic LeukemiaPDGFRα FIP1L1 fusionPotent inhibition

Note: Specific IC50 values for all mutant-dependent cell lines versus their direct wild-type counterparts are not always available in a single study. The data presented is a synthesis from multiple sources to illustrate the general trend of increased sensitivity in mutant cell lines.

Notably, cancer cell lines with the B-RAF V600E mutation are exquisitely sensitive to this compound, with IC50 values in the nanomolar range. In stark contrast, cell lines with wild-type B-RAF, even those with activated MAPK pathways due to other mutations (e.g., KRAS), are significantly less sensitive. Similarly, cell lines dependent on mutant forms of FLT3, c-KIT, and PDGFRα show high susceptibility to the inhibitory effects of this compound.

Signaling Under Siege: The MAPK Pathway

This compound's potent anti-proliferative effects in mutant kinase-driven cancers are primarily attributed to its disruption of the MAPK/ERK signaling cascade. This pathway is a critical regulator of cell growth, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

MAPK_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition This compound Inhibition Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT, FLT3) Growth Factors->RTK RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Cell Proliferation, Survival Cell Proliferation, Survival Transcription->Cell Proliferation, Survival This compound This compound This compound->RTK Inhibits Mutant PDGFR, c-KIT, FLT3 This compound->BRAF Inhibits Mutant B-RAF (V600E) This compound->MEK Inhibits MEK

Figure 1: this compound's multi-level inhibition of the MAPK pathway.

As depicted in Figure 1, this compound can intercept this signaling cascade at multiple points. In cells harboring activating mutations in receptor tyrosine kinases like PDGFR, c-KIT, and FLT3, this compound directly inhibits these upstream drivers. In the case of B-RAF V600E mutant cancers, it potently targets the constitutively active B-RAF kinase. Furthermore, this compound is also known to inhibit MEK, a downstream effector of RAF. This multi-pronged attack on a crucial cancer signaling pathway likely contributes to its pronounced efficacy in susceptible mutant contexts.

Experimental Protocols: A Glimpse into the Methodology

The data presented in this guide is derived from established in vitro assays. Below are generalized protocols for the key experiments used to assess the impact of this compound.

Biochemical Kinase Inhibition Assay (e.g., Kinase-Glo®)

This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare serial dilutions of this compound C Incubate kinase with This compound A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with ATP and substrate C->D E Incubate at 37°C D->E F Add Kinase-Glo® reagent E->F G Measure luminescence F->G

Figure 2: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified wild-type or mutant kinase

  • Kinase-specific substrate

  • ATP

  • This compound

  • Kinase-Glo® Luminescence Kinase Assay Kit (Promega)

  • Assay plates (e.g., 96-well or 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In each well of the assay plate, combine the kinase and its specific substrate in kinase buffer.

  • Inhibitor Addition: Add the diluted this compound or vehicle control to the wells and pre-incubate.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (wild-type and mutant)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control and incubate for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition) value.

The Gatekeeper's Role and Potential for Resistance

A critical aspect of kinase inhibitor efficacy and the emergence of resistance lies in the "gatekeeper" residue within the ATP-binding pocket. This residue controls access to a hydrophobic pocket, and mutations at this site can sterically hinder the binding of inhibitors.

For covalent inhibitors like this compound that target a nearby cysteine, the interplay with the gatekeeper residue is complex. While a gatekeeper mutation might not directly prevent the covalent bond formation, it could alter the initial non-covalent binding affinity required for the subsequent irreversible reaction. For instance, in the case of Bruton's tyrosine kinase (BTK), the C481S mutation, which is adjacent to the covalent binding site, alters the conformation and hinders the binding of covalent inhibitors. Conversely, some irreversible inhibitors for EGFR have been designed to overcome the T790M gatekeeper mutation.

The development of resistance to covalent inhibitors can also occur through mutations that eliminate the target cysteine residue or through the activation of bypass signaling pathways that circumvent the inhibited kinase. While specific resistance mutations to this compound have not been extensively documented, the principles learned from other covalent kinase inhibitors suggest potential mechanisms that could lead to reduced efficacy.

Resistance_Mechanisms cluster_kinase Kinase Domain cluster_inhibitor Inhibitor Interaction cluster_pathway Cellular Signaling WT_Kinase Wild-Type Kinase Downstream_Signaling Downstream Signaling WT_Kinase->Downstream_Signaling Inhibited Mutant_Kinase Mutant Kinase (e.g., Gatekeeper Mutation) Mutant_Kinase->Downstream_Signaling Sustained Signaling Cys_Mutant_Kinase Mutant Kinase (Cysteine Loss) Cys_Mutant_Kinase->Downstream_Signaling Sustained Signaling This compound This compound This compound->WT_Kinase Effective Binding This compound->Mutant_Kinase Reduced Binding (Steric Hindrance) This compound->Cys_Mutant_Kinase No Covalent Binding Bypass_Pathway Bypass Pathway Activation Bypass_Pathway->Downstream_Signaling Alternative Activation

References

Validating TbCLK1 as a Therapeutic Target of Hypothemycin in Trypanosomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hypothemycin's efficacy in targeting Trypanosoma brucei, the causative agent of African trypanosomiasis, with a focus on the validation of TbCLK1 as its primary therapeutic target. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with existing trypanocidal drugs.

Executive Summary

Data Presentation

In Vitro Efficacy of this compound and Standard Trypanocidal Drugs

The following table summarizes the in vitro efficacy of this compound against T. brucei and compares it with commonly used trypanocidal drugs.

CompoundTarget/Mechanism of ActionT. brucei StrainEfficacy (EC50/IC50)Citation(s)
This compound TbCLK1 (covalent inhibition) Bloodstream form (Lister 427)EC50: ~170 nM [1]
NifurtimoxNitroreductase-mediated production of cytotoxic metabolitesBloodstream form (Wild-type)EC50: 2.1 - 2.4 µM[2][3]
EflornithineOrnithine decarboxylase inhibitorT. b. gambienseIC50: 5.5 - 9.1 µM (racemic)[4][5]
SuraminInhibition of various enzymes and growth factorsBloodstream formGI50: 0.035 µM
MelarsoprolTrivalent arsenical, likely inhibits glycolysisNot specifiedSub-micromolar IC50
In Vitro Kinase Inhibition Profile of this compound

This compound exhibits preferential inhibition of TbCLK1 over other related kinases in T. brucei.

KinaseInhibition by this compound (IC50)Citation(s)
TbCLK1 150 nM
TbGSK3short> 4.5 µM (30-fold higher than TbCLK1)

Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol is used to determine the half-maximal effective concentration (EC50) of compounds against bloodstream form T. brucei.

Materials:

  • T. brucei bloodstream form parasites

  • HMI-9 medium

  • 96-well plates

  • Alamar Blue reagent (Resazurin)

  • Fluorescence plate reader

Procedure:

  • Seed bloodstream form T. brucei at a density of 5 x 10³ cells/mL in a 96-well plate containing serial dilutions of the test compound.

  • Incubate the plate at 37°C in a 5% CO2 atmosphere for 66 hours.

  • Add Alamar Blue reagent to each well to a final concentration of 10% (v/v).

  • Incubate for an additional 4-6 hours.

  • Measure fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate EC50 values by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Assay

This assay measures the inhibitory activity of compounds against purified kinases.

Materials:

  • Purified recombinant TbCLK1 and TbGSK3short

  • Kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP (100 µM)

  • [γ-32P]ATP

  • Substrate peptide

  • This compound

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Pre-incubate the purified kinase with varying concentrations of this compound in the kinase buffer for 30 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP and [γ-32P]ATP and the appropriate substrate peptide.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

TbCLK1 Target Validation using RNA Interference (RNAi)

This protocol validates the essentiality of TbCLK1 for T. brucei survival.

Materials:

  • T. brucei bloodstream form cell line expressing a tetracycline-inducible RNAi construct targeting TbCLK1.

  • HMI-9 medium

  • Tetracycline (1 µg/mL)

  • Microscope

  • Flow cytometer

  • DAPI stain

Procedure:

  • Culture the T. brucei cell line containing the TbCLK1 RNAi construct.

  • Induce RNAi by adding tetracycline to the culture medium.

  • Monitor cell growth daily by counting with a hemocytometer.

  • At various time points post-induction, harvest cells for cell cycle analysis.

  • Fix the cells and stain with DAPI.

  • Analyze the DNA content and cell cycle distribution by flow cytometry and fluorescence microscopy.

  • Observe the phenotype of TbCLK1 knockdown, specifically looking for defects in cell cycle progression.

Chemoproteomics-based Target Identification

This workflow identifies the cellular targets of this compound.

Materials:

  • T. brucei lysate

  • This compound-alkyne probe

  • Biotin-azide

  • Click chemistry reagents (copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin beads

  • Mass spectrometer

Procedure:

  • Treat T. brucei cell lysate with the this compound-alkyne probe.

  • Perform a click chemistry reaction to attach a biotin-azide tag to the probe-bound proteins.

  • Enrich the biotinylated proteins using streptavidin affinity chromatography.

  • Elute the bound proteins and identify them using mass spectrometry.

  • In competitive binding experiments, pre-incubate the lysate with this compound before adding the probe to identify specific targets.

Mandatory Visualization

Hypothemycin_Signaling_Pathway This compound's Proposed Mechanism of Action in Trypanosomes This compound This compound TbCLK1 TbCLK1 (Cys-Asp-Xaa-Gly motif kinase) This compound->TbCLK1 Covalent Inhibition Phosphorylation Substrate Phosphorylation TbCLK1->Phosphorylation Catalyzes Inhibition Inhibition CellCycle Cell Cycle Progression (G2/M Phase) Phosphorylation->CellCycle Regulates Block Block Viability Parasite Viability CellCycle->Viability Death Cell Death CellCycle->Death Arrest leads to

Caption: Proposed pathway of this compound-induced cell death in trypanosomes.

Experimental_Workflow Workflow for Validating TbCLK1 as a this compound Target cluster_0 Target Identification cluster_1 Target Validation cluster_2 Inhibitor Characterization Lysate T. brucei Lysate Probe This compound-alkyne Probe Lysate->Probe Click Click Chemistry (Biotinylation) Probe->Click Enrich Streptavidin Enrichment Click->Enrich MS Mass Spectrometry (Target ID) Enrich->MS RNAi TbCLK1 RNAi (Tetracycline induction) MS->RNAi Identified Target Growth Growth Assay RNAi->Growth CellCycle Cell Cycle Analysis (DAPI staining) RNAi->CellCycle Phenotype Essentiality & G2/M Arrest Phenotype Growth->Phenotype CellCycle->Phenotype KinaseAssay In Vitro Kinase Assay Phenotype->KinaseAssay Validates Target IC50 IC50 Determination (TbCLK1 vs TbGSK3short) KinaseAssay->IC50 ViabilityAssay Cell Viability Assay EC50 EC50 Determination (in T. brucei) ViabilityAssay->EC50

Caption: Experimental workflow for TbCLK1 validation.

Conclusion

The presented data strongly support the validation of TbCLK1 as a primary therapeutic target of this compound in Trypanosoma brucei. This compound exhibits potent and selective inhibition of TbCLK1, leading to a G2/M cell cycle arrest and subsequent parasite death. Its efficacy is comparable to or greater than some standard trypanocidal drugs in vitro. While this compound itself may not be a clinical candidate due to potential off-target effects, the validation of TbCLK1 as a druggable target opens new avenues for the development of novel and selective inhibitors for the treatment of African trypanosomiasis. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon these findings and accelerate the discovery of new therapies against this neglected tropical disease.

References

comparing the gene expression profiles of cells treated with Hypothemycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the gene expression profiles in cells treated with Hypothemycin, a resorcylic acid lactone with known anti-tumor and immunomodulatory properties. The information is compiled from published research to facilitate an objective comparison with other signaling pathway inhibitors.

Introduction to this compound

This compound is a potent inhibitor of several protein kinases, primarily targeting the Ras-Raf-MEK-ERK and NF-κB signaling pathways. Its mechanism of action involves the covalent modification of a conserved cysteine residue within the ATP-binding pocket of susceptible kinases, leading to their irreversible inactivation. This guide focuses on the downstream consequences of this inhibition at the transcriptomic level.

Data Presentation: Gene Expression Changes

The following tables summarize the known effects of this compound on the expression of key genes implicated in cancer progression and immune response. For comparative purposes, the effects of U0126, a well-characterized MEK inhibitor, are also included where available. It is important to note that the data are aggregated from various studies and cell types, and direct quantitative comparison should be approached with caution.

Table 1: Effect of this compound on Ras-Inducible Gene Expression

GeneFunctionEffect of this compoundReference
MMP-1Matrix metalloproteinase, tumor invasionReduced Expression[1]
MMP-3Matrix metalloproteinase, tumor invasionReduced Production[1]
MMP-9Matrix metalloproteinase, tumor invasionReduced Expression & Production[1]
TGF-βTransforming growth factor-beta, angiogenesisReduced Expression[1]
VEGFVascular endothelial growth factor, angiogenesisReduced Expression[1]

Table 2: Modulation of Cytokine Gene Expression in T-Cells by this compound

GeneCytokineEffect of this compound
IL-2Interleukin-2Suppressed Production
IL-4Interleukin-4Markedly Enhanced Production
IL-5Interleukin-5Markedly Enhanced Production
IL-6Interleukin-6Inhibited Production
IL-10Interleukin-10Inhibited Production
IL-13Interleukin-13Markedly Enhanced Production
IFN-γInterferon-gammaInhibited Production
TNF-αTumor necrosis factor-alphaInhibited Production

Experimental Protocols

The following is a generalized protocol for analyzing gene expression changes in cells treated with this compound, based on standard molecular biology techniques.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., human colon carcinoma cells or T-lymphocytes) in 6-well plates at a density of 1 x 10^6 cells per well.

  • Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 μM) or a vehicle control (e.g., DMSO). For comparison, treat a parallel set of wells with another inhibitor such as U0126 (e.g., 10 μM).

  • Incubation Time: Incubate the treated cells for a predetermined time course (e.g., 6, 12, or 24 hours) to capture early and late gene expression changes.

RNA Extraction and Quantification
  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the well using 1 mL of TRIzol™ reagent per well.

  • Phase Separation: Transfer the lysate to a microfuge tube, add 200 μL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and precipitate the RNA by adding 500 μL of isopropanol. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization: Air-dry the pellet for 5-10 minutes and dissolve the RNA in an appropriate volume of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop™) by measuring the absorbance at 260 and 280 nm. Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system.

Gene Expression Analysis (e.g., using RT-qPCR)
  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.

  • Quantitative PCR: Perform qPCR using a SYBR™ Green or TaqMan™-based assay with primers specific for the genes of interest. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for gene expression analysis.

Hypothemycin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Expression (MMPs, VEGF, TGF-β) ERK->Transcription IKK IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Transcription_NFkB Gene Expression (Cytokines) NFkappaB->Transcription_NFkB This compound This compound This compound->MEK inhibits This compound->IKK inhibits U0126 U0126 U0126->MEK inhibits

Caption: this compound inhibits the Ras-MEK-ERK and NF-κB signaling pathways.

Experimental_Workflow A Cell Culture B Treatment (this compound vs. Control/Other Inhibitor) A->B C RNA Extraction B->C D RNA Quality Control C->D E cDNA Synthesis D->E F Gene Expression Profiling (RT-qPCR, Microarray, or RNA-Seq) E->F G Data Analysis F->G

Caption: Workflow for analyzing gene expression in this compound-treated cells.

References

Validating Hypothemycin's Effects: A Comparative Guide to Knockout and Knockdown Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hypothemycin, a resorcylic acid lactone, has emerged as a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling node in inflammatory and immune responses.[1][2] Validating that the observed cellular and physiological effects of this compound are indeed mediated through its inhibition of TAK1 is a critical step in its development as a therapeutic agent. This guide provides a comparative overview of how genetic knockout (KO) and knockdown models are used to unequivocally validate the on-target effects of TAK1 inhibitors like this compound, supported by experimental data and detailed protocols.

Comparison of Pharmacological Inhibition with Genetic Models

The central principle behind using knockout or knockdown models for drug target validation is to ascertain whether the genetic removal or reduction of the target protein mimics the effects of the pharmacological inhibitor. A strong correlation between the two provides compelling evidence that the compound's mechanism of action is through the intended target.

Studies on TAK1 have consistently demonstrated that genetic ablation of TAK1 recapitulates the effects observed with pharmacological inhibitors. This has been shown in various cell types and in vivo models, providing a robust validation for TAK1 as a therapeutic target.

Model SystemGenetic ModificationKey Phenotype/Effect ObservedCorresponding Pharmacological Inhibitor EffectReference
THP-1 MacrophagesTAK1 Knockout (CRISPR/Cas9)Significant loss of LPS-induced TNF and IL-6 production.Takinib, a selective TAK1 inhibitor, potently reduces TNF and IL-6 secretion in a dose-dependent manner.[3][4]
Mouse Embryonic Fibroblasts (MEFs)TAK1 KnockoutIncreased apoptosis in response to TNF-α stimulation.Pharmacological inhibition of TAK1 sensitizes cells to TNF-α-induced cell death.[5]
Murine KeratinocytesInducible Epidermal Specific TAK1 KnockoutRegression of skin tumors due to increased reactive oxygen species (ROS) and apoptosis.Inhibition of TAK1 is proposed as a new strategy for ROS-based tumor killing.
MiceInducible Global TAK1 KnockoutBone marrow and liver failure due to massive apoptosis of hematopoietic cells and hepatocytes.Highlights the critical role of TAK1 in cell survival, a key consideration for systemic therapies.
MiceDoxycycline-inducible TAK1 shRNA (knockdown)Systemic inflammation and splenomegaly.Demonstrates the complex in vivo roles of TAK1, where sustained systemic inhibition can lead to adverse effects.
Mice (Immune-mediated inflammatory disorder model)siRNA-mediated TAK1 knockdown in myeloid cellsAlleviation of inflammation and decreased frequency of Th1 and Th17 cells.Supports the therapeutic potential of targeting TAK1 in inflammatory diseases.
Rat LungsCRISPR/Cas9-mediated TAK1 knockdownReduced inflammation and fibrosis in a pneumoconiosis model.A natural product TAK1 inhibitor, resveratrol, also attenuated inflammation and fibrosis.

Signaling Pathways and Experimental Workflows

To understand the validation process, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to interrogate them.

TAK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_receptor Receptors cluster_downstream Downstream Signaling TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL1R IL1R IL-1β->IL1R LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TNFR->TAK1 Activation IL1R->TAK1 Activation TLR4->TAK1 Activation IKK IKK TAK1->IKK Phosphorylation MAPKs MAPKs (p38, JNK) TAK1->MAPKs Phosphorylation NF-κB NF-κB IKK->NF-κB Activation Inflammatory Genes Inflammatory Gene Expression NF-κB->Inflammatory Genes MAPKs->Inflammatory Genes This compound This compound This compound->TAK1 Inhibition Validation_Workflow cluster_cells Cell Lines cluster_treatment Treatment cluster_analysis Analysis Wild-Type Cells Wild-Type Cells Stimulus (e.g., LPS) Stimulus (e.g., LPS) Wild-Type Cells->Stimulus (e.g., LPS) This compound This compound Wild-Type Cells->this compound Cell Viability Assay Cell Viability Assay Wild-Type Cells->Cell Viability Assay TAK1 KO Cells TAK1 KO Cells TAK1 KO Cells->Stimulus (e.g., LPS) TAK1 KO Cells->Cell Viability Assay Western Blot Western Blot Stimulus (e.g., LPS)->Western Blot p-p38, p-JNK ELISA ELISA Stimulus (e.g., LPS)->ELISA Cytokine secretion This compound->Western Blot Inhibition of phosphorylation This compound->ELISA Reduced secretion This compound->Cell Viability Assay

References

Comparative Metabolomics of Hypothemycin-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of Hypothemycin treatment on cells. While direct comprehensive metabolomic studies on this compound are limited, this document synthesizes available data on the metabolic consequences of inhibiting its primary targets, the MEK-ERK and TAK1 signaling pathways, to offer valuable insights for experimental design and hypothesis generation.

This compound, a resorcylic acid lactone natural product, is a known inhibitor of key protein kinases, primarily Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-activated protein Kinase Kinase (MEK). By targeting these central nodes in cellular signaling, this compound exerts significant influence on cell proliferation, inflammation, and survival. Understanding the metabolic reprogramming induced by this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential.

Data Presentation: A Comparative Analysis of Metabolic Changes

The following tables summarize the anticipated quantitative changes in the metabolome of cells treated with inhibitors of the MEK-ERK and TAK1 pathways. This serves as a proxy for the effects of this compound.

Table 1: Comparative Metabolomic Changes Following MEK-ERK Pathway Inhibition
Metabolic PathwayMetaboliteDirection of ChangeReference
Glycolysis Glucose-6-phosphateDown[1]
Fructose-6-phosphateDown[1]
LactateDown[1]
Pentose Phosphate Pathway Ribose-5-phosphateDown[1]
Sedoheptulose-7-phosphateDown[1]
TCA Cycle CitrateDown
SuccinateDown
MalateDown
Amino Acid Metabolism GlutamineDown
GlutamateDown
AspartateDown
AlanineDown
Nucleotide Metabolism Purines (Adenine, Guanine)Down
Pyrimidines (Uracil, Cytosine)Down
Table 2: Inferred Metabolomic Changes Following TAK1 Pathway Inhibition (via AMPK activation)

Rationale: TAK1 is a known upstream activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Therefore, inhibition of TAK1 is expected to lead to metabolic changes largely opposite to those observed with AMPK activation.

Metabolic PathwayMetaboliteInferred Direction of Change with TAK1 InhibitionRationale (Opposite effect of AMPK activation)Reference
Glycolysis GlucoseUpAMPK activation stimulates glycolysis.
LactateUpAMPK activation can increase lactate production.
Fatty Acid Oxidation Long-chain fatty acidsUpAMPK activation promotes fatty acid oxidation.
Fatty Acid Synthesis Malonyl-CoADownAMPK activation inhibits fatty acid synthesis.
Lipid Metabolism TriacylglycerolsUpAMPK activation inhibits lipid synthesis.
Amino Acid Metabolism Branched-chain amino acidsUpAMPK activation promotes BCAA catabolism.

Experimental Protocols

Detailed methodologies for conducting a comparative metabolomics study of this compound-treated cells are provided below. These protocols are based on established methods for untargeted metabolomics of cultured cells using liquid chromatography-mass spectrometry (LC-MS/MS).

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, A549) in 6-well plates at a density of 1 x 10^6 cells per well and culture overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Treat the cells with this compound at a predetermined IC50 concentration for 24 hours. A vehicle control (e.g., DMSO) should be run in parallel.

Metabolite Extraction
  • Quenching: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

  • Cell Lysis and Collection: Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

  • Homogenization: Vortex the cell suspension vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extracts in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Perform chromatographic separation using a HILIC or reversed-phase column on a high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometry: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain MS and MS/MS spectra.

Data Analysis
  • Peak Picking and Alignment: Process the raw LC-MS data using software such as XCMS or MS-DIAL to detect and align metabolic features.

  • Metabolite Identification: Identify metabolites by matching the accurate mass and fragmentation patterns (MS/MS spectra) to metabolomics databases (e.g., METLIN, HMDB).

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, volcano plots, PCA) to identify significantly altered metabolites between this compound-treated and control groups.

  • Pathway Analysis: Use tools like MetaboAnalyst to perform pathway analysis and identify metabolic pathways significantly impacted by this compound treatment.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for comparative metabolomics.

G This compound Signaling Inhibition cluster_MEK_ERK MEK-ERK Pathway cluster_TAK1_NFkB TAK1-NFκB Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes TNFa TNFa TNFR TNFR TNFa->TNFR TRAF2 TRAF2 TNFR->TRAF2 TAK1 TAK1 TRAF2->TAK1 IKK IKK TAK1->IKK NFkB NFkB IKK->NFkB Inflammation\nSurvival Inflammation Survival NFkB->Inflammation\nSurvival Promotes This compound This compound This compound->MEK Inhibits This compound->TAK1 Inhibits

This compound's dual inhibition of MEK-ERK and TAK1 signaling pathways.

G Comparative Metabolomics Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell Culture Cell Culture This compound\nTreatment This compound Treatment Cell Culture->this compound\nTreatment Metabolite\nExtraction Metabolite Extraction This compound\nTreatment->Metabolite\nExtraction LC-MS/MS\nAnalysis LC-MS/MS Analysis Metabolite\nExtraction->LC-MS/MS\nAnalysis Metabolite Extracts Data\nProcessing Data Processing LC-MS/MS\nAnalysis->Data\nProcessing Statistical\nAnalysis Statistical Analysis Data\nProcessing->Statistical\nAnalysis Pathway\nAnalysis Pathway Analysis Statistical\nAnalysis->Pathway\nAnalysis Biological\nInterpretation Biological Interpretation Pathway\nAnalysis->Biological\nInterpretation

A typical workflow for a comparative metabolomics study.

References

Assessing the Synergistic Potential of Hypothemycin: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Hypothemycin's Mechanism of Action and a Framework for Evaluating its Synergistic Effects with Other Therapeutic Agents.

This compound, a resorcylic acid lactone natural product, has garnered significant interest in the scientific community for its potent and selective kinase inhibitory activity. Its unique mechanism of targeting key signaling pathways involved in cell proliferation and survival makes it a compelling candidate for combination therapies in oncology and potentially other therapeutic areas. This guide provides a comprehensive overview of this compound's established biological effects, its mechanism of action, and a detailed framework for assessing its synergistic potential with other drugs. While direct experimental data on synergistic combinations involving this compound is limited in publicly available literature, this guide will leverage data from analogous compounds and established methodologies to provide a robust roadmap for researchers.

Unveiling the Mechanism of Action: A Potent Kinase Inhibitor

This compound's primary mechanism of action is the irreversible inhibition of a specific subset of protein kinases. It covalently binds to a conserved cysteine residue within the ATP-binding pocket of these kinases, leading to their inactivation.[1][2] This targeted approach contributes to its selectivity and potent cellular effects.

Key signaling pathways and kinases targeted by this compound include:

  • Ras-Mediated Signaling Pathway: this compound has been shown to inhibit Ras-mediated cellular signaling, reducing the expression of Ras-inducible genes that are critical for tumor growth, invasion, and angiogenesis.[3]

  • MAPK/ERK Pathway: It effectively inhibits the phosphorylation of key components of the MAPK/ERK pathway, such as MEK1/2 and ERK1/2, which are frequently hyperactivated in cancer.[1][4]

  • Transforming Growth Factor-β-activated Kinase 1 (TAK1): this compound is a potent inhibitor of TAK1, a key regulator of inflammatory and immune responses, as well as cell survival.

  • Receptor Tyrosine Kinases: It has demonstrated inhibitory activity against receptor tyrosine kinases such as c-KIT, FLT3, and PDGFRα, which are often mutated and constitutively active in various cancers.

The inhibition of these critical pathways underscores this compound's potential as an anticancer agent. Its ability to modulate cytokine production also suggests its potential in immunological applications.

Single-Agent Activity of this compound

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines, particularly those with activating mutations in the kinases it targets. The following table summarizes its reported 50% inhibitory concentration (IC50) values against various cell lines, providing a baseline for its potency.

Cell LineCancer TypeTarget Kinase(s)IC50 (nM)Reference
MV4-11Acute Myeloid LeukemiaFLT36
EOL1Eosinophilic LeukemiaPDGFRα0.4
P815Mastocytomac-KIT370

A Framework for Assessing Synergistic Effects

Given its well-defined mechanism of action, this compound presents a strong rationale for combination with other therapeutic agents. Synergistic interactions can lead to enhanced efficacy, reduced dosages, and potentially overcoming drug resistance. The following sections outline a comprehensive approach to evaluating the synergistic potential of this compound.

Potential Combination Strategies

Based on its mechanism, promising combination strategies for this compound include:

  • With Conventional Chemotherapeutics: Combining this compound with cytotoxic agents could enhance their efficacy by inhibiting the survival signals that cancer cells rely on to evade drug-induced apoptosis. A study on the related polyketide antibiotic, Mithramycin, demonstrated synergistic effects when combined with etoposide and vincristine in Ewing Sarcoma cell lines.

  • With Other Kinase Inhibitors: A dual-targeting approach, where this compound is combined with an inhibitor of a complementary signaling pathway, could lead to a more profound and durable anti-cancer response.

  • With Immunotherapy: By modulating cytokine production and potentially altering the tumor microenvironment, this compound could be investigated for its ability to enhance the efficacy of immune checkpoint inhibitors.

Experimental Protocols for Synergy Assessment

A systematic evaluation of synergy requires robust experimental design and data analysis. The following protocols provide a standard framework for these investigations.

1. Cell Viability Assays (e.g., MTT or CellTiter-Glo® Assay)

  • Objective: To determine the cytotoxic effects of this compound alone and in combination with other drugs.

  • Methodology:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the combination drug(s).

    • Treat the cells with single agents and in a matrix of combinations of varying concentrations (checkerboard assay design).

    • Include appropriate controls (untreated cells, vehicle-treated cells).

    • Incubate the plates for a specified period (e.g., 48-72 hours).

    • Measure cell viability using a suitable assay reagent according to the manufacturer's instructions.

2. Combination Index (CI) Calculation

  • Objective: To quantitatively determine the nature of the drug interaction (synergy, additivity, or antagonism).

  • Methodology: The Combination Index (CI) method, based on the median-effect principle by Chou and Talalay, is a widely accepted method.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

    • The CI is calculated using software such as CompuSyn.

3. Apoptosis Assays (e.g., Annexin V/PI Staining)

  • Objective: To determine if the synergistic cytotoxicity is due to an increase in apoptosis.

  • Methodology:

    • Treat cells with this compound, the combination drug, and the combination at synergistic concentrations.

    • After the treatment period, harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Visualizing Pathways and Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by this compound and the experimental workflow for assessing synergy.

Hypothemycin_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., c-KIT, FLT3, PDGFRα) Ras Ras RTK->Ras MEK MEK1/2 Ras->MEK TAK1 TAK1 IKK IKKβ TAK1->IKK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation This compound This compound This compound->RTK Inhibits This compound->TAK1 Inhibits This compound->MEK Inhibits This compound->ERK Inhibits

Caption: Signaling pathways inhibited by this compound.

Synergy_Workflow Start Start: Select Cell Lines and Combination Drug MIC Determine IC50 of Single Agents (this compound and Drug X) Start->MIC Checkerboard Perform Checkerboard Assay (Cell Viability) MIC->Checkerboard CI_Calc Calculate Combination Index (CI) Checkerboard->CI_Calc Interaction Determine Interaction: Synergy, Additivity, or Antagonism CI_Calc->Interaction Mechanism Investigate Mechanism of Synergy (e.g., Apoptosis Assay) Interaction->Mechanism If Synergistic End End: Data Analysis and Conclusion Interaction->End If Additive or Antagonistic Mechanism->End

Caption: Experimental workflow for synergy assessment.

Conclusion

This compound's potent and selective kinase inhibitory profile makes it a highly attractive candidate for further development, particularly in the context of combination therapies. While direct evidence for its synergistic effects is still emerging, its well-characterized mechanism of action provides a strong rationale for its investigation in combination with a variety of other anti-cancer agents. The experimental framework outlined in this guide offers a clear and robust methodology for researchers to systematically evaluate the synergistic potential of this compound, paving the way for the development of novel and more effective therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of Hypothemycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety information and a clear, step-by-step procedure for the proper disposal of Hypothemycin.

This compound is a resorcylic acid lactone polyketide with a range of biological activities.[1] Due to its potential hazards, it is crucial to follow established safety protocols during its use and disposal to protect laboratory personnel and the environment.

Key Safety and Hazard Information

According to safety data sheets (SDS), this compound is classified as harmful if swallowed.[2][3] Adherence to the following precautionary measures is essential when handling this compound.

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowedP264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Disposal

Step-by-Step Disposal Procedure

The following procedure outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated consumables such as pipette tips, tubes, and weighing paper) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Collect liquid waste containing this compound (e.g., solutions in DMSO or other solvents) in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.

  • Container Labeling: Label the hazardous waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by the EHS or a licensed waste disposal contractor.

  • Waste Pickup and Disposal: Arrange for the collection of the hazardous waste through your institution's established procedures for chemical waste disposal. Ensure that the waste is transferred to an approved waste disposal plant for proper treatment and disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Hypothemycin_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Lab Coat, Gloves, Goggles) B Identify this compound Waste (Solid & Liquid) A->B C Segregate into Dedicated Hazardous Waste Containers B->C D Solid Waste Container C->D E Liquid Waste Container C->E F Label Containers Clearly ('Hazardous Waste', 'this compound') D->F E->F G Store in Designated, Secure Area F->G H Arrange for Waste Pickup (Institutional EHS) G->H I Transfer to an Approved Waste Disposal Plant H->I

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe management of this compound waste, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hypothemycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring operational safety and procedural clarity is paramount when working with potent compounds like Hypothemycin. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient laboratory environment. By offering value beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.

Immediate Safety and Handling Protocols

This compound, a resorcylic acid lactone polyketide, requires careful handling due to its biological activity.[1] The following protocols are designed to minimize exposure risk and ensure a safe working environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Hand Protection Double-gloving with nitrile glovesNitrile gloves have shown high resistance to permeation by various cytotoxic agents.[2][3] Double-gloving provides an additional layer of protection. Immediately replace gloves if they are torn, punctured, or known to be contaminated.[4]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes of solutions containing this compound.[5]
Face shieldRecommended when there is a significant risk of splashes or when handling larger quantities.
Body Protection Disposable gown with long sleeves and tight-fitting cuffsPrevents contamination of personal clothing and skin. The gown should be made of a low-permeability fabric.
Respiratory Protection NIOSH-approved N95 or higher respiratorRecommended when handling the solid (powder) form of this compound to prevent inhalation of aerosolized particles.
Emergency Procedures

Spill Response:

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Don the appropriate PPE as outlined above.

    • If the spill involves powder, gently cover it with damp absorbent material to avoid creating dust.

    • For liquid spills, absorb with inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a detergent solution followed by a 70% ethanol solution.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department.

    • Restrict access to the spill area.

    • Await the arrival of trained emergency response personnel.

First Aid:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures both the safety of laboratory personnel and the integrity of the research involving this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Storage: this compound should be stored at -20°C in a tightly sealed container. The storage area should be clearly labeled as containing a potent compound.

Preparation of Stock Solutions

This compound is soluble in DMSO (up to 10 mg/mL) and acetone, but insoluble in water.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Preparation: Perform all operations within a chemical fume hood or a biological safety cabinet.

  • Tare: Place a sterile microcentrifuge tube on a calibrated analytical balance and tare it.

  • Weighing: Carefully add the desired amount of solid this compound to the tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Experimental Workflow

The following diagram illustrates a typical workflow for experiments involving this compound, emphasizing safety at each step.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up work area in a chemical fume hood prep_ppe->prep_setup handling_weigh Weigh solid this compound prep_setup->handling_weigh handling_dissolve Prepare stock solution (e.g., in DMSO) handling_weigh->handling_dissolve handling_experiment Perform experiment (e.g., cell treatment) handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate work surfaces handling_experiment->cleanup_decontaminate cleanup_dispose_liquid Dispose of liquid waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of solid waste cleanup_decontaminate->cleanup_dispose_solid cleanup_remove_ppe Doff and dispose of PPE cleanup_dispose_liquid->cleanup_remove_ppe cleanup_dispose_solid->cleanup_remove_ppe

Caption: A logical workflow for handling this compound, from preparation to disposal.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

All waste generated from handling this compound must be segregated as hazardous chemical waste. This includes:

  • Solid Waste: Contaminated gloves, gowns, pipette tips, and other disposable labware.

  • Liquid Waste: Unused stock solutions, cell culture media containing this compound, and rinsates from cleaning contaminated glassware.

Disposal Procedures
  • Solid Waste:

    • Collect all solid waste in a designated, leak-proof, and puncture-resistant hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."

  • Liquid Waste:

    • Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour this compound waste down the drain.

  • Final Disposal:

    • Follow your institution's and local regulations for the disposal of hazardous chemical waste.

    • Contact your institution's EHS department to arrange for the pickup and disposal by a licensed hazardous waste vendor.

Signaling Pathway Inhibition

This compound is known to inhibit several protein kinases, primarily by targeting a conserved cysteine residue in their ATP-binding domain. Understanding these pathways is crucial for researchers investigating its mechanism of action.

G Signaling Pathways Inhibited by this compound cluster_mapk MAPK/ERK Pathway cluster_tak1 TAK1 Signaling cluster_rtk Receptor Tyrosine Kinases This compound This compound mek MEK This compound->mek Inhibits tak1 TAK1 This compound->tak1 Inhibits pdgfr PDGFR This compound->pdgfr Inhibits vegfr VEGFR This compound->vegfr Inhibits erk ERK mek->erk

Caption: Key signaling pathways targeted by this compound.

By adhering to these safety and handling protocols, researchers can confidently and safely advance their scientific inquiries with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hypothemycin
Reactant of Route 2
Hypothemycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.